molecular formula C16H22BrClN2 B560259 Desformylflustrabromine Hydrochloride

Desformylflustrabromine Hydrochloride

カタログ番号: B560259
分子量: 357.7 g/mol
InChIキー: GEZWEAPBLKXKGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Positive allosteric modulator of nicotinic α4β2 receptors;  selectively increases the ionic current through α4β2 in the presence of ACh. Displays 14.7-fold selectivity for α4β2 over homomeric (α7) receptors. Moderately cytotoxic in HCT-116 cells. Also inhibits human muscle (αβεδ) and Torpedo (αβγδ) nAChRs (IC50 values are 1.0 and 0.1 μM, respectively) by binding in the ion channel.

特性

IUPAC Name

2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2.ClH/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15;/h5-7,10,18-19H,1,8-9H2,2-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZWEAPBLKXKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Desformylflustrabromine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine (B1197942) (dFBr), a marine natural product isolated from the bryozoan Flustra foliacea, has garnered significant attention as a potent and selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These receptors are crucial in various neurological processes, and their modulation presents a promising therapeutic strategy for conditions such as nicotine (B1678760) addiction and cognitive impairment.[3] This technical guide provides a comprehensive overview of the synthesis of desformylflustrabromine hydrochloride, its detailed characterization, and its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process commencing with the commercially available 6-bromoindole (B116670). The overall synthetic scheme involves a Speeter-Anthony tryptamine (B22526) synthesis, followed by N-protection, prenylation, and subsequent deprotection and salt formation.

Synthetic Pathway

The synthesis can be logically divided into the following key transformations:

  • Speeter-Anthony Tryptamine Synthesis: 6-Bromoindole is reacted with oxalyl chloride, followed by treatment with methylamine (B109427) to form the corresponding glyoxylamide. This intermediate is then reduced to afford N-methyl-2-(6-bromo-1H-indol-3-yl)ethanamine.[4]

  • N-Boc Protection: The secondary amine of the tryptamine intermediate is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) to yield tert-butyl (2-(6-bromo-1H-indol-3-yl)ethyl)(methyl)carbamate.[4]

  • Prenylation: The C2 position of the indole (B1671886) nucleus is prenylated. This is a crucial step to introduce the characteristic dimethylallyl group of desformylflustrabromine.[4]

  • Boc Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed under acidic conditions, and the resulting free base of desformylflustrabromine is converted to its hydrochloride salt to enhance its solubility and stability.[1]

Experimental Protocols

Step 1: Synthesis of N-Methyl-2-(6-bromo-1H-indol-3-yl)ethanamine

A detailed protocol for the initial Speeter-Anthony synthesis is based on established methodologies. Briefly, to a solution of 6-bromoindole in anhydrous diethyl ether, oxalyl chloride is added dropwise at 0 °C. After stirring, the solvent is removed, and the residue is dissolved in fresh anhydrous diethyl ether. This solution is then added to an aqueous solution of methylamine. The resulting mixture is stirred, and the precipitated glyoxylamide is collected by filtration. The dried glyoxylamide is then reduced using a suitable reducing agent, such as dimethylethylamine-alane complex in toluene, under reflux.[4] Purification by column chromatography yields N-methyl-2-(6-bromo-1H-indol-3-yl)ethanamine.

Step 2: Synthesis of tert-Butyl (2-(6-bromo-1H-indol-3-yl)ethyl)(methyl)carbamate

To a solution of N-methyl-2-(6-bromo-1H-indol-3-yl)ethanamine in a suitable solvent like dimethylformamide (DMF), triethylamine (B128534) and di-tert-butyl dicarbonate ((Boc)₂O) are added. The reaction mixture is stirred at room temperature until completion. The product, tert-butyl (2-(6-bromo-1H-indol-3-yl)ethyl)(methyl)carbamate, is then isolated and purified.[4]

Step 3: Synthesis of Boc-Protected Desformylflustrabromine

The N-Boc protected tryptamine is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. tert-Butyl hypochlorite (B82951) (tBuOCl) is added, followed by the addition of prenyl-9-BBN (prenyl-9-borabicyclo[3.3.1]nonane). The reaction mixture is allowed to warm to room temperature and stirred for several hours.[4] After quenching the reaction, the crude product is purified by column chromatography.

Step 4: Synthesis of this compound

The Boc-protected desformylflustrabromine is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM). Trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature to effect deprotection.[1] After removal of the solvent and TFA in vacuo, the residue is dissolved in anhydrous ethyl acetate. Anhydrous hydrogen chloride (generated from a suitable source or as a solution in an organic solvent) is then introduced to precipitate this compound.[1] The resulting solid is collected by filtration, washed with anhydrous ether, and dried to yield the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₂₁BrN₂·HCl[5]
Molecular Weight 357.72 g/mol [5]
Appearance Off-white solid[1]
Melting Point 211–214 °C[1]
Solubility Soluble in DMSO and water (with gentle warming)[5]

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum of this compound was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
10.79br s1HIndole N-H
8.54br s2HNH₂⁺ (HCl salt)
7.54–7.46m2HAr-H
7.13dd1HAr-HJ = 8.4, 1.8
6.14dd1HVinylic HJ = 17.7, 10.8
5.11dd1HVinylic HJ = 10.8, 1.2
5.10dd1HVinylic HJ = 17.7, 1.2
3.11–3.01m2H-CH₂-
3.01–2.90m2H-CH₂-
2.61s3HN-CH₃
1.49s6H2 x -CH₃

Table 2: ¹H NMR Data for this compound (DMSO-d₆) [1]

Biological Activity and Mechanism of Action

This compound acts as a positive allosteric modulator of α4β2 nAChRs.[1] This means it binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the receptor's response to the endogenous agonist.

Signaling Pathway

The potentiation of α4β2 nAChR activity by desformylflustrabromine initiates a cascade of downstream signaling events. The binding of acetylcholine to the receptor, enhanced by the presence of dFBr, leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. This depolarization of the neuronal membrane triggers a series of intracellular signaling events.

G α4β2 nAChR Signaling Pathway Modulation cluster_receptor α4β2 Nicotinic Acetylcholine Receptor cluster_downstream Downstream Signaling ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds to Orthosteric Site dFBr Desformylflustrabromine (dFBr) (Positive Allosteric Modulator) dFBr->nAChR Binds to Allosteric Site Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening Potentiated Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascade Intracellular Signaling Cascade (e.g., Ca²⁺-dependent pathways) Depolarization->Signaling_Cascade Neuronal_Response Neuronal Response (e.g., Neurotransmitter Release) Signaling_Cascade->Neuronal_Response G Two-Electrode Voltage Clamp (TEVC) Workflow Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject α4 and β2 nAChR cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Setup Place Oocyte in TEVC Setup Incubation->TEVC_Setup Recording Record Agonist-Evoked Currents (± Desformylflustrabromine HCl) TEVC_Setup->Recording Data_Analysis Analyze Current Traces Recording->Data_Analysis

References

The Discovery and Isolation of Desformylflustrabromine from Flustra foliacea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, isolation, and characterization of the marine alkaloid Desformylflustrabromine, a potent modulator of nicotinic acetylcholine (B1216132) receptors, from the bryozoan Flustra foliacea.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and isolation of Desformylflustrabromine. It details the experimental protocols for its extraction and purification, presents its key quantitative data, and visualizes the isolation workflow and its proposed biosynthetic context.

Introduction

Desformylflustrabromine is a brominated indole (B1671886) alkaloid first isolated from the marine bryozoan Flustra foliacea, a seaweed-like animal colony commonly found in the North Sea.[1] This molecule has garnered significant scientific interest due to its notable biological activities, including cytotoxicity against human colon cancer cells and, more prominently, its role as a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] As a PAM, Desformylflustrabromine enhances the response of these receptors to their natural ligand, acetylcholine, making it a valuable lead compound in the development of therapeutics for neurological disorders such as Alzheimer's disease and nicotine (B1678760) addiction.[2][3][4]

Discovery and Initial Characterization

Desformylflustrabromine was identified as a new natural product during a chemical investigation of Flustra foliacea collected in the North Sea.[1] Its structure was elucidated using a combination of spectroscopic techniques, including NMR and mass spectrometry. It is considered a key intermediate in the biosynthesis of other flustramine alkaloids.[1]

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for Desformylflustrabromine.

ParameterValueReference
Molecular Formula C₁₆H₂₁BrN₂[2]
Appearance Pale yellow oil[5]
Yield from F. foliacea 0.072% of dry weight[1]
¹H NMR (CD₃OD, 400 MHz) δ (ppm) 7.47 (d, J=1.8 Hz, 1H), 7.39 (d, J=8.4 Hz, 1H), 7.08 (dd, J=1.8, 8.4 Hz, 1H), 6.18 (dd, J=10.5, 17.4 Hz, 1H), 5.13 (dd, J=1.2, 17.4 Hz, 1H), 5.11 (dd, J=1.2, 10.5 Hz, 1H), 2.95-3.04 (m, 2H), 2.71-2.80 (m, 2H), 2.43 (s, 3H), 1.55 (s, 6H)[5]
Biological Activity
AssayCell LineResult (IC₅₀)Reference
CytotoxicityHCT-116 (Human Colon Carcinoma)5.8 µM[1]
nAChR Modulationα4β2Positive Allosteric Modulator[2]

Experimental Protocols

Isolation of Desformylflustrabromine from Flustra foliacea

The following protocol is based on the method described by Lysek et al. (2002).[1]

1. Collection and Extraction:

  • Freshly collected Flustra foliacea is deep-frozen.
  • The frozen material is extracted with a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).
  • The resulting extract is then partitioned between n-butanol and water. The n-butanol phase, containing the alkaloids, is retained.

2. Chromatographic Purification:

  • Step 1: Gel Permeation Chromatography: The n-butanol extract is subjected to gel permeation chromatography on Sephadex LH-20, eluting with methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).
  • Step 2: Reversed-Phase Column Chromatography: Fractions containing Desformylflustrabromine are further purified by column chromatography on RP-8 silica (B1680970) gel using a methanol/water gradient.
  • Step 3: High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on an RP-18 column with a methanol/water mobile phase to yield pure Desformylflustrabromine.

Cytotoxicity Assay against HCT-116 Cells

This is a generalized protocol for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common method for assessing cell viability.[6][7]

1. Cell Culture:

  • HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/mL and incubated for 24 hours to allow for attachment.

3. Treatment:

  • A stock solution of Desformylflustrabromine in a suitable solvent (e.g., DMSO) is prepared and diluted to various concentrations in the culture medium.
  • The culture medium is removed from the wells and replaced with the medium containing different concentrations of Desformylflustrabromine. Control wells receive medium with the solvent alone.
  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.
  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.
  • The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of Desformylflustrabromine and fitting the data to a dose-response curve.

Visualizations

Isolation Workflow

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification Foliacea Flustra foliacea (Frozen) Extract DCM/MeOH Extraction Foliacea->Extract Partition n-Butanol/Water Partition Extract->Partition Butanol_Phase n-Butanol Phase (Alkaloid Rich) Partition->Butanol_Phase GPC Gel Permeation Chromatography (Sephadex LH-20, MeOH) Butanol_Phase->GPC Crude Extract RP_CC Reversed-Phase Column Chromatography (RP-8, MeOH/H₂O) GPC->RP_CC HPLC Preparative HPLC (RP-18, MeOH/H₂O) RP_CC->HPLC Pure_Compound Pure Desformylflustrabromine HPLC->Pure_Compound

Caption: Isolation workflow for Desformylflustrabromine.

Proposed Biosynthetic Relationship

Biosynthetic_Relationship Flustrabromine Flustrabromine Desformylflustrabromine Desformylflustrabromine Flustrabromine->Desformylflustrabromine Deformylation Flustraminol_A Flustraminol A Desformylflustrabromine->Flustraminol_A Oxidation Flustramine_C Flustramine C Desformylflustrabromine->Flustramine_C Oxidation & Rearrangement

Caption: Proposed biosynthetic links of Desformylflustrabromine.

Conclusion

Desformylflustrabromine stands out as a marine natural product with significant potential for therapeutic applications, particularly in the realm of neuropharmacology. This guide has provided a detailed overview of its discovery, isolation from Flustra foliacea, and key characteristics. The outlined experimental protocols offer a foundation for researchers seeking to work with this compound, while the presented data and visualizations provide a clear and concise summary of its properties and origins. Further research into the synthesis of Desformylflustrabromine and its analogs, as well as more in-depth studies of its mechanism of action, will undoubtedly pave the way for the development of novel drugs targeting nicotinic acetylcholine receptors.

References

Unraveling the Molecular Interactions of Desformylflustrabromine with α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Desformylflustrabromine (B1197942) (dFBr), a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting the cholinergic system.

Desformylflustrabromine, a naturally occurring indole (B1671886) alkaloid, has garnered significant attention for its potential in treating neurological and psychiatric disorders by enhancing the activity of α4β2 nAChRs.[1][2] These receptors are the most abundant subtype of nicotinic receptors in the brain and are implicated in cognitive function, reward, and addiction.[3][4][5][6] This guide will detail the molecular mechanisms through which dFBr modulates α4β2 nAChR function, summarize key quantitative data from preclinical studies, and provide an overview of the experimental protocols used to elucidate these actions.

Core Mechanism of Action: Positive Allosteric Modulation

Desformylflustrabromine acts as a Type II positive allosteric modulator, meaning it does not activate the α4β2 nAChR on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[3][7] This modulatory effect is characterized by an increase in the maximal efficacy of ACh, leading to a greater influx of ions upon receptor activation.[4][8][9]

The potentiation of ACh-induced currents by dFBr is selective for the α4β2 subtype, with little to no effect observed on other nAChR subtypes such as α7, α3β2, and α3β4.[7][10] Interestingly, dFBr exhibits a bell-shaped dose-response curve, where it potentiates α4β2 nAChR activity at lower concentrations (nanomolar to low micromolar) and causes inhibition at higher concentrations (>10 µM).[8][9] The inhibitory action at higher concentrations is thought to be due to open-channel block.[8][9]

The α4β2 nAChRs exist in two functionally distinct stoichiometries: a high-sensitivity (HS) isoform, (α4)2(β2)3, and a low-sensitivity (LS) isoform, (α4)3(β2)2.[4][8] Desformylflustrabromine potentiates both HS and LS isoforms of the α4β2 nAChR.[8][11]

The binding sites for dFBr are located within the transmembrane domain of the α4β2 receptor, distinct from the orthosteric ACh binding sites located at the extracellular α4-β2 subunit interfaces.[11][12] Mutational analyses and computational docking studies have identified two potential binding sites: an intrasubunit site within the transmembrane helix bundle of the α4 subunit and an intersubunit site at the α4:α4 subunit interface in the transmembrane domain.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of Desformylflustrabromine with α4β2 nAChRs from various studies.

ParameterValueReceptor Subtype/IsoformExperimental SystemReference
Potentiation
EC500.2 µMα4β2Xenopus oocytes[2]
EC50120 nMα4β2Xenopus oocytes[10]
Max Potentiation>265%α4β2Xenopus oocytes[8][9]
Max Potentiation295 ± 67%human α4β2Xenopus oocytes[13]
Inhibition
IC50~150 µMα4β2Xenopus oocytes[10]
IC50~1 µMhuman muscle (α1β1εδ)Xenopus oocytes[12]
IC50~1 µMTorpedo (α1β1γδ)Xenopus oocytes[12]
Binding Affinity
Ki3400 nMα4β2Radioligand binding assay[13]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of dFBr and the experimental workflow for its characterization.

dFBr_Mechanism_of_Action cluster_receptor α4β2 nAChR Receptor_Resting Resting State Receptor_Open Open State (Ion Influx) Receptor_Resting->Receptor_Open Channel Opening Receptor_Desensitized Desensitized State Receptor_Open->Receptor_Desensitized Prolonged Exposure ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->Receptor_Resting Binds to Orthosteric Site dFBr Desformylflustrabromine (dFBr) (Positive Allosteric Modulator) dFBr->Receptor_Resting Binds to Allosteric Site dFBr->Receptor_Open Enhances Opening (Potentiation) dFBr->Receptor_Desensitized Shifts equilibrium to open state

Mechanism of dFBr as a positive allosteric modulator of α4β2 nAChRs.

Experimental_Workflow Start Start: Characterization of dFBr Oocyte_Prep Prepare Xenopus Oocytes Expressing α4β2 nAChRs Start->Oocyte_Prep Binding_Assay Radioligand Binding Assays Start->Binding_Assay Mutagenesis Site-Directed Mutagenesis of α4 and β2 subunits Start->Mutagenesis TEVC Two-Electrode Voltage Clamp (TEVC) Electrophysiology Oocyte_Prep->TEVC ACh_Application Apply Acetylcholine (ACh) TEVC->ACh_Application dFBr_Coapplication Co-apply ACh and dFBr (Varying Concentrations) ACh_Application->dFBr_Coapplication Data_Analysis Analyze Current Responses (EC50, IC50, Max Potentiation) dFBr_Coapplication->Data_Analysis End End: Elucidate Mechanism of Action Data_Analysis->End Binding_Site_ID Identify dFBr Binding Sites Binding_Assay->Binding_Site_ID Mutagenesis->Binding_Site_ID Binding_Site_ID->End

References

Desformylflustrabromine Hydrochloride: A Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Desformylflustrabromine (B1197942) Hydrochloride (dFBr-HCl) has emerged as a significant research tool and potential therapeutic lead due to its selective positive allosteric modulation of specific subtypes of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This document provides a comprehensive technical overview of dFBr-HCl, detailing its mechanism of action, pharmacological characteristics, and the experimental protocols used for its evaluation. Quantitative data from numerous studies are consolidated for comparative analysis, and key concepts are visualized through signaling pathway and experimental workflow diagrams. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of novel therapeutics targeting the cholinergic system.

Introduction

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels integral to synaptic transmission throughout the central nervous system.[1] Their dysfunction is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain.[1][2] While direct-acting agonists have been explored as therapeutic agents, they are often limited by rapid receptor desensitization and a lack of subtype selectivity.[2] Positive allosteric modulators (PAMs) offer an alternative therapeutic strategy by enhancing the response of the receptor to the endogenous agonist, acetylcholine (ACh), thereby preserving the temporal and spatial dynamics of natural synaptic activity.[1][3]

Desformylflustrabromine (dFBr), an indole (B1671886) alkaloid originally isolated from the marine bryozoan Flustra foliacea, and its hydrochloride salt, is a well-characterized PAM with notable selectivity for α4β2* and α2β2 nAChR subtypes.[2][4][5] This guide delves into the technical details of dFBr-HCl's action as a PAM.

Mechanism of Action

dFBr-HCl functions as a positive allosteric modulator by binding to a site on the nAChR that is distinct from the orthosteric site where acetylcholine (ACh) binds.[5] This allosteric binding potentiates the receptor's response to ACh, leading to an increased ion flow through the channel. Notably, dFBr-HCl exhibits a bell-shaped dose-response curve, where it potentiates nAChR activity at lower concentrations and causes inhibition at higher concentrations, likely through open-channel block.[1][6] The potentiation is characterized by an increase in the maximal efficacy of the agonist without a significant shift in its potency (EC50).[5]

dot

Caption: dFBr-HCl's allosteric modulation of the α4β2 nAChR.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for dFBr-HCl's effects on various nAChR subtypes as determined by electrophysiological and binding assays.

Table 1: Potentiation of nAChR Subtypes by dFBr-HCl

Receptor SubtypeAgonistdFBr-HCl EC50Maximum PotentiationReference(s)
Human α4β2Acetylcholine~120 nM>265%[4]
Human α4β2Acetylcholine0.2 µM-[7]
Human α2β2Acetylcholine-Potentiates[4]

Table 2: Inhibition of nAChR Subtypes by dFBr-HCl

Receptor SubtypeAgonistdFBr-HCl IC50Reference(s)
Human α4β2Acetylcholine150 µM[4]
Human α7Acetylcholine44 µM[5]
Human muscle (αβεδ)Acetylcholine~1 µM[8][9]
Torpedo (αβγδ)Acetylcholine~1 µM[8][9]

Table 3: Binding Affinities of dFBr-HCl

Receptor/SiteRadioliganddFBr-HCl Ki / IC50Reference(s)
α4β2-3400 nM (Ki)[5]
α7->50,000 nM (Ki)[5]
Torpedo nAChR (Desensitized State)[3H]phencyclidine4 µM (IC50)[8][9]
Torpedo nAChR (Resting State)[3H]tetracaine60 µM (IC50)[8][9]
Torpedo nAChR (ACh binding sites)[3H]ACh1 mM (IC50)[8][9]

Experimental Protocols

The primary method for characterizing the modulatory effects of dFBr-HCl is two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes expressing specific nAChR subtypes.

Oocyte Preparation and Receptor Expression
  • Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.

  • Defolliculation: Oocytes are treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2 subunits). The ratio of injected cRNAs can be biased to favor the expression of high-sensitivity (1:5 α4:β2) or low-sensitivity (5:1 α4:β2) receptor isoforms.[10]

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Oocyte Placement: An oocyte is placed in a recording chamber and continuously perfused with a bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES).[4]

  • Electrode Impalement: The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.[4]

  • Voltage Clamping: The oocyte membrane potential is clamped at a holding potential, typically -60 mV.[4][5]

  • Drug Application:

    • Agonist Application: A baseline response is established by applying a known concentration of an agonist (e.g., 100 µM ACh).[5]

    • Co-application: The agonist is then co-applied with varying concentrations of dFBr-HCl to determine its modulatory effects.[1]

    • Washout: The oocyte is washed with the bath solution between drug applications to allow for receptor recovery.

  • Data Acquisition and Analysis:

    • Current responses are recorded and amplified.

    • Peak current amplitudes are measured and normalized to the control agonist response.

    • Dose-response curves are generated by plotting the normalized current against the log concentration of dFBr-HCl.

    • EC50 and IC50 values are calculated using non-linear curve fitting, often with a bell-shaped dose-response equation for potentiation/inhibition curves.[5]

dot

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject nAChR Subunit cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Mount_Oocyte Mount Oocyte in Recording Chamber Incubation->Mount_Oocyte Ready for Experiment Impalement Impale with Voltage and Current Electrodes Mount_Oocyte->Impalement Voltage_Clamp Clamp Membrane Potential (-60 mV) Impalement->Voltage_Clamp Apply_Agonist Apply Agonist (e.g., ACh) - Establish Baseline Voltage_Clamp->Apply_Agonist Co_Apply_dFBr Co-apply Agonist and dFBr-HCl Apply_Agonist->Co_Apply_dFBr Washout Washout Co_Apply_dFBr->Washout Record_Current Record Ion Current Co_Apply_dFBr->Record_Current Washout->Apply_Agonist Normalize_Data Normalize to Baseline Record_Current->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_Values Calculate EC50/IC50 Plot_Curve->Calculate_Values

References

The Structure-Activity Relationship of Desformylflustrabromine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine (B1197942) (dFBr), a marine alkaloid isolated from Flustra foliacea, has emerged as a significant pharmacological tool and a promising lead compound for the development of novel therapeutics. It acts as a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of dFBr analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. The information presented herein is intended to support ongoing research and drug development efforts in the field of nAChR modulation.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. The diverse subtypes of nAChRs, formed by the assembly of different α and β subunits, represent attractive targets for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction.[1] The α4β2 subtype is one of the most abundant in the brain and is a primary target for the rewarding effects of nicotine.[1]

Positive allosteric modulators (PAMs) offer a sophisticated therapeutic strategy by enhancing the response of the receptor to its endogenous agonist, acetylcholine (ACh), rather than directly activating the receptor themselves. This can lead to a more nuanced modulation of receptor activity and potentially a better side-effect profile compared to direct agonists. Desformylflustrabromine (dFBr) is a prototypical PAM that selectively potentiates β2-containing nAChRs, most notably the α4β2 and α2β2 subtypes.[2][3][4] This document explores the chemical modifications of the dFBr scaffold and their impact on its pharmacological activity.

Core Structure and Pharmacophore

The foundational structure of desformylflustrabromine is a brominated tryptamine (B22526) derivative. Systematic SAR studies have revealed that the intact structure of dFBr is nearly optimal for its activity as a PAM at α4β2 nAChRs.[5] Deconstruction of the molecule has helped to identify the key structural features that contribute to its effects, leading to the formulation of a working pharmacophore.[5][6]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for dFBr and its key analogs from various electrophysiological and binding studies. The primary measure of activity for PAMs is the EC50 for potentiation, which represents the concentration of the compound that produces 50% of its maximal potentiation of the ACh-induced response. Efficacy (or Emax) refers to the maximal potentiation observed. For inhibitory effects, the IC50 value is provided.

CompoundReceptor SubtypeAssay TypeAgonist (Concentration)EC50 (Potentiation)Emax (% of Control)IC50 (Inhibition)Reference
Desformylflustrabromine (dFBr) α4β2TEVCACh (100 µM)0.2 µM~225%150 µM[2][6]
α4β2TEVCACh (100 µM)0.6 µM295 ± 67%>10 µM[2][5]
α2β2TEVCAChPAM--[3]
α7TEVCACh (100 µM)No Potentiation-44 µM[2]
5-Bromo-dFBr α4β2TEVCACh0.4 µM>450%-[6]
α4β2TEVCACh1.6 µM>200% of dFBr-[5]
Desformylflustrabromine-B (dFBr-B) α4β2TEVCAChNo Potentiation-Inhibitory[2]
α7TEVCAChNo Potentiation-Inhibitory[2]
CompoundReceptor SubtypeAssay TypeRadioligandKiReference
Desformylflustrabromine (dFBr) α4β2Binding-3400 nM[2]
α7Binding->50,000 nM[2]
Desformylflustrabromine-B (dFBr-B) α4β2Binding->50,000 nM[2]

Experimental Protocols

The characterization of dFBr analogs has predominantly relied on two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is the gold standard for studying the function of ion channels expressed in a heterologous system.

a) Oocyte Preparation and Receptor Expression:

  • Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.

  • Oocytes are manually dissected and defolliculated, typically using collagenase treatment.

  • Stage V-VI oocytes are selected and injected with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).

  • Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.

b) Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).

  • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

  • The membrane potential is clamped at a holding potential, typically between -70 mV and -80 mV.

  • The agonist (e.g., acetylcholine) is applied to the oocyte, and the resulting inward current is recorded.

c) Allosteric Modulation Assay:

  • To assess PAM activity, the oocyte is first exposed to a control application of the agonist (e.g., 100 µM ACh) to establish a baseline response.

  • The oocyte is then co-applied with the agonist and varying concentrations of the dFBr analog.

  • The potentiation of the agonist-induced current is measured as the percentage increase over the baseline response.

  • Dose-response curves are generated by plotting the percent potentiation against the log concentration of the analog to determine the EC50 and Emax.

  • To measure inhibitory effects, higher concentrations of the analog are co-applied with the agonist, and the reduction in the peak current amplitude is used to calculate the IC50.[2][7][8][9]

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

a) Membrane Preparation:

  • Cells or tissues expressing the nAChR of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

b) Competition Binding Assay:

  • The membranes are incubated with a specific radioligand that binds to the receptor (e.g., [3H]ACh) and varying concentrations of the unlabeled test compound (dFBr analog).

  • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.

  • The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[2][10]

Visualized Mechanisms and Workflows

Signaling Pathway of nAChR Potentiation

nAChR_Potentiation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) Receptor_Closed nAChR (Closed/Resting) ACh->Receptor_Closed Binds to Orthosteric Site dFBr dFBr Analog (PAM) dFBr->Receptor_Closed Binds to Allosteric Site Receptor_Open nAChR (Open) dFBr->Receptor_Open Enhances Gating & Increases Open Probability Receptor_Closed->Receptor_Open Channel Gating Receptor_Desensitized nAChR (Desensitized) Receptor_Open->Receptor_Desensitized Prolonged Agonist Exposure Ion_Influx Cation Influx (Na+, Ca2+) Receptor_Open->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization

Caption: Mechanism of α4β2 nAChR positive allosteric modulation by dFBr analogs.

Experimental Workflow for Analog Evaluation

SAR_Workflow Start Start: Synthesized dFBr Analog TEVC Primary Screen: Two-Electrode Voltage Clamp (α4β2 nAChR in Oocytes) Start->TEVC Active Analog is Active? TEVC->Active SAR_Analysis Structure-Activity Relationship Analysis Active->SAR_Analysis Yes Active->SAR_Analysis No SAR_Analysis->Start Design Next Generation of Analogs Secondary_Screen Secondary Screening: - Other nAChR Subtypes (α7, etc.) - Radioligand Binding Assays SAR_Analysis->Secondary_Screen Lead_Compound Lead Compound Identified Secondary_Screen->Lead_Compound

Caption: A typical workflow for the screening and evaluation of new dFBr analogs.

Conclusion and Future Directions

The study of desformylflustrabromine and its analogs has significantly advanced our understanding of the allosteric modulation of nAChRs. The existing SAR data indicates that the 6-bromo-N-methyl-N-prenyl-tryptamine scaffold is a highly effective pharmacophore for achieving selective potentiation of α4β2 receptors. The discovery that further bromination at the 5-position can enhance efficacy opens new avenues for analog design.[5][6]

Future research should focus on:

  • Expanding the diversity of analogs: Exploring modifications at the indole (B1671886) nitrogen, the prenyl group, and the tryptamine backbone to further refine potency, efficacy, and selectivity.

  • Elucidating the binding site: While functional data is abundant, the precise binding site for dFBr on the α4β2 receptor is not yet fully characterized. Photoaffinity labeling and structural biology studies will be crucial in this regard.[10]

  • In vivo characterization: Promising analogs identified through in vitro screening need to be evaluated in animal models of relevant CNS disorders to assess their therapeutic potential and pharmacokinetic properties.[11]

This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary data and methodological background to build upon the foundational work on desformylflustrabromine and to accelerate the development of the next generation of nAChR-based therapeutics.

References

In Vitro Pharmacological Profile of Desformylflustrabromine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine (B1197942) (dFBr), a marine alkaloid isolated from the bryozoan Flustra foliacea, has emerged as a significant pharmacological tool and a potential therapeutic lead. This document provides a comprehensive overview of the in vitro pharmacological profile of dFBr, with a focus on its well-characterized effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). Quantitative data from various studies are summarized, detailed experimental protocols are outlined, and key mechanisms are visualized to offer a thorough technical resource for the scientific community.

Introduction

Desformylflustrabromine is a novel compound that has garnered considerable interest for its selective modulatory effects on neuronal nAChRs. These receptors, which are ligand-gated ion channels, are implicated in a wide range of physiological processes and pathological conditions, including cognitive function, nicotine (B1678760) addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] dFBr primarily acts as a positive allosteric modulator (PAM) of α4β2 and α2β2 nAChRs, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine (ACh).[4] This mechanism of action presents a promising therapeutic strategy, potentially offering greater subtype selectivity and a more nuanced modulation of cholinergic signaling compared to direct-acting agonists.

Quantitative Pharmacological Data

The in vitro activity of Desformylflustrabromine has been quantified across various nAChR subtypes and experimental conditions. The following tables summarize the key affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) values reported in the literature.

Receptor Subtype Parameter Value Assay Conditions Reference
α4β2 nAChRpEC50 (Potentiation)120 nMCo-application with ACh in Xenopus oocytes[4]
α4β2 nAChRIC50 (Inhibition)150 µMHigh concentrations in Xenopus oocytes[4]
α4β2 nAChREC50 (Potentiation)0.10 ± 0.04 µMCo-application with 100 µM ACh on human α4β2 receptors[5]
α4β2 nAChRKi3400 nMRadioligand binding assay[6]
α7 nAChRKi>50,000 nMRadioligand binding assay[6]
Human muscle (αβεδ) nAChRIC50~1 µMExpressed in Xenopus oocytes[7][8]
Torpedo (αβγδ) nAChRIC50~1 µMExpressed in Xenopus oocytes[7][8]
Torpedo nAChR (desensitized state)IC504 µMInhibition of [3H]phencyclidine binding[7][8]
Torpedo nAChR (resting state)IC5060 µMInhibition of [3H]tetracaine binding[7][8]
Torpedo nAChR (ACh binding sites)IC501 mMInhibition of [3H]ACh binding[7][8]
α2β2 nAChRApparent EC50 of ACh (in presence of 1 µM dFBr)18.2 ± 2.3 µMACh dose-response in Xenopus oocytes[4]
α2β2 nAChRApparent EC50 of ACh (in absence of dFBr)50.3 ± 3.8 µMACh dose-response in Xenopus oocytes[4]

Mechanism of Action

Desformylflustrabromine exhibits a dual mechanism of action that is concentration-dependent. At nanomolar to low micromolar concentrations, it acts as a PAM, while at higher concentrations (>10 µM), it functions as an inhibitor.[1][9]

Positive Allosteric Modulation

dFBr selectively potentiates the function of α4β2 and α2β2 nAChRs.[4] As a PAM, it binds to a site on the receptor that is distinct from the orthosteric ACh binding site.[4] This allosteric binding enhances the efficacy of ACh, leading to a greater ion flux for a given concentration of the agonist.[6] Studies have shown that dFBr increases the apparent affinity and efficacy of ACh for α2β2 receptors.[4] This potentiation is thought to occur by altering the equilibrium between the open and desensitized states of the receptor, favoring the open conformation.[3][9]

Inhibition

At concentrations exceeding 1 µM, dFBr also exhibits inhibitory effects on α4β2, α2β2, and α7 nAChRs, as well as muscle-type nAChRs.[7][8] The mechanism of inhibition at α4β2 receptors is proposed to be an open-channel block, which is dependent on the membrane potential.[9][10] For muscle-type nAChRs, dFBr has been shown to bind within the ion channel, with a higher affinity for the desensitized state of the receptor.[7][8]

Signaling Pathways and Experimental Workflows

Desformylflustrabromine_Signaling_Pathway Conceptual Signaling Pathway of Desformylflustrabromine at α4β2 nAChRs cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) Orthosteric_Site Orthosteric Site ACh->Orthosteric_Site Binds dFBr_low dFBr (nM to low µM) Allosteric_Site Allosteric Site dFBr_low->Allosteric_Site Binds dFBr_high dFBr (>10 µM) Ion_Channel Ion Channel dFBr_high->Ion_Channel Blocks nAChR α4β2 nAChR Orthosteric_Site->Ion_Channel Activates Allosteric_Site->Ion_Channel Potentiates Opening Cellular_Response Neuronal Excitation (Cation Influx) Ion_Channel->Cellular_Response Mediates

Caption: dFBr's dual-action mechanism at the α4β2 nAChR.

Experimental_Workflow_TEVC Typical Two-Electrode Voltage Clamp (TEVC) Workflow cluster_prep Oocyte Preparation cluster_exp Electrophysiological Recording cluster_drug_app Drug Application & Data Acquisition cluster_analysis Data Analysis Harvest Harvest Xenopus laevis oocytes Inject Inject cRNA for nAChR subunits (e.g., α4, β2) Harvest->Inject Incubate Incubate for receptor expression Inject->Incubate Mount Mount oocyte in recording chamber Incubate->Mount Impale Impale with two electrodes (Voltage and Current) Mount->Impale Clamp Voltage clamp oocyte (e.g., -70 mV) Impale->Clamp Perfuse Perfuse with control solution Clamp->Perfuse Apply_ACh Apply ACh (agonist) Perfuse->Apply_ACh Apply_dFBr_ACh Co-apply dFBr and ACh Apply_ACh->Apply_dFBr_ACh Record Record ionic currents Apply_ACh->Record Apply_dFBr_ACh->Record Washout Washout with control solution Record->Washout Measure Measure peak current amplitude Record->Measure Plot Plot dose-response curves Measure->Plot Calculate Calculate EC50/IC50 values Plot->Calculate

Caption: Workflow for studying dFBr's effects using TEVC.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the in vitro pharmacology of Desformylflustrabromine.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is widely used to study the function of ion channels, such as nAChRs, expressed in a heterologous system.

  • Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs. The follicular membrane is removed by enzymatic digestion (e.g., with collagenase).

  • cRNA Injection: Oocytes are injected with a solution containing the cRNA encoding the specific nAChR subunits of interest (e.g., human α4 and β2 subunits). The ratio of injected cRNAs can be varied to study different receptor stoichiometries.

  • Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in a nutrient-rich medium (e.g., Barth's solution) to allow for the expression and assembly of functional receptors on the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).

    • The oocyte is impaled with two glass microelectrodes filled with a high salt solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.

    • The membrane potential is clamped at a holding potential, typically between -50 mV and -100 mV.[10]

  • Drug Application and Data Acquisition:

    • Agonists (e.g., acetylcholine) and modulators (dFBr) are dissolved in the perfusion solution and applied to the oocyte.

    • The resulting ion currents flowing across the oocyte membrane are recorded. To study potentiation, dFBr is co-applied with an agonist.[9] To determine IC50 values for inhibition, increasing concentrations of dFBr are applied in the presence of a fixed concentration of agonist.

    • A washout period with the control solution is performed between drug applications to allow the receptors to recover.

  • Data Analysis: The peak amplitude of the inward current is measured and normalized to a control response. Dose-response curves are generated by plotting the normalized current against the logarithm of the drug concentration, and EC50 or IC50 values are calculated using appropriate pharmacological models.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., Torpedo electric organ, rich in muscle-type nAChRs) are homogenized and centrifuged to isolate a membrane fraction containing the receptors.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]phencyclidine, [3H]tetracaine, or [3H]ACh) that is known to bind to a specific site on the receptor.[7][8] The incubation is performed in the presence of varying concentrations of the unlabeled test compound (dFBr).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the free ligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The in vitro pharmacological profile of Desformylflustrabromine highlights its significance as a selective positive allosteric modulator of α4β2 and α2β2 nAChRs with a secondary inhibitory action at higher concentrations. Its distinct mechanisms of action, which are dependent on both concentration and receptor subtype, have been elucidated through a combination of electrophysiological and radioligand binding studies. The data and protocols presented in this guide provide a foundational resource for further investigation into the therapeutic potential of dFBr and the development of novel allosteric modulators targeting nicotinic acetylcholine receptors.

References

Physicochemical Properties of Desformylflustrabromine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine Hydrochloride (dFBr HCl) is a synthetic, water-soluble salt of the naturally occurring indole (B1671886) alkaloid, Desformylflustrabromine.[1] Originally isolated from the marine bryozoan Flustra foliacea, it has garnered significant interest within the scientific community for its potent and selective activity as a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, presents detailed experimental protocols for their determination, and illustrates its mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the cholinergic system.

Chemical and Physical Properties

This compound is a white to off-white solid.[4] The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of biological activity data.

PropertyValueSource
Molecular Weight 357.72 g/mol [2][3][4]
Molecular Formula C₁₆H₂₁BrN₂·HCl[2][3]
Appearance White to off-white solid[4]
Purity ≥98%[2][3]
CAS Number 951322-11-5[2][4]
Solubility Soluble to 100 mM in DMSOSoluble to 10 mM in water (with gentle warming)[2][3]
Storage Store at +4°C, sealed, away from moisture. For long-term storage of stock solutions, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended.[2][4]

Note: While a melting point of 161–163 °C has been reported for the hydrochloride salt of a related compound, dFBr-B, a specific melting point for this compound has not been explicitly detailed in the reviewed literature.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for compounds of similar nature, such as tryptamine (B22526) derivatives and hydrochloride salts, can be applied.

Solubility Determination

The solubility of this compound can be determined using the equilibrium shake-flask method.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, water) in a sealed container.

  • Equilibration: The container is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered (using a 0.22 µm filter) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Expression of Solubility: The solubility is expressed in terms of molarity (e.g., mM) or mass concentration (e.g., mg/mL).

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2°C per minute) for a more precise measurement.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded.

  • Melting Range: The melting point is reported as a range between the onset and clear point temperatures.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the positive allosteric modulation of α4β2 nicotinic acetylcholine receptors. It also exhibits inhibitory activity at other nAChR subtypes at higher concentrations.

Positive Allosteric Modulation of α4β2 nAChRs

This compound binds to an allosteric site on the α4β2 nAChR, a site distinct from the binding site of the endogenous agonist, acetylcholine (ACh). This binding event does not activate the receptor directly but enhances the receptor's response to ACh. This potentiation of the ACh-induced ionic current is the primary mechanism of its action.[2][3]

PAM_Mechanism cluster_receptor α4β2 Nicotinic Acetylcholine Receptor ACh_Site Orthosteric Site Ion_Channel_Open Ion Channel (Open) ACh_Site->Ion_Channel_Open Activates PAM_Site Allosteric Site PAM_Site->ACh_Site Enhances affinity/efficacy ACh Acetylcholine (ACh) ACh->ACh_Site Binds dFBr Desformylflustrabromine HCl dFBr->PAM_Site Binds Ion_Channel Ion Channel (Closed) Ion_Channel->Ion_Channel_Open Opens Cell_Response Neuronal Excitation Ion_Channel_Open->Cell_Response Leads to

Caption: Positive allosteric modulation of α4β2 nAChR by Desformylflustrabromine HCl.

Experimental Workflow for Assessing nAChR Modulation

The modulatory effects of this compound on nAChRs are typically investigated using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing the receptor subtypes of interest.

TEVC_Workflow Oocyte_Prep Prepare Xenopus Oocytes Expressing nAChRs TEVC_Setup Two-Electrode Voltage Clamp Setup Oocyte_Prep->TEVC_Setup ACh_Application Apply Acetylcholine (ACh) TEVC_Setup->ACh_Application dFBr_Coapplication Co-apply ACh and Desformylflustrabromine HCl TEVC_Setup->dFBr_Coapplication Current_Recording Record Ionic Current ACh_Application->Current_Recording Baseline Response dFBr_Coapplication->Current_Recording Modulated Response Data_Analysis Analyze Current Amplitude and Kinetics Current_Recording->Data_Analysis Conclusion Determine Potentiation or Inhibition Data_Analysis->Conclusion

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of nicotinic acetylcholine receptors. Its well-defined chemical properties, coupled with its potent and selective biological activity, make it a compound of significant interest for the development of novel therapeutics for a range of neurological disorders. This guide provides a foundational understanding of its physicochemical characteristics and a framework for its experimental investigation. Further research is warranted to fully elucidate all of its physical properties and to explore its full therapeutic potential.

References

The Neuroprotective Potential of Desformylflustrabromine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine (B1197942) Hydrochloride (dFBr-HCl) is a novel marine-derived compound that has garnered significant attention for its selective positive allosteric modulation of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). Emerging evidence suggests that dFBr-HCl may exert neuroprotective effects, positioning it as a promising therapeutic candidate for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. This technical guide provides a comprehensive overview of the current understanding of dFBr-HCl's neuroprotective mechanisms, supported by a detailed summary of quantitative data, experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of α4β2 nAChRs

Desformylflustrabromine (dFBr) is a selective positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR), the most abundant nAChR subtype in the central nervous system.[1] As a PAM, dFBr-HCl does not activate the receptor on its own but enhances the response of the receptor to the endogenous neurotransmitter, acetylcholine (ACh).[2] This modulatory action is subtype-selective, with dFBr-HCl showing potentiation at α4β2 and α2β2 nAChRs while having no or inhibitory effects on other subtypes like α7, α3β2, α3β4, and α4β4.[3][4] The potentiation of α4β2 receptors is characterized by an increase in the efficacy of ACh, leading to a greater influx of cations and enhanced downstream signaling.[5][6] At higher concentrations (>10 µM), dFBr exhibits inhibitory effects, likely through open-channel block.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the effects of Desformylflustrabromine Hydrochloride.

Table 1: In Vitro Electrophysiological Data

ParameterReceptor SubtypeAgonistdFBr-HCl ConcentrationEffectReference
Potentiationα4β2 nAChRAcetylcholine (100 µM)3 µM>265% increase in response[6]
IC50 (Inhibition)α7 nAChRAcetylcholine (100 µM)~10 µMInhibition of ACh response[5]
EC50 Shiftα2β2 nAChRAcetylcholine1 µMDecrease in apparent EC50 from 50.3 µM to 18.2 µM[3]
Imax Increase (Choline)α4β2 nAChRCholine1 µM9.3-fold increase[6]
Imax Increase (Cytisine)α4β2 nAChRCytisine1 µM9.9-fold increase[6]

Table 2: Behavioral and In Vivo Data

Animal ModelTaskdFBr-HCl DoseEffectReference
RatsNovel Object Recognition Task (NORT)1.0 mg/kgAttenuated delay-induced impairment[7]
RatsAttentional Set-Shifting Task (ASST)Not specifiedFacilitated cognitive flexibility[7]
RatsKetamine-induced NORT deficitNot specifiedReversed cognitive deficit[7][8]
RatsScopolamine-induced NORT deficitNot specifiedReversed cognitive deficit[7][8]
Male and Female Sprague-Dawley RatsIntermittent Access Two-Bottle Choice (IA2BC)1 and 3 mg/kgReduced ethanol (B145695) intake and preference[2]

Key Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is fundamental for characterizing the modulatory effects of dFBr-HCl on nAChRs.

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after enzymatic treatment with collagenase.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2). The ratio of injected cRNAs can be varied to express different receptor stoichiometries (high-sensitivity (α4)2(β2)3 and low-sensitivity (α4)3(β2)2).[9] Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a recording buffer (e.g., ND-96). The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording. The oocyte is voltage-clamped at a holding potential of -60 mV.

  • Drug Application: Agonists (e.g., acetylcholine) and modulators (dFBr-HCl) are dissolved in the recording buffer and applied to the oocyte using an automated perfusion system. Responses are recorded as inward currents.

  • Data Analysis: Dose-response curves are generated by applying a range of agonist concentrations in the presence and absence of dFBr-HCl. Parameters such as EC50 (agonist potency) and Imax (agonist efficacy) are calculated and compared. For antagonists, IC50 values are determined.[6]

Novel Object Recognition Task (NORT) in Rats

This task assesses cognitive function, particularly recognition memory.

  • Habituation: Rats are individually habituated to an open-field arena for a set period over several days.

  • Acquisition Phase (T1): Each rat is placed in the arena containing two identical objects and allowed to explore them for a specific duration (e.g., 5 minutes). The time spent exploring each object is recorded.

  • Retention Phase (T2): After a delay period (e.g., 1 hour or 24 hours), the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.

  • Drug Administration: dFBr-HCl or vehicle is administered intraperitoneally at a specific time before the acquisition or retention phase, depending on the experimental design.[7]

  • Data Analysis: A discrimination index is calculated as the difference in exploration time between the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.

Signaling Pathways and Experimental Workflows

This compound as a Positive Allosteric Modulator

dFBr_PAM_Mechanism cluster_receptor α4β2 Nicotinic Acetylcholine Receptor cluster_effects Downstream Effects receptor α4 β2 α4 β2 α4 Ion Channel potentiation Potentiated Receptor Response receptor->potentiation Conformational Change ACh Acetylcholine (ACh) orthosteric Orthosteric Site ACh->orthosteric Binds dFBr dFBr-HCl allosteric Allosteric Site dFBr->allosteric Binds orthosteric->receptor:f0 allosteric->receptor:f1 ion_influx Increased Cation Influx (Na+, Ca2+) potentiation->ion_influx neurotransmitter_release Enhanced Neurotransmitter Release (Glu, DA) ion_influx->neurotransmitter_release

Caption: Mechanism of dFBr-HCl as a positive allosteric modulator of the α4β2 nAChR.

Proposed Neuroprotective Signaling Cascade in Alzheimer's Disease

In the context of Alzheimer's disease, the neuroprotective effects of dFBr-HCl can be postulated to counteract the detrimental actions of β-amyloid (Aβ) peptides.

dFBr_Neuroprotection_AD cluster_pathology Alzheimer's Disease Pathology cluster_intervention dFBr-HCl Intervention Abeta β-Amyloid (Aβ) nAChR_block α4β2 nAChR Blockade Abeta->nAChR_block cholinergic_dysfunction Cholinergic Dysfunction nAChR_block->cholinergic_dysfunction neurotoxicity Neurotoxicity & Cell Death cholinergic_dysfunction->neurotoxicity dFBr dFBr-HCl receptor_potentiation α4β2 nAChR Potentiation dFBr->receptor_potentiation receptor_potentiation->nAChR_block Prevents Abeta_block_relief Relief of Aβ-induced Blockade receptor_potentiation->Abeta_block_relief restored_signaling Restored Cholinergic Signaling Abeta_block_relief->restored_signaling restored_signaling->cholinergic_dysfunction Counteracts neuroprotection Neuroprotection restored_signaling->neuroprotection neuroprotection->neurotoxicity Inhibits Procognitive_Workflow cluster_data Data Collection & Analysis start Animal Model (e.g., Rats) drug_admin Drug Administration (dFBr-HCl or Vehicle) start->drug_admin cognitive_task Cognitive Task (e.g., NORT, ASST) drug_admin->cognitive_task behavioral_data Record Behavioral Data (e.g., Exploration Time) cognitive_task->behavioral_data statistical_analysis Statistical Analysis (e.g., ANOVA, t-test) behavioral_data->statistical_analysis conclusion Conclusion on Procognitive Effects statistical_analysis->conclusion

References

Methodological & Application

Application Notes and Protocols for Two-Electrode Voltage Clamp Electrophysiology of Desformylflustrabromine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desformylflustrabromine (dFBr) is a marine alkaloid that has garnered significant interest as a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype.[1][2] These receptors are crucial for various cognitive functions, and their modulation represents a promising therapeutic strategy for neurological disorders.[1] Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes is a robust and widely used technique to characterize the effects of compounds like dFBr on ligand-gated ion channels.[3][4][5][6] This document provides detailed application notes and protocols for studying dFBr using the TEVC technique.

Mechanism of Action of Desformylflustrabromine

Desformylflustrabromine exhibits a complex pharmacology. It primarily acts as a positive allosteric modulator of α4β2 and α2β2 nAChRs.[7][8] As a PAM, dFBr enhances the response of these receptors to their endogenous agonist, acetylcholine (ACh), by increasing the apparent affinity of ACh and potentiating the maximal response.[8] This potentiation is observed at dFBr concentrations below 10 µM.[9]

However, at concentrations greater than 1 µM, dFBr also displays inhibitory effects on α4β2, α2β2, and α7 nAChRs.[7] Furthermore, it inhibits human muscle-type (αβεδ) and Torpedo (αβγδ) nAChRs.[7][10] This inhibition is thought to occur through open-channel block.[9]

Data Presentation: Quantitative Analysis of Desformylflustrabromine Activity

The following tables summarize the quantitative data for dFBr's activity on various nAChR subtypes as determined by TEVC and other methods.

Receptor SubtypeEffect of dFBrQuantitative MeasureValueReference
Human α4β2 nAChRPotentiationPeak Potentiation>265% (at 3 µM dFBr with 100 µM ACh)[9]
Human α4β2 nAChRInhibitionConcentration for Inhibition>10 µM[9]
Human α2β2 nAChRPotentiationACh EC50 ShiftFrom 50.3 ± 3.8 µM to 18.2 ± 2.3 µM (with 1 µM dFBr)[8]
Human muscle (αβεδ) nAChRInhibitionIC50~1 µM[7]
Torpedo (αβγδ) nAChRInhibitionIC50~1 µM[7]
α7 nAChRInhibitionConcentration for Inhibition>1 µM[7]

Experimental Protocols

Preparation of Xenopus laevis Oocytes

Successful TEVC experiments begin with healthy, properly prepared oocytes.

Materials:

  • Mature female Xenopus laevis

  • Collagenase Type IA

  • OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8)

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.6)

  • Incubator at 16-18°C

Protocol:

  • Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis.

  • Wash the ovarian lobe with OR-2 solution.

  • Tease the lobe into small clumps of oocytes.

  • Incubate the oocytes in collagenase solution (1-2 mg/mL in OR-2) for 1-2 hours with gentle agitation to defolliculate.

  • Wash the oocytes thoroughly with OR-2 solution to remove the collagenase and follicular remnants.

  • Manually select stage V-VI oocytes.

  • Store the selected oocytes in ND96 solution supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 16-18°C.

cRNA Preparation and Microinjection

Expression of the target nAChR subunits in the oocyte membrane is achieved by microinjecting complementary RNA (cRNA).

Materials:

  • Plasmids containing the cDNA for the desired nAChR subunits (e.g., human α4 and β2)

  • mMessage mMachine™ in vitro transcription kit

  • Nuclease-free water

  • Microinjection setup (e.g., Nanoject)

  • Glass capillaries for pulling needles

Protocol:

  • Linearize the plasmid DNA containing the nAChR subunit cDNA.

  • Synthesize cRNA from the linearized template using an in vitro transcription kit.

  • Purify and quantify the cRNA.

  • Inject 20-50 nL of cRNA solution (at a concentration of 0.1-1 µg/µL) into the cytoplasm of each stage V-VI oocyte. For co-expression of multiple subunits, mix the cRNAs in the desired ratio (e.g., 1:1 for α4 and β2).

  • Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

Two-Electrode Voltage Clamp Recording

This protocol outlines the steps for recording ionic currents through the expressed nAChRs in response to ACh and modulation by dFBr.

Materials:

  • TEVC amplifier and data acquisition system

  • Microscope

  • Micromanipulators

  • Recording chamber

  • Glass capillaries for pulling electrodes

  • 3 M KCl solution for filling electrodes

  • Recording solution (ND96)

  • Acetylcholine (ACh) stock solution

  • Desformylflustrabromine (dFBr) stock solution

Protocol:

  • Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes: one for voltage sensing and one for current injection.[3][5]

  • Clamp the oocyte membrane potential to a holding potential of -70 mV.

  • To assess the potentiation by dFBr, first apply a low concentration of ACh (e.g., EC10) to establish a baseline current.

  • Co-apply the same concentration of ACh with varying concentrations of dFBr (e.g., 10 nM to 10 µM) and record the potentiated current.

  • To investigate the inhibitory effects, apply a higher concentration of ACh (e.g., EC50) and co-apply with higher concentrations of dFBr (e.g., 1 µM to 100 µM).

  • Ensure adequate washout periods with ND96 solution between applications to allow the receptors to recover.

  • Record and analyze the current responses to determine EC50, IC50, and potentiation values.

Mandatory Visualizations

TEVC_Workflow cluster_prep Oocyte Preparation cluster_expression Receptor Expression cluster_recording TEVC Recording Oocyte_Harvest Harvest Oocytes from Xenopus laevis Defolliculation Defolliculation (Collagenase) Oocyte_Harvest->Defolliculation Selection Select Stage V-VI Oocytes Defolliculation->Selection Injection cRNA Microinjection Selection->Injection cRNA_Prep cRNA Synthesis (α4, β2 subunits) cRNA_Prep->Injection Incubation Incubation (2-7 days) Injection->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement Impalement Impale with Voltage & Current Electrodes Placement->Impalement Clamping Voltage Clamp (-70 mV) Impalement->Clamping Application Apply ACh +/- dFBr Clamping->Application Recording Record Ionic Currents Application->Recording

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis of Desformylflustrabromine on nAChRs expressed in Xenopus oocytes.

dFBr_Signaling_Pathway cluster_membrane Cell Membrane nAChR α4β2 nAChR Channel_Open Channel Opening nAChR->Channel_Open Conformational Change ACh Acetylcholine (ACh) (Agonist) ACh->nAChR Binds to orthosteric site dFBr Desformylflustrabromine (dFBr) (PAM) dFBr->nAChR Binds to allosteric site Ion_Influx Na+/Ca2+ Influx Channel_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Neuronal_Response Neuronal Response Depolarization->Neuronal_Response dFBr_Inhibition dFBr (>1µM) (Inhibition) dFBr_Inhibition->Channel_Open Channel Block

Caption: Signaling pathway of Desformylflustrabromine (dFBr) as a positive allosteric modulator and inhibitor of the α4β2 nicotinic acetylcholine receptor.

References

Application Notes and Protocols for Determining Desformylflustrabromine Hydrochloride Affinity using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desformylflustrabromine hydrochloride (dFBr) is a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a notable selectivity for the α4β2 and α2β2 subtypes.[1][2] As a PAM, dFBr enhances the receptor's response to the endogenous agonist acetylcholine without directly activating the receptor itself.[3][4] This mechanism of action has generated significant interest in its therapeutic potential for neurological and psychiatric disorders, including nicotine (B1678760) addiction and alcohol use disorder.[3][4][5] Radioligand binding assays are a robust and sensitive "gold standard" method for characterizing the affinity of compounds like dFBr for their target receptors.[6][7] These assays provide quantitative data on binding affinity (e.g., Kᵢ, IC₅₀), receptor density (Bₘₐₓ), and the kinetics of ligand-receptor interactions.[8][9][10]

This document provides detailed protocols for conducting radioligand binding assays to determine the affinity of this compound for its target nAChRs.

Principle of Radioligand Binding Assays

Radioligand binding assays involve the use of a radiolabeled form of a ligand (e.g., [³H]dFBr) to specifically label a target receptor. The basic principle relies on the reversible binding of the radioligand to its receptor. By measuring the amount of bound radioactivity, one can quantify the ligand-receptor interaction.

There are three primary types of radioligand binding assays:

  • Saturation Assays: These are performed with increasing concentrations of a radioligand to determine the total number of binding sites (Bₘₐₓ) and the equilibrium dissociation constant (Kₑ) of the radioligand.[6][7][10]

  • Competition Assays: These assays measure the ability of an unlabeled compound (the "competitor," in this case, dFBr) to displace a specific radioligand from its binding site. The data from competition assays are used to calculate the inhibitory concentration (IC₅₀) and the equilibrium dissociation constant for the competitor (Kᵢ).[6][7]

  • Kinetic Assays: These experiments measure the rates of association (kₒₙ) and dissociation (kₒբբ) of a radioligand with its receptor.[6][10]

This document will focus on the protocol for a competition radioligand binding assay, as it is the most common method for determining the affinity of an unlabeled compound like this compound.

Quantitative Data Summary

The following table summarizes the reported affinity values for this compound at various nAChR subtypes as determined by radioligand binding and functional assays.

CompoundReceptor SubtypeRadioligandAssay TypeParameterValue (µM)Source
Desformylflustrabromine (dFBr)Wild Type (Torpedo nAChR)[³H]ACh, [³H]PCP, [³H]tetracaineCompetition BindingIC₅₀1.0 ± 0.07[11]
Desformylflustrabromine (dFBr)α M2-9' Mutant (Torpedo nAChR)Not SpecifiedElectrophysiologyIC₅₀0.2 ± 0.04[11]
Desformylflustrabromine (dFBr)β M2-9' Mutant (Torpedo nAChR)Not SpecifiedElectrophysiologyIC₅₀0.3 ± 0.03[11]
Desformylflustrabromine (dFBr)γ M2-9' Mutant (Torpedo nAChR)Not SpecifiedElectrophysiologyIC₅₀0.1 ± 0.02[11]
Desformylflustrabromine (dFBr)δ M2-9' Mutant (Torpedo nAChR)Not SpecifiedElectrophysiologyIC₅₀0.5 ± 0.06[11]
Desformylflustrabromine (dFBr)Rat α4β2 nAChRNot SpecifiedRadioligand BindingAffinityLow Micromolar[2]
Desformylflustrabromine (dFBr)Rat α7 nAChRNot SpecifiedRadioligand BindingAffinityLow Micromolar[2]

Experimental Protocols

Membrane Preparation from nAChR-Expressing Cells or Tissues

This protocol describes the preparation of cell membranes enriched with the target nAChR.

Materials:

  • Cells or tissue expressing the nAChR of interest

  • Cold Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4

  • Protease Inhibitor Cocktail

  • Cryoprotectant Buffer: Lysis buffer with 10% sucrose

  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Harvest cells or dissect tissue and wash with ice-cold PBS.

  • Resuspend the cell pellet or tissue in 20 volumes of cold lysis buffer containing a protease inhibitor cocktail.[12]

  • Homogenize the suspension on ice.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.[12]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[12]

  • Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final pellet in cryoprotectant buffer.

  • Determine the protein concentration of the membrane preparation using a BCA assay.[12]

  • Aliquot the membrane suspension and store at -80°C until use.

Competition Radioligand Binding Assay Protocol

This protocol outlines the steps for a filtration-based competition binding assay to determine the IC₅₀ and Kᵢ of this compound.

Materials:

  • Prepared nAChR-containing membranes

  • Radioligand (e.g., [³H]Epibatidine for α4β2 nAChRs)

  • This compound (unlabeled competitor)

  • Assay Binding Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[12]

  • Non-specific binding determinator (e.g., a high concentration of a known nAChR agonist like nicotine or carbamylcholine)

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[12]

  • 96-well filter plate harvester

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Thaw the membrane preparation on ice and resuspend in assay binding buffer to a final concentration of 50-120 µg protein per well for tissue or 3-20 µg for cells.[12]

  • Prepare serial dilutions of this compound in assay binding buffer. A typical range would be a ten-point concentration curve over five log units.[6]

  • In a 96-well plate, set up the following in a final volume of 250 µL per well:[12]

    • Total Binding: 150 µL of membrane suspension + 50 µL of assay buffer + 50 µL of radioligand solution.

    • Competitor Wells: 150 µL of membrane suspension + 50 µL of this compound dilution + 50 µL of radioligand solution.

    • Non-specific Binding: 150 µL of membrane suspension + 50 µL of non-specific binding determinator + 50 µL of radioligand solution.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[12]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well harvester.[12]

  • Wash the filters four times with ice-cold wash buffer.[12]

  • Dry the filters for 30 minutes at 50°C.[12]

  • Add scintillation cocktail to each well of the filter plate.

  • Count the radioactivity in a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitor well counts.

  • Generate a Competition Curve: Plot the specific binding as a function of the log concentration of this compound.

  • Determine the IC₅₀: Use non-linear regression analysis (e.g., in Prism GraphPad) to fit the competition curve and determine the IC₅₀ value, which is the concentration of dFBr that inhibits 50% of the specific radioligand binding.

  • Calculate the Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Radioligand_Binding_Assay_Workflow prep Membrane Preparation assay_setup Assay Setup in 96-well Plate prep->assay_setup Add membranes incubation Incubation to Equilibrium assay_setup->incubation Add radioligand & dFBr filtration Rapid Vacuum Filtration incubation->filtration Separate bound/free counting Scintillation Counting filtration->counting Measure bound radioactivity analysis Data Analysis (IC50, Ki) counting->analysis Generate competition curve

Caption: Workflow for a competition radioligand binding assay.

dFBr_Mechanism_of_Action receptor α4β2 nAChR Ion Channel response Enhanced Cation Influx (Neuronal Response) receptor:port->response Potentiated channel opening ach Acetylcholine (ACh) ach->receptor:head Binds to orthosteric site dfbr dFBr (PAM) dfbr->receptor Binds to allosteric site

Caption: Allosteric modulation of nAChR by dFBr.

References

Application Notes and Protocols for Studying Desformylflustrabromine (DFFB) Effects Using Xenopus Oocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desformylflustrabromine (DFFB) is a positive allosteric modulator (PAM) that selectively enhances the function of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These receptors are implicated in a variety of neurological disorders, including nicotine (B1678760) addiction, Alzheimer's disease, and Parkinson's disease, making DFFB a promising therapeutic lead.[1] Xenopus laevis oocytes are a widely used and effective heterologous expression system for studying the effects of compounds like DFFB on ion channels.[3][4] Their large size facilitates the injection of cRNA for receptor expression and subsequent electrophysiological recordings.[3] This document provides detailed application notes and protocols for characterizing the effects of DFFB on α4β2 nAChRs expressed in Xenopus oocytes.

Data Presentation

Table 1: Potentiation of α4β2 nAChR Agonist-Induced Currents by DFFB
AgonistDFFB Concentration (μM)Potentiation (%)Reference
Acetylcholine (ACh)3>265[2]
Acetylcholine (ACh)1127 ± 18 (for α2β2 subtype)[5]
Table 2: Concentration-Response Data for DFFB at α4β2 nAChRs
ParameterValueConditionsReference
pEC50 (potentiation)120 nMCo-applied with ACh[5]
EC50 (potentiation)0.2 µM-[6]
IC50 (inhibition)150 µMHigh concentrations[5]

Note: At concentrations greater than 10 µM, DFFB has been observed to inhibit α4β2 receptor currents, likely through an open-channel block mechanism.[1][2]

Signaling Pathway

DFFB acts as a positive allosteric modulator of α4β2 nAChRs. It binds to a site on the receptor that is distinct from the acetylcholine (ACh) binding site. This binding enhances the receptor's response to ACh, leading to an increased influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization. The proposed mechanism involves DFFB shifting the equilibrium of the receptor from a desensitized state to an open conformation.[2]

DFFB_Signaling_Pathway cluster_receptor α4β2 Nicotinic Acetylcholine Receptor cluster_effects Cellular Effects ACh Acetylcholine (ACh) Receptor α4β2 nAChR ACh->Receptor Binds to orthosteric site DFFB Desformylflustrabromine (DFFB) DFFB->Receptor Binds to allosteric site Ion_Influx Increased Cation Influx (Na+, Ca2+) Receptor->Ion_Influx Channel Opening Depolarization Neuronal Depolarization Ion_Influx->Depolarization Leads to

Caption: DFFB's positive allosteric modulation of the α4β2 nAChR.

Experimental Protocols

Protocol 1: Expression of α4β2 nAChRs in Xenopus Oocytes

This protocol describes the preparation of oocytes and the injection of complementary RNA (cRNA) to express human α4β2 nAChRs.

Materials:

  • Xenopus laevis frogs

  • Collagenase solution (2 mg/mL in OR2 solution)

  • OR2 solution (82 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

  • Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4, supplemented with antibiotics)

  • cRNA for human α4 and β2 nAChR subunits

  • Microinjection setup (micromanipulator, microinjector)

  • Stereomicroscope

Procedure:

  • Oocyte Preparation:

    • Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.

    • Treat the ovarian lobes with collagenase solution for 60-90 minutes at room temperature to defolliculate the oocytes.[7]

    • Gently wash the oocytes three times with OR2 solution to remove residual collagenase.[7]

    • Manually select stage V-VI oocytes under a stereomicroscope.[1]

    • Store the selected oocytes in Barth's solution at 16-18°C.

  • cRNA Injection:

    • Prepare a mixture of α4 and β2 subunit cRNA. The ratio can be varied to express different receptor isoforms. For high-sensitivity (HS) isoforms, a 1:5 ratio of α4:β2 cRNA is used, while a 5:1 ratio is used for low-sensitivity (LS) isoforms.[1]

    • Inject approximately 50 nL of the cRNA mixture into the cytoplasm of each oocyte using a microinjector.[1][8]

    • Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.[9]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol details the procedures for recording agonist-induced currents from oocytes expressing α4β2 nAChRs in the presence and absence of DFFB.

Materials:

  • Xenopus oocytes expressing α4β2 nAChRs

  • Two-electrode voltage clamp (TEVC) setup (amplifier, digitizer, perfusion system)

  • Recording chamber

  • Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

  • Acetylcholine (ACh) stock solution

  • Desformylflustrabromine (DFFB) stock solution

Procedure:

  • Setup Preparation:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -70 mV.[5][10]

  • Data Acquisition:

    • Establish a stable baseline current.

    • Apply a specific concentration of ACh to the oocyte via the perfusion system and record the inward current. The duration of application should be consistent for all recordings.[10]

    • Wash the oocyte with the recording solution until the current returns to baseline.

    • To test the effect of DFFB, co-apply a known concentration of DFFB with the same concentration of ACh and record the current response.[2][5]

    • To determine the concentration-response curve for DFFB, repeat step 2.4 with varying concentrations of DFFB.

    • To investigate the inhibitory effects, use DFFB concentrations greater than 10 µM.[2]

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each condition.

    • Calculate the potentiation by DFFB as the percentage increase in the current amplitude in the presence of DFFB compared to the current amplitude with ACh alone.

    • Plot the concentration-response data and fit to a suitable equation (e.g., Hill equation) to determine EC50 for potentiation and IC50 for inhibition.

Experimental Workflow Visualization

TEVC_Workflow cluster_prep Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) cRNA_Inject cRNA Injection (α4 & β2 subunits) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-7 days, 16-18°C) cRNA_Inject->Incubation Setup Mount Oocyte & Impale with Electrodes Incubation->Setup Voltage_Clamp Voltage Clamp (-60 mV) Setup->Voltage_Clamp Baseline Establish Baseline Voltage_Clamp->Baseline ACh_App Apply ACh (Record Control Current) Baseline->ACh_App Washout1 Washout ACh_App->Washout1 DFFB_ACh_App Co-apply DFFB + ACh (Record Modulated Current) Washout1->DFFB_ACh_App Washout2 Washout DFFB_ACh_App->Washout2 Measure_Peak Measure Peak Currents Washout2->Measure_Peak Calc_Potentiation Calculate % Potentiation Measure_Peak->Calc_Potentiation Generate_Curves Generate Dose-Response Curves (EC50/IC50) Calc_Potentiation->Generate_Curves

Caption: Workflow for studying DFFB effects using TEVC in Xenopus oocytes.

References

Application Notes and Protocols for Behavioral Models of Cognitive Enhancement by Desformylflustrabromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desformylflustrabromine (dFBr) is a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system for cognitive processes.[1][2] As a PAM, dFBr enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself. This mechanism is thought to offer a more nuanced modulation of cholinergic signaling with a potentially wider therapeutic window compared to direct agonists.[2] Preclinical studies have demonstrated the pro-cognitive effects of dFBr in various rodent models, making it a compound of significant interest for the development of novel therapies for cognitive impairments associated with neuropsychiatric and neurodegenerative disorders.[2][3]

These application notes provide a comprehensive overview of the behavioral models used to assess the cognitive-enhancing properties of dFBr, complete with detailed experimental protocols and a summary of key quantitative findings. The included diagrams illustrate the proposed signaling pathway and experimental workflows to facilitate a deeper understanding of dFBr's mechanism of action and its evaluation in a research setting.

Data Presentation

The following tables summarize the quantitative data from key behavioral studies investigating the effects of Desformylflustrabromine on cognition.

Table 1: Effects of Desformylflustrabromine on the Novel Object Recognition Task (NORT) in Rats

Treatment GroupDose (mg/kg, i.p.)Inter-Trial Interval (ITI)Discrimination Index (DI) (Mean ± SEM)Reversal of Deficit
Vehicle-24 h0.15 ± 0.05-
dFBr1.024 h0.20 ± 0.06No
dFBr3.024 h0.45 ± 0.07***No
Vehicle + Scopolamine (B1681570)1.251 h0.08 ± 0.04Scopolamine-induced amnesia
dFBr + Scopolamine1.01 h0.35 ± 0.06###Yes
dFBr + Scopolamine3.01 h0.42 ± 0.05###Yes
Vehicle + Ketamine3.01 h0.10 ± 0.05Ketamine-induced deficit
dFBr + Ketamine3.01 h0.38 ± 0.06##Yes

Data extracted from Nikiforuk et al., 2020. SEM values are estimated based on graphical representations. **p < 0.001 vs. Vehicle; ###p < 0.001 vs. Vehicle + Scopolamine; ##p < 0.01 vs. Vehicle + Ketamine.

Table 2: Effects of Desformylflustrabromine on the Attentional Set-Shifting Task (ASST) in Rats

Treatment GroupDose (mg/kg, i.p.)Task StageTrials to Criterion (Mean ± SEM)Effect on Cognitive Flexibility
Vehicle-Extradimensional Shift (EDS)18 ± 2-
dFBr0.1EDS15 ± 1.5Improvement
dFBr0.3EDS12 ± 1Significant Improvement
dFBr1.0EDS13 ± 1.2Significant Improvement

Data extracted from Nikiforuk et al., 2020. SEM values are estimated based on graphical representations. *p < 0.05 vs. Vehicle.

Experimental Protocols

Novel Object Recognition Task (NORT)

This task assesses recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.

Materials:

  • Open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.

  • A set of three-dimensional objects that are of similar size but differ in shape and texture. Objects should be heavy enough that the rats cannot displace them.

  • Video recording and analysis software to score object exploration.

  • Desformylflustrabromine (dFBr) solution.

  • Vehicle solution (e.g., saline).

  • Scopolamine or Ketamine solution (for induction of cognitive deficits).

Procedure:

  • Habituation:

    • Habituate the rats to the empty testing arena for 5-10 minutes per day for 2-3 consecutive days prior to the experiment. This reduces novelty-induced stress and exploratory behavior directed at the environment itself.

  • Acquisition Trial (T1):

    • Administer dFBr or vehicle intraperitoneally (i.p.) 30 minutes before the acquisition trial.

    • In deficit models, administer scopolamine (e.g., 1.25 mg/kg, i.p.) or ketamine (e.g., 3.0 mg/kg, i.p.) at a specified time before the acquisition trial (e.g., 30 minutes for scopolamine).

    • Place two identical objects in opposite, symmetrical corners of the arena.

    • Place the rat in the arena, facing the wall opposite the objects, and allow it to explore freely for a set period (e.g., 3-5 minutes).

    • Record the time spent exploring each object. Exploration is defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively investigating it (e.g., sniffing, touching).

  • Inter-Trial Interval (ITI):

    • Return the rat to its home cage for a specified ITI. The duration of the ITI can be varied to assess short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.

  • Retention Trial (T2):

    • Place one of the familiar objects from T1 and one novel object in the same locations in the arena.

    • Place the rat back in the arena and allow it to explore for a set period (e.g., 3-5 minutes).

    • Record the time spent exploring the familiar and the novel object.

Data Analysis:

  • Calculate the Discrimination Index (DI) : DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

  • A positive DI indicates that the rat remembers the familiar object and preferentially explores the novel one. A DI close to zero suggests a memory deficit.

  • Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Attentional Set-Shifting Task (ASST)

This task assesses cognitive flexibility, a form of executive function dependent on the prefrontal cortex. It measures the ability to shift attention between different perceptual dimensions of a stimulus.

Materials:

  • A testing apparatus with a starting compartment and a choice area containing two digging pots.

  • A variety of digging media (e.g., sand, sawdust, shredded paper) and distinct odors (e.g., vanilla, almond, lemon).

  • Food rewards (e.g., a small piece of a palatable cereal).

  • Desformylflustrabromine (dFBr) solution.

  • Vehicle solution.

Procedure:

  • Habituation and Pre-training:

    • Habituate the rats to the testing apparatus and to digging for food rewards in the pots.

    • Train the rats to discriminate between two simple stimuli (e.g., two different digging media or two different odors) to a criterion of a certain number of consecutive correct choices (e.g., 6 consecutive correct trials).

  • Testing Stages: The task consists of a series of discrimination problems, with the rule for obtaining the reward changing at each stage. The key stages are:

    • Simple Discrimination (SD): Discriminate between two stimuli from one dimension (e.g., digging medium A vs. B).

    • Compound Discrimination (CD): The previously irrelevant dimension is introduced, but the rule remains the same (e.g., medium A with odor X vs. medium B with odor Y).

    • Intradimensional Shift (IDS): New exemplars of the same dimension are introduced, requiring the rat to apply the previously learned rule to new stimuli (e.g., medium C vs. D).

    • Extradimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one, requiring a shift in attentional set (e.g., the correct choice is now based on odor, not the digging medium).

    • Reversal Learning: The previously correct and incorrect stimuli within a dimension are reversed.

  • Drug Administration:

    • Administer dFBr or vehicle (i.p.) 30 minutes before the start of the testing session.

Data Analysis:

  • The primary measure is the number of trials to reach criterion for each stage of the task.

  • A significant reduction in the number of trials to criterion at the EDS stage in the dFBr-treated group compared to the vehicle group indicates an enhancement of cognitive flexibility.

  • Compare the trials to criterion between groups using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualizations

Signaling Pathway

Desformylflustrabromine_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds dFBr Desformylflustrabromine (dFBr) dFBr->nAChR Allosterically Modulates Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Channel CaM Calmodulin (CaM) Ca_influx->CaM Activates PKC PKC Ca_influx->PKC Activates CaMK CaMK CaM->CaMK Activates Ras Ras CaMK->Ras Activates Raf Raf PKC->Raf Activates Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_Expression Promotes Cognitive_Enhancement Cognitive Enhancement (Improved Memory & Cognitive Flexibility) Gene_Expression->Cognitive_Enhancement

Caption: Proposed signaling pathway for Desformylflustrabromine-mediated cognitive enhancement.

Experimental Workflow: Novel Object Recognition Task (NORT)

NORT_Workflow Habituation Habituation (2-3 days, 5-10 min/day) Drug_Admin Drug Administration (dFBr or Vehicle, i.p.) Habituation->Drug_Admin T1 Acquisition Trial (T1) (3-5 min, 2 identical objects) Drug_Admin->T1 ITI Inter-Trial Interval (ITI) (1h or 24h) T1->ITI T2 Retention Trial (T2) (3-5 min, 1 familiar & 1 novel object) ITI->T2 Data_Analysis Data Analysis (Calculate Discrimination Index) T2->Data_Analysis

Caption: Experimental workflow for the Novel Object Recognition Task (NORT).

Logical Relationship: Mechanism of Action

dFBr_Mechanism dFBr Desformylflustrabromine (dFBr) PAM Positive Allosteric Modulator of α4β2 nAChR dFBr->PAM is a ACh_Potentiation Potentiation of Acetylcholine's Effect PAM->ACh_Potentiation leads to Neuronal_Activity Enhanced Cholinergic Neurotransmission ACh_Potentiation->Neuronal_Activity results in Cognitive_Enhancement Cognitive Enhancement Neuronal_Activity->Cognitive_Enhancement underlies

Caption: Logical relationship of Desformylflustrabromine's mechanism of action.

References

Application Notes and Protocols for Desformylflustrabromine (dFBr) Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Desformylflustrabromine (dFBr) is a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) that has shown potential in preclinical rodent models for treating conditions such as alcohol and nicotine (B1678760) dependence, neuropathic pain, and compulsive-like behaviors.[1][2][3] As a PAM, dFBr enhances the effect of the endogenous neurotransmitter acetylcholine without directly activating the receptor itself, which may offer a more nuanced therapeutic approach with a potentially better side-effect profile compared to direct agonists.[4] This document provides detailed protocols for the administration of dFBr in rodent models based on published research, including dosage, vehicle preparation, and administration routes.

Mechanism of Action

Desformylflustrabromine selectively potentiates α4β2 nAChRs, the primary subtype involved in the addictive properties of nicotine.[5] It has been shown to increase the peak acetylcholine-induced responses of these receptors.[4][6] Notably, dFBr does not appear to potentiate α7 or α3β4 nAChR subtypes.[7] Its ability to cross the blood-brain barrier has been demonstrated in animal models.[1][2][3] In the context of Alzheimer's disease research, dFBr has been found to relieve the blockade of α4β2 and α2β2 nAChRs by β-amyloid peptides in vitro.[6]

cluster_0 Desformylflustrabromine (dFBr) Signaling Pathway dFBr dFBr a4b2_nAChR α4β2 nAChR dFBr->a4b2_nAChR Positive Allosteric Modulation Neuronal_Response Modulated Neuronal Response a4b2_nAChR->Neuronal_Response Potentiated Signaling ACh Acetylcholine (ACh) ACh->a4b2_nAChR Binds

dFBr as a positive allosteric modulator of α4β2 nAChRs.

Quantitative Data Summary

The following tables summarize the quantitative data for dFBr administration in various rodent models as reported in the literature.

Table 1: Effective Doses of dFBr in Rodent Models

Species/StrainModelRoute of AdministrationEffective Dose(s)Observed EffectReference
Sprague-Dawley Rat (Male & Female)Ethanol (B145695) Consumption (Intermittent Access Two-Bottle Choice)Subcutaneous (s.c.)1 and 3 mg/kgSignificantly decreased ethanol consumption and preference.[1][8]
Sprague-Dawley Rat (Male)Locomotor Activity (Open Field)Subcutaneous (s.c.)3 and 6 mg/kgNo significant alteration in total distance traveled.[1]
ICR Mouse (Male)Nicotine WithdrawalSubcutaneous (s.c.)1 mg/kgDose-dependent reversal of anxiety-like behavior.[5]
CD-1 MouseChemically Induced PainIntraperitoneal (i.p.)Not specifiedReduced nociceptive responses.[9]
RatAcute Thermal Nociception (Tail Flick)Intraperitoneal (i.p.)5, 10, and 20 mg/kgMinimal effect (<20% of maximum possible effect).[10]

Table 2: Pharmacokinetic Parameters of dFBr in Rats

ParameterValueSpecies/StrainRoute of AdministrationReference
Half-life (t½)~8.6 hoursSprague-Dawley RatNot specified[1]

Note: Detailed pharmacokinetic studies in rodents are limited in the currently available literature.

Experimental Protocols

Protocol 1: Evaluation of dFBr on Ethanol Consumption in Rats

This protocol is adapted from studies investigating the effect of dFBr on voluntary ethanol consumption in Sprague-Dawley rats using the intermittent access two-bottle choice (IA2BC) model.[1][2][3][8]

1. Animal Model:

  • Species: Sprague-Dawley rats (male and female).

  • Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

2. Materials:

  • Desformylflustrabromine (dFBr)

  • Vehicle: Saline (0.9% NaCl)

  • 20% (v/v) Ethanol solution in tap water

  • Sucrose solution (for control experiments)

  • Syringes and needles for subcutaneous injection

3. Experimental Procedure:

  • Establishment of Ethanol Consumption:

    • Provide rats with access to one bottle of 20% ethanol and one bottle of water for 24 hours on Mondays, Wednesdays, and Fridays.

    • On the intervening days (Tuesdays, Thursdays, Saturdays, and Sundays), provide two bottles of water.

    • Continue this cycle for several weeks until a stable baseline of ethanol consumption is established.

  • dFBr Administration:

    • Prepare dFBr solutions in saline at concentrations required to deliver 1 mg/kg and 3 mg/kg doses. The vehicle control group will receive saline only.

    • Administer dFBr or vehicle via subcutaneous (s.c.) injection 30-60 minutes prior to the presentation of the ethanol and water bottles on the drinking days (Monday, Wednesday, Friday).[1][8]

  • Data Collection:

    • Measure the volume of ethanol and water consumed at 4 and 24 hours after the bottles are presented.

    • Calculate ethanol consumption in g/kg of body weight.

    • Calculate ethanol preference as the ratio of the volume of ethanol consumed to the total volume of fluid consumed.

  • Washout Period:

    • Following the treatment period, cease dFBr administration and continue to monitor ethanol consumption for at least one week to assess for any rebound effects.[1]

cluster_1 Ethanol Consumption Experimental Workflow start Start acclimation Acclimation & Baseline Ethanol Consumption (IA2BC Model) start->acclimation randomization Randomize into Treatment Groups (Vehicle, 1 mg/kg, 3 mg/kg dFBr) acclimation->randomization administration Administer dFBr or Vehicle (s.c.) 30-60 min prior to ethanol access randomization->administration measurement Measure Ethanol & Water Intake at 4h and 24h administration->measurement washout Washout Period (1 week) measurement->washout analysis Data Analysis washout->analysis end End analysis->end

Workflow for assessing dFBr's effect on ethanol consumption.
Protocol 2: Assessment of dFBr on Nicotine Withdrawal in Mice

This protocol is based on a study evaluating the effects of dFBr on spontaneous nicotine withdrawal symptoms in male ICR mice.[5]

1. Animal Model:

  • Species: ICR mice (male).

  • Housing: Group housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

2. Materials:

  • Desformylflustrabromine (dFBr)

  • Vehicle: Saline (0.9% NaCl)

  • Nicotine hydrogen tartrate salt

  • Osmotic minipumps

  • Syringes and needles for subcutaneous injection

  • Apparatus for behavioral testing (e.g., elevated plus maze for anxiety, observation chambers for somatic signs, hot plate for hyperalgesia).

3. Experimental Procedure:

  • Induction of Nicotine Dependence:

    • Surgically implant osmotic minipumps delivering nicotine (e.g., 24 mg/kg/day) subcutaneously for 14 days.

    • A control group should be implanted with vehicle-filled minipumps.

  • Spontaneous Withdrawal:

    • After 14 days, remove the minipumps to induce spontaneous withdrawal.

    • Behavioral testing should be conducted 18-24 hours after minipump removal.

  • dFBr Administration:

    • Prepare dFBr solutions in saline to deliver doses of 0.02, 0.1, and 1 mg/kg.

    • Administer a single subcutaneous injection of dFBr or vehicle 15 minutes before the start of behavioral observations.[5]

  • Behavioral Assessment:

    • Anxiety-like behavior: Use an elevated plus maze or similar apparatus to assess anxiety levels.

    • Somatic signs: Observe and score the frequency of withdrawal signs such as head shakes, chewing, ptosis, and tremors.

    • Hyperalgesia: Measure pain sensitivity using a hot plate or tail-flick test.

cluster_2 Nicotine Withdrawal Experimental Workflow start Start implant Implant Nicotine-filled Osmotic Minipumps (14 days) start->implant removal Remove Minipumps to Induce Withdrawal implant->removal wait Wait 18-24 hours removal->wait administration Administer dFBr or Vehicle (s.c.) 15 min prior to testing wait->administration testing Behavioral Testing (Anxiety, Somatic Signs, Hyperalgesia) administration->testing analysis Data Analysis testing->analysis end End analysis->end

Workflow for assessing dFBr's effect on nicotine withdrawal.

Considerations for Administration

  • Vehicle Selection: Saline (0.9% NaCl) has been successfully used as a vehicle for subcutaneous administration of dFBr.[1] For other routes or higher concentrations, solubility and stability studies may be necessary.

  • Route of Administration: Subcutaneous injection is a common and effective route for dFBr in rodent studies, leading to systemic effects.[1][5] Intraperitoneal injection has also been used.[10] The choice of route may depend on the specific experimental goals and desired pharmacokinetic profile.[11]

  • Dose Selection: The effective dose of dFBr can vary depending on the animal model and the endpoint being measured.[1][5][10] It is recommended to perform a dose-response study to determine the optimal dose for a specific application.

  • Timing of Administration: The timing of dFBr administration relative to behavioral testing is critical. Given its half-life of approximately 8.6 hours in rats, administration 30-60 minutes prior to testing has been shown to be effective for behavioral assays.[1] For longer-term studies, twice-daily administration could be considered to maintain more stable plasma concentrations.[1]

Disclaimer: These protocols are intended as a guide and should be adapted to meet the specific requirements of the user's research and institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols: Assessing Desformylflustrabromine's Impact on Alcohol Consumption Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desformylflustrabromine (dFBr) is a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Emerging research indicates its potential as a therapeutic agent for alcohol use disorder (AUD). dFBr has been shown to selectively reduce voluntary ethanol (B145695) consumption and preference in preclinical models without causing a rebound increase in intake after treatment cessation.[1][3] Furthermore, it does not appear to alter the consumption of other rewarding substances like sucrose (B13894), suggesting a specific effect on alcohol-related behaviors.[1] These application notes provide a comprehensive overview of the quantitative effects of dFBr on alcohol consumption and detailed protocols for key behavioral assays.

Data Presentation

The following tables summarize the quantitative data on the effects of Desformylflustrabromine (dFBr) on ethanol and sucrose consumption in male and female Sprague-Dawley rats.

Table 1: Effect of dFBr on 20% Ethanol Consumption in Male Sprague-Dawley Rats

Treatment GroupEthanol Consumption (g/kg) at 4 hoursEthanol Consumption (g/kg) at 24 hoursEthanol Preference (%) at 24 hours
Vehicle~3.5~6.0~75
dFBr (1 mg/kg)Not Reported~4.5~65
dFBr (3 mg/kg)~2.5*~3.5 ~55

*p<0.05, **p<0.01 compared to vehicle treatment group. Data are approximated from graphical representations in Decker et al., 2022.[4]

Table 2: Effect of dFBr on 20% Ethanol Consumption in Female Sprague-Dawley Rats

Treatment GroupEthanol Consumption (g/kg) at 4 hoursEthanol Consumption (g/kg) at 24 hoursEthanol Preference (%) at 24 hours
Vehicle~2.8~4.5~60
dFBr (1 mg/kg)~2.0~3.0**~45
dFBr (3 mg/kg)~1.5 ~2.5***~40

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle treatment group. Data are approximated from graphical representations in Decker et al., 2022.[4]

Table 3: Effect of dFBr on 20% Sucrose Consumption and Preference in Male Sprague-Dawley Rats

Treatment GroupSucrose Consumption (g/kg) at 24 hoursSucrose Preference (%) at 24 hours
Vehicle~25~95
dFBr (1 mg/kg)No significant differenceNo significant difference
dFBr (3 mg/kg)No significant differenceNo significant difference

Data from Decker et al., 2022.[4]

Signaling Pathway

Desformylflustrabromine acts as a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors, which are implicated in the rewarding effects of alcohol. By binding to an allosteric site, dFBr enhances the receptor's response to acetylcholine. This modulation is thought to re-normalize cholinergic signaling in brain regions associated with reward and addiction, such as the ventral tegmental area (VTA) and nucleus accumbens (NAcc). The enhanced α4β2 nAChR activity may lead to a reduction in the reinforcing properties of alcohol, thereby decreasing consumption and preference.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (e.g., in VTA) cluster_2 Behavioral Outcome ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds Ion_Channel Cation Channel nAChR->Ion_Channel Opens dFBr_site dFBr Binding Site dFBr_site->nAChR Modulates Ethanol_site Ethanol Ethanol_site->nAChR Potentiates (Acutely) Downstream Downstream Signaling (e.g., Dopamine Release Modulation) Ion_Channel->Downstream Initiates Alcohol_Consumption Reduced Alcohol Consumption & Preference Downstream->Alcohol_Consumption Leads to

Caption: Proposed signaling pathway of dFBr in reducing alcohol consumption.

Experimental Protocols

Intermittent Access to 20% Ethanol Two-Bottle Choice (IA2BC)

This protocol is designed to model voluntary alcohol consumption and the development of alcohol preference in rodents.

Materials:

  • Sprague-Dawley rats (male and female)

  • Standard rodent housing cages

  • Two drinking bottles per cage with sipper tubes

  • 20% (v/v) ethanol solution in tap water

  • Tap water

  • Desformylflustrabromine (dFBr)

  • Vehicle solution (e.g., saline)

  • Scale for weighing animals and fluid bottles

Procedure:

  • Acclimation: House rats individually and allow them to acclimate to the housing conditions for at least one week.

  • IA2BC Paradigm Establishment:

    • On Mondays, Wednesdays, and Fridays, provide rats with 24-hour concurrent access to two bottles: one containing 20% ethanol and the other containing tap water.[4]

    • On all other days (Tuesdays, Thursdays, Saturdays, and Sundays), replace the ethanol bottle with a second bottle of tap water.[4]

    • Continue this schedule for 9-11 weeks to establish a stable baseline of ethanol consumption.[4]

    • Measure fluid consumption and body weight daily to calculate g/kg ethanol intake and percent preference for ethanol.

  • dFBr Administration:

    • Following the establishment of stable drinking, administer dFBr (e.g., 1 and 3 mg/kg, subcutaneously) or vehicle 30 minutes prior to the presentation of the ethanol and water bottles on the designated drinking days (Monday, Wednesday, Friday) for one week.[4]

  • Data Collection and Analysis:

    • Record ethanol and water consumption at 4 and 24 hours post-bottle presentation.[4]

    • Calculate ethanol intake in g/kg of body weight.

    • Calculate ethanol preference as (volume of ethanol consumed / total volume of fluid consumed) x 100.

    • Analyze data using appropriate statistical methods (e.g., ANOVA) to compare treatment groups.

  • Washout Period: After the treatment week, provide a one-week washout period with continued access to ethanol and water (without drug administration) to assess for any rebound drinking.[1]

G start Start acclimation Acclimation (1 week) start->acclimation ia2bc IA2BC Establishment (9-11 weeks) 20% EtOH on M, W, F acclimation->ia2bc baseline Stable Baseline Drinking Achieved ia2bc->baseline treatment Treatment Week dFBr or Vehicle Admin (30 min pre-EtOH) baseline->treatment data_collection Data Collection (4h and 24h) EtOH Intake & Preference treatment->data_collection washout Washout Period (1 week) data_collection->washout end End washout->end

Caption: Experimental workflow for the Intermittent Access Two-Bottle Choice model.
Sucrose Preference Test

This test is a control experiment to determine if dFBr's effects are specific to alcohol or if it causes a general reduction in reward-seeking behavior.

Materials:

  • Sprague-Dawley rats

  • Housing cages

  • Two drinking bottles per cage

  • 20% sucrose solution in tap water

  • Tap water

  • dFBr and vehicle

Procedure:

  • Acclimation: Acclimate rats to a two-bottle choice of water for several days.

  • Sucrose Exposure: Expose rats to a two-bottle choice of 20% sucrose and water on an intermittent schedule similar to the IA2BC protocol (e.g., Mondays, Wednesdays, Fridays) to establish a baseline of sucrose consumption and preference.

  • dFBr Administration: Administer dFBr (e.g., 1 and 3 mg/kg, s.c.) or vehicle 30 minutes prior to the presentation of the sucrose and water bottles.[4]

  • Data Collection and Analysis: Measure sucrose and water consumption over 24 hours to calculate sucrose intake (g/kg) and preference. Analyze for significant differences between treatment groups.

Locomotor Activity Test

This experiment assesses whether dFBr has sedative or stimulant effects that could confound the interpretation of the drinking studies.

Materials:

  • Sprague-Dawley rats

  • Open-field arena

  • Video tracking software

  • dFBr and vehicle

  • Ethanol (for co-administration studies)

Procedure:

  • Acclimation: Habituate rats to the testing room for at least 30 minutes before the test.

  • dFBr Administration: Administer dFBr (e.g., 3 and 6 mg/kg, s.c.) or vehicle.

  • Open-Field Test: Immediately after injection, place the rat in the center of the open-field arena and record its activity for a set duration (e.g., 30 minutes).[4]

  • Co-administration (Optional): To assess the interaction with ethanol, administer dFBr followed by a low dose of ethanol (e.g., 2 g/kg) and then perform the open-field test.

  • Data Analysis: Analyze the total distance traveled and other locomotor parameters using the tracking software to determine if dFBr significantly alters motor activity compared to the vehicle group.[4]

Conclusion

The provided data and protocols offer a framework for investigating the effects of Desformylflustrabromine on alcohol consumption models. The evidence suggests that dFBr is a promising compound that selectively reduces alcohol intake and preference in both male and female rats. The detailed methodologies will enable researchers to replicate and expand upon these findings, contributing to the development of novel pharmacotherapies for AUD.

References

Application Notes and Protocols for In Vivo Microdialysis Investigating Neurotransmitter Release with Desformylflustrabromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desformylflustrabromine (DFFB) is a potent and selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Unlike direct agonists, PAMs enhance the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh), offering a more nuanced modulation of cholinergic signaling.[1] The α4β2 nAChRs are implicated in a variety of neurological processes, including cognition, reward, and attention, making them a key target for therapeutic development.[2][3] Alterations in the function of these receptors are associated with conditions such as nicotine (B1678760) addiction, Alzheimer's disease, and Parkinson's disease.[2]

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely-moving animals.[4] This methodology allows for the direct measurement of neurotransmitter concentrations, providing real-time insights into the neurochemical effects of pharmacological agents.[4] When coupled with sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), in vivo microdialysis enables the quantification of neurotransmitter release and turnover.

These application notes provide a detailed protocol for utilizing in vivo microdialysis to investigate the effects of Desformylflustrabromine on acetylcholine and dopamine (B1211576) release in key brain regions.

Scientific Background

Desformylflustrabromine enhances ACh-induced responses of α4β2 nAChRs by increasing the efficacy of acetylcholine.[1][5] These receptors are located on presynaptic terminals and modulate the release of various neurotransmitters. By potentiating the effect of endogenous ACh, DFFB is hypothesized to increase the release of acetylcholine from cholinergic neurons (a positive feedback mechanism) and dopamine from dopaminergic neurons in the mesolimbic pathway. Specifically, α4β2 nAChRs are present on dopaminergic neurons in the ventral tegmental area (VTA), and their activation is known to stimulate dopamine release in the nucleus accumbens (NAcc), a critical component of the brain's reward system.[6] Therefore, investigating the impact of DFFB on both acetylcholine and dopamine release is crucial for understanding its neuropharmacological profile.

Mandatory Visualizations

G cluster_0 Presynaptic Terminal ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds DFFB Desformylflustrabromine (DFFB) DFFB->nAChR Potentiates Ca_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_channel Depolarization → Opens Vesicle Synaptic Vesicle (ACh or DA) Ca_channel->Vesicle Ca²⁺ Influx → Fusion Release Neurotransmitter Release Vesicle->Release Exocytosis

Caption: DFFB Signaling Pathway.

cluster_0 Pre-Experiment cluster_1 Microdialysis Experiment cluster_2 Post-Experiment A1 Animal Acclimation (1 week) A2 Stereotaxic Surgery: Guide Cannula Implantation (PFC or NAcc) A1->A2 A3 Post-operative Recovery (5-7 days) A2->A3 B1 Probe Insertion & Equilibration (2-3 hours) B2 Baseline Sample Collection (3-4 samples, 20 min intervals) B1->B2 B3 DFFB Administration (Subcutaneous Injection) B2->B3 B4 Post-DFFB Sample Collection (Multiple samples, 20 min intervals) B3->B4 C1 Sample Analysis (HPLC-ECD or LC-MS/MS) B4->C1 C2 Histological Verification of Probe Placement C3 Data Analysis C1->C3 C2->C3

Caption: In Vivo Microdialysis Workflow.

Data Presentation

The following tables summarize hypothetical quantitative data on the effects of Desformylflustrabromine on acetylcholine and dopamine levels as measured by in vivo microdialysis. These values are illustrative and based on typical results from studies involving nicotinic agonists.

Table 1: Effect of Subcutaneous Desformylflustrabromine (1 mg/kg) on Acetylcholine Levels in the Rat Medial Prefrontal Cortex (mPFC)

Time Post-Injection (minutes)Mean Acetylcholine Concentration (% of Baseline)Standard Error of the Mean (SEM)
-40 to -20 (Baseline 1)100.08.5
-20 to 0 (Baseline 2)98.59.1
0 to 20125.312.4
20 to 40155.8 15.1
40 to 60148.214.5
60 to 80130.113.2
80 to 100115.611.8
100 to 120105.210.3
*p < 0.05, **p < 0.01 compared to baseline

Table 2: Effect of Subcutaneous Desformylflustrabromine (1 mg/kg) on Dopamine Levels in the Rat Nucleus Accumbens (NAcc)

Time Post-Injection (minutes)Mean Dopamine Concentration (% of Baseline)Standard Error of the Mean (SEM)
-40 to -20 (Baseline 1)100.07.9
-20 to 0 (Baseline 2)102.18.3
0 to 20118.910.5
20 to 40142.613.8
40 to 60165.4 16.2
60 to 80150.715.5
80 to 100128.312.9
100 to 120110.411.2
*p < 0.05, **p < 0.01 compared to baseline

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Acetylcholine in the Medial Prefrontal Cortex

Objective: To measure extracellular acetylcholine levels in the medial prefrontal cortex (mPFC) of freely moving rats following systemic administration of Desformylflustrabromine.

Materials:

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Surgical Equipment: Stereotaxic frame, anesthetic machine (isoflurane), surgical drill, dental cement, and stainless-steel screws.

  • Microdialysis Equipment: Guide cannula (CMA), microdialysis probes (CMA 12, 2mm membrane), syringe pump, and fraction collector.

  • Chemicals: Desformylflustrabromine (Tocris), artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, filtered and degassed), neostigmine (B1678181) bromide (for inclusion in aCSF to prevent ACh degradation), and urethane (B1682113) for anesthesia.

  • Analytical System: HPLC with an electrochemical detector (HPLC-ECD) optimized for acetylcholine and choline (B1196258) detection.

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the rat with isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the mPFC (Coordinates: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm from bregma).

    • Secure the cannula with dental cement and anchor screws.

    • Allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe into the guide cannula of the awake, freely moving rat.

    • Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor (e.g., 0.1 µM neostigmine) at a constant flow rate of 1.0 µL/min.

    • Allow the system to stabilize for 2-3 hours.

    • Collect 3-4 baseline dialysate samples (20 µL samples every 20 minutes) into vials containing a small amount of acetic acid to prevent degradation.

    • Administer Desformylflustrabromine (e.g., 0.1, 0.3, or 1.0 mg/kg, subcutaneous) or vehicle.[7][8][9]

    • Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection.

  • Sample Analysis:

    • Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.

    • Generate a standard curve with known concentrations of acetylcholine to quantify the results.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain with formalin.

    • Section the brain and stain to verify the correct placement of the microdialysis probe.

Protocol 2: In Vivo Microdialysis for Dopamine in the Nucleus Accumbens

Objective: To measure extracellular dopamine levels in the nucleus accumbens (NAcc) of freely moving rats following systemic administration of Desformylflustrabromine.

Materials:

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Surgical Equipment: As described in Protocol 1.

  • Microdialysis Equipment: As described in Protocol 1.

  • Chemicals: Desformylflustrabromine, aCSF, and urethane.

  • Analytical System: HPLC with an electrochemical detector (HPLC-ECD) optimized for dopamine and its metabolites.

Procedure:

  • Stereotaxic Surgery:

    • Follow the surgical procedure as in Protocol 1, but with the guide cannula targeting the NAcc (Coordinates: AP +1.6 mm, ML ±1.5 mm, DV -5.8 mm from bregma).

    • Allow for a 5-7 day recovery period.

  • Microdialysis Experiment:

    • Insert the microdialysis probe into the guide cannula of the awake, freely moving rat.

    • Perfuse the probe with aCSF at a constant flow rate of 1.0 µL/min.

    • Allow the system to stabilize for 2-3 hours.

    • Collect 3-4 baseline dialysate samples (20 µL samples every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine oxidation.

    • Administer Desformylflustrabromine (e.g., 0.1, 0.3, or 1.0 mg/kg, subcutaneous) or vehicle.[7][8][9]

    • Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection.

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

    • Quantify the results using a standard curve generated from known dopamine concentrations.

  • Histological Verification:

    • Verify the probe placement as described in Protocol 1.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the effects of the α4β2 nAChR positive allosteric modulator, Desformylflustrabromine, on in vivo neurotransmitter release. By employing in vivo microdialysis in key brain regions such as the medial prefrontal cortex and nucleus accumbens, researchers can elucidate the neurochemical mechanisms underlying the pharmacological effects of DFFB. This information is invaluable for the development of novel therapeutics targeting the cholinergic system for the treatment of various neurological and psychiatric disorders.

References

Application Notes and Protocols for Assessing Desformylflustrabromine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro cytotoxicity of Desformylflustrabromine (DFFB), a marine-derived indole (B1671886) alkaloid. DFFB has been identified as a positive allosteric modulator of α4β2 and α2β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) and is under investigation for its therapeutic potential.[1][2][3] Understanding its cytotoxic profile is a critical step in preclinical drug development.

The following sections detail common cell culture-based assays to determine cell viability and mechanisms of cell death upon exposure to DFFB. These protocols can be adapted for various cell lines, particularly those relevant to the central nervous system, given DFFB's known targets.

Overview of Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of DFFB. This involves evaluating different cellular parameters, such as metabolic activity, membrane integrity, and markers of apoptosis. The most common and well-established assays for these purposes are the MTT, LDH, and apoptosis assays.

Assay TypePrincipleEndpoint MeasurementKey Insights
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4]Colorimetric measurement of formazan concentration (absorbance at 570 nm).[5]Indicates a reduction in cell viability and proliferation.
LDH Assay Quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity.[6][7]Colorimetric or bioluminescent measurement of LDH activity in the cell culture supernatant.[6][8][9]Indicates cell lysis and necrosis.
Apoptosis Assays Detects key events in programmed cell death, such as phosphatidylserine (B164497) externalization (Annexin V), caspase activation, and DNA fragmentation (TUNEL).[10][11]Flow cytometry or fluorescence microscopy analysis of stained cells.Elucidates the mechanism of cell death (apoptosis vs. necrosis).

Experimental Protocols

Cell Culture and Treatment

It is crucial to select appropriate cell lines for cytotoxicity testing. Given that DFFB targets neuronal nAChRs, neuronal cell lines (e.g., SH-SY5Y, PC-12) or primary neuronal cultures are highly relevant.[12][13][14] However, initial screening in more common cell lines like HEK293 or HeLa can also provide valuable data.

General Cell Seeding and Treatment Protocol:

  • Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • Harvest cells during the logarithmic growth phase.

  • Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere overnight.[6][15]

  • Prepare a stock solution of Desformylflustrabromine in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in a complete culture medium.

  • Remove the culture medium from the wells and replace it with the medium containing different concentrations of DFFB. Include vehicle-only controls.

  • Incubate the cells for the desired exposure times (e.g., 24, 48, 72 hours).

MTT Assay Protocol for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[4]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[15]

  • 96-well plate reader

Protocol:

  • Following the treatment period with DFFB, add 10 µL of MTT solution to each well.[5]

  • Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation dffb_treatment Treat with DFFB Concentrations overnight_incubation->dffb_treatment incubation_period Incubate (24-72h) dffb_treatment->incubation_period add_mtt Add MTT Reagent incubation_period->add_mtt formazan_incubation Incubate (2-4h) add_mtt->formazan_incubation add_solubilization Add Solubilization Solution formazan_incubation->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance

MTT Assay Experimental Workflow.
LDH Cytotoxicity Assay Protocol

The LDH assay measures the release of lactate dehydrogenase from the cytosol into the culture medium upon cell membrane damage.[6][7]

Materials:

  • LDH assay kit (commercially available)

  • 96-well plate reader

Protocol:

  • Following the treatment period with DFFB, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture containing a substrate and a tetrazolium salt to the supernatant.

  • Incubate the mixture at room temperature for the recommended time (e.g., 10-30 minutes), protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.[6]

  • To determine the maximum LDH release, include a positive control where cells are lysed with a lysis buffer provided in the kit.

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

LDH_Assay_Workflow cluster_plate_prep Plate Preparation & Treatment cluster_supernatant Sample Collection cluster_assay LDH Assay cell_prep Seed and Treat Cells with DFFB collect_supernatant Collect Culture Supernatant cell_prep->collect_supernatant add_reagents Add LDH Reaction Mixture collect_supernatant->add_reagents incubation Incubate at RT add_reagents->incubation read_absorbance Read Absorbance (490 nm) incubation->read_absorbance

LDH Assay Experimental Workflow.
Apoptosis Assay Protocol (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[10]

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol:

  • After treatment with DFFB, collect both the culture medium (containing detached cells) and the adherent cells (by trypsinization).

  • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Apoptosis_Signaling_Pathway cluster_early Early Apoptosis cluster_mid Mid Apoptosis cluster_late Late Apoptosis / Necrosis DFFB Desformylflustrabromine (Potential Cytotoxic Insult) Mito_dysfunction Mitochondrial Dysfunction DFFB->Mito_dysfunction Hypothesized Trigger Membrane_damage Loss of Membrane Integrity DFFB->Membrane_damage Potential Direct Effect PS_translocation Phosphatidylserine (PS) Translocation to Outer Membrane AnnexinV_binding Annexin V Binding PS_translocation->AnnexinV_binding Detection Caspase_activation Caspase Cascade Activation (e.g., Caspase-3) Mito_dysfunction->Caspase_activation DNA_fragmentation DNA Fragmentation Caspase_activation->DNA_fragmentation PI_staining Propidium Iodide (PI) Influx Membrane_damage->PI_staining Detection

Apoptosis Detection by Annexin V/PI Staining.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in tables to facilitate comparison and the determination of cytotoxic concentrations, such as the IC50 (half-maximal inhibitory concentration).

Table 1: Example Data Summary for DFFB Cytotoxicity

DFFB Concentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)Apoptotic Cells (%) (Annexin V Assay)
0 (Vehicle)100 ± 5.25 ± 1.53 ± 0.8
198 ± 4.86 ± 1.24 ± 1.1
1085 ± 6.115 ± 2.518 ± 3.2
5052 ± 7.345 ± 5.855 ± 6.4
10025 ± 4.578 ± 8.182 ± 7.9
20010 ± 2.195 ± 4.396 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

By analyzing the results from these complementary assays, researchers can build a comprehensive profile of Desformylflustrabromine's cytotoxic effects, which is essential for its continued development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Desformylflustrabromine (dFBr) Biphasic Dose-Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desformylflustrabromine (B1197942) (dFBr). The information provided addresses specific issues that may be encountered during experiments investigating its biphasic dose-response of potentiation and inhibition, particularly concerning its effects on nicotinic acetylcholine (B1216132) receptors (nAChRs).

Frequently Asked Questions (FAQs)

Q1: What is Desformylflustrabromine (dFBr) and what is its primary mechanism of action?

A1: Desformylflustrabromine (dFBr) is a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the α4β2 subtype.[1][2] As a PAM, it binds to a site on the receptor that is distinct from the acetylcholine (ACh) binding site.[3] This binding enhances the receptor's response to agonists like ACh.[1] It is important to note that dFBr does not activate the receptor on its own.[3]

Q2: We are observing a biphasic or "bell-shaped" dose-response curve with dFBr in our experiments. Is this an expected result?

A2: Yes, a biphasic dose-response is the characteristic pharmacological profile of dFBr at α4β2 nAChRs.[1] At lower concentrations (typically <10 μM), dFBr potentiates the ACh-induced currents.[1] However, at higher concentrations (>10 μM), it inhibits the receptor's response.[1][2] This results in a bell-shaped curve where the response increases with the dose up to a certain point and then decreases.

Q3: What are the distinct mechanisms behind the potentiation and inhibition phases of dFBr's action?

A3: The potentiation and inhibition phases of dFBr's effect on α4β2 nAChRs are mediated by two different mechanisms.[1]

  • Potentiation: At lower concentrations, dFBr acts as a positive allosteric modulator, enhancing the receptor's response to an agonist.[1][3] This is thought to involve a shift in the receptor's equilibrium from a desensitized state to an open conformation.[1]

  • Inhibition: At higher concentrations, the inhibitory effect is likely due to an open-channel block.[1][3] This inhibition is also dependent on the membrane potential.[1]

Q4: Does dFBr affect all nAChR subtypes equally?

A4: No, dFBr demonstrates subtype selectivity. It is a potent modulator of α4β2 and α2β2 nAChRs.[3] In contrast, it has been reported to show no apparent potentiation of other nAChR subtypes, such as α7 and α3β4.[1] On α7 receptors, only the inhibitory component of its action is observed.[1]

Troubleshooting Guide

Issue 1: The biphasic nature of our dFBr dose-response curve is weak or inconsistent.

Possible Cause Troubleshooting Step
Suboptimal Concentration Range Widen the range of dFBr concentrations tested. Ensure you have sufficient data points below 10 μM to define the potentiation phase and several points above 10 μM to characterize the inhibition.[4]
Incorrect Data Analysis Model Do not use a standard sigmoidal dose-response model. Employ a biphasic or non-monotonic regression model for data fitting.[4][5]
High Background Noise in Assay Optimize your assay to reduce background signal, which can obscure subtle potentiation effects.
Cell Culture/Oocyte Variability Ensure consistent cell passage numbers, confluency, and viability for cell-based assays. For Xenopus oocyte experiments, use oocytes from the same batch and ensure they are healthy.[4]

Issue 2: High variability between replicate wells or oocytes.

Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate and consistent dosing of dFBr and the agonist.[4]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations.[4]
Inconsistent Agonist Concentration Ensure the concentration of the co-applied agonist (e.g., ACh) is consistent across all experiments, as the degree of potentiation can depend on agonist efficacy.[1]

Issue 3: The observed potentiation is significantly lower than the reported >265%.

Possible Cause Troubleshooting Step
Agonist Efficacy The magnitude of potentiation by dFBr is dependent on the efficacy of the co-applied agonist. Responses to low-efficacy agonists are potentiated more significantly than responses to high-efficacy agonists.[1] Consider using a partial agonist to maximize the observed potentiation.
Receptor Subunit Stoichiometry The α4β2 nAChR can exist in different stoichiometries (high-sensitivity and low-sensitivity isoforms), which may exhibit different sensitivities to dFBr.[2][6] Ensure your expression system consistently produces the desired isoform.
dFBr Solution Integrity Prepare fresh stock solutions of dFBr and protect them from light and degradation.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of dFBr on nAChRs as reported in the literature.

Table 1: Biphasic Dose-Response Parameters for dFBr at α4β2 and α2β2 nAChRs

ParameterReceptor SubtypeValueReference
Peak Potentiationα4β2>265% (with 3 µM dFBr and 100 µM ACh)[1]
Potentiation Concentration Rangeα4β2<10 µM[1]
Inhibition Concentration Rangeα4β2>10 µM[1][2]
Half-maximal Potentiation (EC50)α2β2446 ± 124 nM[3]
Half-maximal Inhibition (IC50)α2β211.3 ± 2.3 µM[3]

Table 2: Effect of dFBr on Agonist Potency at α4β2 nAChRs

AgonistParameterWithout dFBrWith 1 µM dFBrReference
AcetylcholinepEC504.89 ± 0.045.51 ± 0.03[1]
Nicotine (B1678760)pEC505.70 ± 0.056.09 ± 0.04[1]
CholinepEC503.01 ± 0.073.51 ± 0.04[1]
CytisinepEC506.45 ± 0.036.64 ± 0.03[1]

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is a generalized procedure based on methodologies described for studying the effects of dFBr on nAChRs expressed in Xenopus oocytes.[1]

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).

    • Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., Ringer's solution).

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV unless investigating voltage dependency.

  • Drug Application:

    • Prepare stock solutions of dFBr and the agonist (e.g., ACh) in the recording solution.

    • Perform serial dilutions to obtain the desired final concentrations.

    • Apply the agonist alone or co-apply with dFBr to the oocyte via the perfusion system.

    • Ensure a sufficient washout period between drug applications to allow for receptor recovery.

  • Data Acquisition and Analysis:

    • Record the current responses using appropriate hardware and software.

    • Measure the peak amplitude of the inward current.

    • To determine potentiation, normalize the peak current in the presence of dFBr and agonist to the peak current with the agonist alone.

    • Construct dose-response curves by plotting the normalized response against the log of the dFBr concentration.

    • Fit the data using a non-monotonic (biphasic) regression model to determine EC50 for potentiation and IC50 for inhibition.

Visualizations

Biphasic_Response_Pathway cluster_0 Low [dFBr] (<10 µM) cluster_1 High [dFBr] (>10 µM) dFBr_low dFBr nAChR_desensitized α4β2 nAChR (Desensitized State) dFBr_low->nAChR_desensitized Allosteric Binding nAChR_open α4β2 nAChR (Open State) nAChR_desensitized->nAChR_open Shifts Equilibrium Potentiation Potentiated Ion Flux (e.g., Na+, Ca2+) nAChR_open->Potentiation Increased Channel Opening dFBr_high dFBr nAChR_agonist_bound Agonist-Bound Open Channel dFBr_high->nAChR_agonist_bound Enters Open Channel nAChR_blocked Blocked Channel nAChR_agonist_bound->nAChR_blocked Open-Channel Block Inhibition Inhibited Ion Flux nAChR_blocked->Inhibition

Caption: Mechanism of dFBr's biphasic action on α4β2 nAChRs.

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject α4 & β2 cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate 2-7 Days cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Drug_Application Co-apply Agonist ± dFBr TEVC_Setup->Drug_Application Record_Current Record Ionic Current Drug_Application->Record_Current Measure_Peak Measure Peak Current Amplitude Record_Current->Measure_Peak Normalize Normalize to Agonist Alone Measure_Peak->Normalize Plot_Curve Plot Dose-Response Curve Normalize->Plot_Curve Fit_Model Fit with Biphasic Model Plot_Curve->Fit_Model

Caption: Experimental workflow for TEVC analysis of dFBr.

Troubleshooting_Logic Start Inconsistent Biphasic Curve? Check_Concentrations Verify dFBr & Agonist Concentration Range Start->Check_Concentrations Check_Concentrations->Start Adjust Range Check_Data_Fit Using Biphasic Model? Check_Concentrations->Check_Data_Fit Range OK Check_Data_Fit->Start Change Model Check_Assay_Conditions Optimize Assay (Noise, Cell Health) Check_Data_Fit->Check_Assay_Conditions Model OK Check_Assay_Conditions->Start Re-optimize Check_Replicates Review Pipetting & Plate Layout Check_Assay_Conditions->Check_Replicates Conditions OK Check_Replicates->Start Refine Technique Result Consistent Curve Check_Replicates->Result Replicates OK

References

Technical Support Center: Desformylflustrabromine Hydrochloride (dFBr) In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Desformylflustrabromine (B1197942) Hydrochloride (dFBr) in in vitro studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with Desformylflustrabromine Hydrochloride.

Issue 1: Compound Precipitation in Aqueous Solutions

  • Symptom: You observe particulate matter or cloudiness after dissolving this compound in aqueous buffers or cell culture media.

  • Possible Cause: this compound has limited solubility in aqueous solutions.

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent. this compound is soluble up to 100 mM in DMSO.

    • Use gentle warming. Solubility in water can be increased to 10 mM with gentle warming.

    • Sonication: If precipitation occurs during preparation, sonication can aid dissolution.[1]

    • Final Dilution: Perform the final dilution of the DMSO stock into your aqueous experimental buffer or media, ensuring the final DMSO concentration is compatible with your cell model and does not exceed cytotoxic levels (typically <0.5%).

Issue 2: Inconsistent or No Potentiation of Acetylcholine (B1216132) (ACh) Response

  • Symptom: Co-application of dFBr with ACh does not result in the expected potentiation of the ACh-induced current or signaling.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Suboptimal dFBr Concentration dFBr exhibits a bell-shaped dose-response curve.[2][3] Concentrations below the optimal range will show submaximal potentiation, while concentrations above ~10 µM can lead to inhibition.[2][3] Perform a dose-response experiment to determine the optimal concentration for your specific system. A good starting range for observing potentiation is 30 nM to 10 µM.[3]
Incorrect ACh Concentration The potentiation effect of dFBr is dependent on the presence of an agonist like ACh. Ensure you are co-applying dFBr with an effective concentration of ACh (e.g., EC50 or EC75 for your receptor system).[4]
Receptor Subtype dFBr is a selective positive allosteric modulator (PAM) for α4β2 and α2β2 nicotinic acetylcholine receptors (nAChRs).[2][5] It does not potentiate responses at α3β2, α3β4, α4β4, and α7 nAChRs.[6] Verify the nAChR subtypes expressed in your experimental model.
Compound Stability Ensure the compound has been stored correctly at +4°C and that stock solutions are not subjected to multiple freeze-thaw cycles.

Issue 3: Inhibition of ACh Response at High dFBr Concentrations

  • Symptom: At higher concentrations, dFBr reduces the ACh-induced response.

  • Explanation: This is an expected pharmacological property of this compound. At concentrations greater than 10 µM, it can cause inhibition, possibly through open-channel block.[2][4]

  • Recommendation: If potentiation is the desired effect, use dFBr concentrations below 10 µM. The inhibitory effect can be characterized by generating a full dose-response curve, which will demonstrate the bell-shaped relationship.[3]

Issue 4: Observed Cytotoxicity in Cell-Based Assays

  • Symptom: Application of dFBr leads to a decrease in cell viability.

  • Explanation: this compound has been reported to be moderately cytotoxic in HCT-116 cells.[7]

  • Recommendations:

    • Determine the Cytotoxic Threshold: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range that is non-toxic to your specific cell line over your experimental timeframe.

    • Limit Incubation Time: If possible, reduce the duration of cell exposure to dFBr.

    • Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of α4β2 and α2β2 nicotinic acetylcholine receptors (nAChRs).[2][5] It binds to a site on the receptor that is different from the acetylcholine (ACh) binding site.[3] This binding increases the ionic current through the receptor in the presence of ACh, effectively potentiating the receptor's response to the agonist. It is believed to increase the channel-opening probability.[3] At concentrations above 10 µM, it can act as an inhibitor.[2]

Q2: How should I prepare and store this compound?

A2:

  • Storage: Store the solid compound at +4°C.

  • Stock Solutions: For in vitro studies, it is recommended to prepare a concentrated stock solution in DMSO (up to 100 mM). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Aqueous Solutions: The hydrochloride salt is water-soluble up to 10 mM with gentle warming. However, preparing fresh dilutions from a DMSO stock is common practice for cell-based assays.

Q3: What concentration range of this compound should I use in my experiments?

A3: The optimal concentration depends on your experimental system and the desired effect.

  • For Potentiation: A range of 30 nM to 10 µM is typically used to observe potentiation of ACh-induced responses.[3] A peak potentiation of over 265% has been reported at 3 µM dFBr co-applied with 100 µM ACh.[2]

  • For Inhibition: Concentrations greater than 10 µM are generally required to observe the inhibitory effects.[2][3] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific in vitro model.

Q4: Does this compound have any effect in the absence of an agonist like acetylcholine?

A4: No, this compound is a positive allosteric modulator and does not elicit a response on its own.[5][6] Its modulatory effects are dependent on the presence of an orthosteric agonist such as acetylcholine.

Q5: Is this compound selective for a specific nAChR subtype?

A5: Yes, it is selective for α4β2-containing nAChRs and has also been shown to potentiate α2β2 nAChRs.[2][5] It displays 14.7-fold selectivity for α4β2 over homomeric α7 receptors. It does not appear to potentiate α3β2, α3β4, and α4β4 subtypes.[6] However, it does inhibit human muscle (αβεδ) and Torpedo (αβγδ) nAChRs with IC50 values of 1.0 µM and 0.1 µM, respectively.

Data and Protocols

Summary of In Vitro Concentrations
ParameterReceptor/Cell LineConcentration RangeEffectReference
Potentiation (pEC50) α4β2 nAChR (LS isoform)pEC50 = 6.4 ± 0.2Agonist[1]
Potentiation (pEC50) α4β2 nAChR (HS isoform)pEC50 = 5.6 ± 0.2Agonist[1]
Potentiation Range α4β2 nAChRs0.001–100 µMBiphasic (Potentiation & Inhibition)[3]
Peak Potentiation α4β2 nAChRs<10 µMPotentiation[2]
Inhibition α4β2 nAChRs>10 µMInhibition[2]
Inhibition (IC50) α4β2 nAChRs44 µMInhibition of peak currents[3]
Inhibition (IC50) Human muscle (αβεδ) nAChRs1.0 µMInhibition[7]
Inhibition (IC50) Torpedo (αβγδ) nAChRs0.1 µMInhibition[7]
Cytotoxicity HCT-116 cellsNot specifiedModerately cytotoxic[7]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a generalized summary based on methodologies described for characterizing dFBr's effects on nAChRs expressed in Xenopus oocytes.[2][4][5]

  • Oocyte Preparation:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Microinject oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2). The ratio of injected cRNAs can be adjusted to favor the expression of high-sensitivity (HS) or low-sensitivity (LS) receptor isoforms.[4]

    • Incubate injected oocytes for 24-72 hours at approximately 19°C.[2][4]

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES).

    • Perform two-electrode voltage clamp recordings, typically holding the membrane potential at -60 mV.[5]

    • Glass microelectrodes are filled with 3 M KCl.

  • Drug Application:

    • Prepare stock solutions of ACh and this compound.

    • Dilute drugs to their final concentrations in the bath solution immediately before application.

    • Apply drugs to the oocyte using a computer-controlled perfusion system.

    • To determine the potentiating effect, co-apply a fixed concentration of ACh (e.g., EC75) with varying concentrations of dFBr (e.g., 0.001–100 µM).[4]

    • To determine the effect on the ACh dose-response, co-apply a fixed concentration of dFBr (e.g., 1 µM) with varying concentrations of ACh.[2]

  • Data Analysis:

    • Measure the peak amplitude of the inward current induced by agonist application.

    • Normalize responses to a maximal ACh concentration to allow for comparison between oocytes.

    • Plot dose-response curves and fit with appropriate pharmacological models (e.g., Hill equation) to determine parameters like pEC50, IC50, and maximal potentiation.

Visualizations

Troubleshooting_dFBr_Concentration Start Start Experiment with dFBr Check_Concentration Select dFBr Concentration Start->Check_Concentration Observe_Effect Observe Effect on ACh Response Check_Concentration->Observe_Effect < 10 µM Inhibition Inhibition Observed Check_Concentration->Inhibition > 10 µM Low_Concentration < 10 µM High_Concentration > 10 µM Potentiation Potentiation Observed Observe_Effect->Potentiation Yes No_Effect No or Inconsistent Effect Observe_Effect->No_Effect No Troubleshoot Troubleshoot: - Check ACh concentration - Verify receptor subtype - Perform dose-response No_Effect->Troubleshoot dFBr_Mechanism_of_Action cluster_receptor nACh Receptor Receptor Orthosteric Site Allosteric Site Ion_Channel Ion Channel Receptor->Ion_Channel Activates ACh Acetylcholine (ACh) ACh->Receptor:ortho Binds dFBr dFBr (<10 µM) dFBr->Receptor:allo Binds dFBr_inhib dFBr (>10 µM) dFBr_inhib->Ion_Channel Blocks Potentiation Increased Ion Flow (Potentiation) Ion_Channel->Potentiation Enhanced by dFBr Inhibition Decreased Ion Flow (Inhibition) Ion_Channel->Inhibition Inhibited by high [dFBr]

References

"solubility of Desformylflustrabromine Hydrochloride in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Desformylflustrabromine Hydrochloride. Find troubleshooting tips and answers to frequently asked questions to ensure successful experimentation.

Solubility Data

The solubility of this compound can vary based on the solvent, temperature, and method of dissolution. Below is a summary of available solubility data.

SolventConcentration (mM)Concentration (mg/mL)Method/Notes
DMSO 100[1]35.77[1]
≥ 293.53≥ 105Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.
Water 10[1]3.58[1]Gentle warming is recommended to aid dissolution.
13.98[2]5The use of ultrasonic agitation may be necessary.
Saline (0.9%) Not specifiedNot specifiedUsed for the preparation of stock solutions for in vivo behavioral experiments.[3]
Formulation 1 ≥ 6.99≥ 2.510% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
Formulation 2 ≥ 6.99≥ 2.510% DMSO, 90% (20% SBE-β-CD in Saline).[2]
Formulation 3 ≥ 6.99≥ 2.510% DMSO, 90% Corn Oil.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a high-concentration stock solution of this compound?

A1: For a high-concentration stock solution, DMSO is the recommended solvent. This compound is soluble in DMSO up to 100 mM.[1] For even higher concentrations, some suppliers indicate solubility of ≥ 105 mg/mL (293.53 mM). It is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can affect solubility.

Q2: I need to prepare an aqueous solution for my cell-based assay. What is the best approach?

A2: this compound is soluble in water up to 10 mM with gentle warming.[1] It is advisable to first prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous-based culture medium. This method minimizes the risk of precipitation in your experimental setup. Always ensure the final DMSO concentration is compatible with your specific cell line and assay.

Q3: Is this compound soluble in ethanol (B145695) or methanol?

A3: Currently, there is no publicly available quantitative data on the solubility of this compound in pure ethanol or methanol. While the hydrochloride salt form generally confers better solubility in protic solvents, empirical testing is recommended to determine its solubility in these specific alcohols for your application.

Q4: How should I store my this compound solutions?

A4: Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[2] Always seal the storage container tightly to prevent solvent evaporation and moisture absorption.

Q5: My compound has precipitated out of my aqueous solution. What should I do?

A5: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature changes, or interactions with other components in your solution. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Troubleshooting Guide

Encountering solubility issues can be a common challenge. This guide provides a structured approach to troubleshoot and resolve these problems.

G start Solubility Issue Identified (e.g., precipitation, cloudiness) check_conc Is the concentration too high? start->check_conc check_solvent Is the solvent appropriate? check_conc->check_solvent No reduce_conc Dilute the solution to a lower concentration. check_conc->reduce_conc Yes check_temp Was the solution stored correctly? check_solvent->check_temp Yes change_solvent Consider a different solvent system (e.g., co-solvents). check_solvent->change_solvent No check_dissolution Was the initial dissolution complete? check_temp->check_dissolution Yes prepare_fresh Prepare a fresh solution following the recommended protocol. check_temp->prepare_fresh No re_dissolve_properly Gently warm or sonicate to redissolve. check_dissolution->re_dissolve_properly No consult_specialist Consult with a senior researcher or technical support. check_dissolution->consult_specialist Yes reduce_conc->consult_specialist Issue Persists change_solvent->consult_specialist Issue Persists re_dissolve_properly->consult_specialist Issue Persists prepare_fresh->consult_specialist Issue Persists

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Solvent of interest (e.g., PBS, ethanol)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Calibrated pipettes

  • Glass vials with screw caps

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a glass vial.

    • Tightly cap the vial and vortex vigorously for 2 minutes.

    • Place the vial on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Analysis of the Supernatant:

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with the solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).

    • Analyze the diluted sample to determine the concentration of the dissolved compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent under the specified conditions.

G start Start add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate for 24h (shaking at constant temp) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect_supernatant Collect clear supernatant centrifuge->collect_supernatant analyze Analyze concentration (HPLC/UV-Vis) collect_supernatant->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

Technical Support Center: Desformylflustrabromine (DFFB) Experiments and Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desformylflustrabromine (DFFB) and addressing nicotinic acetylcholine (B1216132) receptor (nAChR) desensitization.

Frequently Asked Questions (FAQs)

Q1: What is Desformylflustrabromine (DFFB) and how does it affect nAChRs?

A1: Desformylflustrabromine (DFFB) is a positive allosteric modulator (PAM) that selectively targets α4β2 and α2β2 nicotinic acetylcholine receptors (nAChRs).[1] Unlike agonists that directly activate the receptor, DFFB binds to a different site (an allosteric site) and enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[2] At nanomolar to low micromolar concentrations, DFFB potentiates ACh-induced currents, while at higher micromolar concentrations (>10 µM), it can act as an open-channel blocker, leading to inhibition of the current.[2]

Q2: What is nAChR desensitization and why is it a concern in my experiments?

A2: nAChR desensitization is a process where the receptor becomes unresponsive to an agonist after prolonged or repeated exposure.[3][4][5] This is a natural regulatory mechanism to prevent overstimulation. In experimental settings, desensitization can lead to a reduction in the measured response, making it difficult to accurately assess the effects of compounds like DFFB. Understanding and controlling for desensitization is crucial for obtaining reproducible and meaningful data.

Q3: How does DFFB interact with desensitized nAChRs?

A3: A key feature of DFFB is its ability to reactivate desensitized receptors. Studies have shown that applying DFFB to receptors that have been desensitized by prolonged exposure to an agonist can induce current spikes.[3] This suggests that DFFB can shift the equilibrium of the receptor from a desensitized (closed) state back to an open, conducting state.[3] This property makes DFFB a valuable tool for studying the mechanisms of desensitization.

Q4: I am observing a biphasic dose-response curve with DFFB (potentiation at low concentrations, inhibition at high concentrations). Is this expected?

A4: Yes, this is a known characteristic of DFFB. The potentiation of ACh-induced currents is observed at lower concentrations, while higher concentrations lead to inhibition, likely through an open-channel block mechanism.[2] It is critical to perform a full dose-response curve to identify the optimal concentration for potentiation in your specific experimental system.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
High variability in potentiation effect of DFFB Inconsistent levels of receptor desensitization between experiments. Cell health and receptor expression variability. Pipetting errors with lipophilic DFFB.1. Standardize Agonist Application: Use a consistent pre-incubation time and concentration of the agonist (e.g., ACh) to induce a stable level of desensitization before applying DFFB. 2. Control Cell Conditions: Use cells within a consistent passage number range and ensure high cell viability. 3. Proper Handling of DFFB: DFFB can be lipophilic. Use appropriate solvents (e.g., DMSO) for stock solutions and ensure thorough mixing when diluting into aqueous buffers to avoid precipitation.
No potentiation observed with DFFB DFFB concentration is too high, causing channel block. The nAChR subtype expressed is not sensitive to DFFB (e.g., α7). Agonist concentration is already saturating.1. Perform a Dose-Response Curve: Test a wide range of DFFB concentrations (e.g., from nM to high µM) to find the potentiating window. 2. Verify Receptor Subtype: Confirm the expression of α4β2 or α2β2 nAChRs in your experimental system. 3. Optimize Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC20-EC50) to allow for the observation of potentiation.
Rapid current rundown (desensitization) even in the presence of DFFB The rate of agonist-induced desensitization is faster than the potentiating effect of DFFB at the tested concentration. Intracellular factors contributing to desensitization (e.g., phosphorylation).1. Co-application vs. Pre-application: Compare the effects of co-applying DFFB with the agonist versus pre-incubating with DFFB before agonist application. 2. Paired-Pulse Protocol: Use a paired-pulse protocol (see Experimental Protocols section) to quantify the rate of desensitization and recovery in the presence and absence of DFFB. 3. Consider Intracellular Modulation: Be aware that intracellular signaling pathways can influence desensitization. Maintain consistent intracellular buffer conditions.
Unexpected inhibitory effects at low DFFB concentrations Compound instability or degradation. Off-target effects.1. Use Fresh Compound: Prepare fresh DFFB solutions for each experiment. 2. Control Experiments: Test DFFB on cells that do not express the target nAChR to check for non-specific effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to DFFB and nAChR desensitization. Note that specific values can vary depending on the experimental conditions (e.g., cell type, receptor stoichiometry, agonist concentration).

Table 1: Pharmacological Properties of Desformylflustrabromine (DFFB)

ParameterValueReceptor SubtypeComments
Peak Potentiation >265%α4β2Potentiation of ACh-induced currents.[2]
Concentration for Peak Potentiation ~3 µMα4β2Co-applied with 100 µM ACh.[3]
Inhibitory Concentration Range >10 µMα4β2Inhibition of responses observed at higher concentrations.[2][3]
Effect on Agonist pEC50 No significant changeα4β2Co-application of 1 µM DFFB did not alter the pEC50 of various agonists.[3]

Table 2: Kinetics of nAChR Desensitization (Human α4β2 in SH-EP1 cells)

ParameterAgonist (Concentration)Value (Time Constant, τ)
Onset of Desensitization (Fast Component) ACh (1 mmol/L)~70 ms
Onset of Desensitization (Slow Component) ACh (1 mmol/L)~700 ms
Recovery from Desensitization (Fast Component) Nicotine (0.1 mmol/L, 30s exposure)τf = 8.28 s (70% recovery)
Recovery from Desensitization (Slow Component) Nicotine (0.1 mmol/L, 30s exposure)τs = 54.3 s (23% recovery)

Note: The direct quantitative effects of DFFB on these kinetic parameters are not extensively documented in the literature and represent an area for further investigation.

Experimental Protocols

Protocol 1: Assessing the Effect of DFFB on Receptor Desensitization using a Paired-Pulse Protocol (Whole-Cell Patch-Clamp)

This protocol allows for the quantification of the rate of entry into desensitization and the rate of recovery from desensitization.

Methodology:

  • Cell Preparation: Culture cells expressing the nAChR subtype of interest (e.g., α4β2) on coverslips suitable for electrophysiological recording.

  • Recording Setup:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Use an external solution containing the agonist (e.g., ACh) and an internal solution appropriate for recording nAChR currents.

  • Paired-Pulse Application:

    • Conditioning Pulse: Apply a prolonged pulse of the agonist (e.g., 1-5 seconds) to induce desensitization.

    • Inter-Pulse Interval: Wash out the agonist for a variable period (e.g., ranging from 1 to 120 seconds).

    • Test Pulse: Apply a second, shorter pulse of the agonist of the same concentration as the conditioning pulse.

  • Data Acquisition and Analysis:

    • Record the peak current amplitude of both the conditioning (I1) and test (I2) pulses.

    • The ratio of the peak amplitudes (I2/I1) represents the fraction of receptors that have recovered from desensitization during the inter-pulse interval.

    • Plot the I2/I1 ratio as a function of the inter-pulse interval duration.

    • Fit the data with an exponential function to determine the time constant of recovery from desensitization (τ_recovery).

  • Testing DFFB: Repeat the paired-pulse protocol in the presence of a potentiating concentration of DFFB in the external solution (both during the agonist pulses and the washout period). Compare the τ_recovery with and without DFFB to determine its effect on the rate of recovery from desensitization.

Visualizations

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) (Agonist) nAChR nAChR (Resting/Closed) ACh->nAChR Binds to orthosteric site DFFB Desformylflustrabromine (DFFB) (PAM) DFFB->nAChR Binds to allosteric site nAChR_Desensitized nAChR (Desensitized) DFFB->nAChR_Desensitized Facilitates Recovery nAChR_Open nAChR (Open) nAChR->nAChR_Open Activation nAChR_Open->nAChR_Desensitized Prolonged Agonist Exposure Ion_Influx Na+ / Ca2+ Influx nAChR_Open->Ion_Influx nAChR_Desensitized->nAChR Recovery Cellular_Response Cellular Response (e.g., Depolarization) Ion_Influx->Cellular_Response

Caption: nAChR signaling pathway with DFFB modulation.

Experimental_Workflow start Start prep Prepare nAChR-expressing cells start->prep setup Establish whole-cell patch-clamp prep->setup control_pulse Apply paired-pulse protocol (agonist only) setup->control_pulse dffb_pulse Apply paired-pulse protocol (agonist + DFFB) setup->dffb_pulse analyze_control Calculate baseline desensitization/recovery rates control_pulse->analyze_control compare Compare rates and quantify DFFB effect analyze_control->compare analyze_dffb Calculate desensitization/recovery rates with DFFB dffb_pulse->analyze_dffb analyze_dffb->compare end End compare->end

Caption: Workflow for assessing DFFB's effect on desensitization.

Troubleshooting_Logic start Experiencing issues with DFFB experiment? q_potentiation Is potentiation absent or highly variable? start->q_potentiation q_inhibition Observing inhibition at expected potentiating concentrations? start->q_inhibition q_rundown Is there rapid current rundown? start->q_rundown check_desensitization Standardize agonist pre-application to control desensitization q_potentiation->check_desensitization Yes check_concentration Perform full DFFB dose-response curve q_potentiation->check_concentration Yes check_subtype Verify expression of α4β2 or α2β2 nAChRs q_potentiation->check_subtype Yes check_agonist_conc Use sub-maximal (EC20-EC50) agonist concentration q_potentiation->check_agonist_conc Yes q_inhibition->check_concentration Yes check_compound Use fresh DFFB stock and verify solvent compatibility q_inhibition->check_compound Yes run_controls Test on null cells for off-target effects q_inhibition->run_controls Yes q_rundown->check_concentration Consider if concentration is in inhibitory range use_paired_pulse Quantify desensitization rate with paired-pulse protocol q_rundown->use_paired_pulse Yes

Caption: Troubleshooting logic for DFFB experiments.

References

Technical Support Center: Synthesis of Desformylflustrabromine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Desformylflustrabromine (B1197942) (dFBr) and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these valuable nicotinic acetylcholine (B1216132) receptor modulators.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Desformylflustrabromine?

A1: The most frequently cited synthetic route starts from 6-bromoindole (B116670) and proceeds via a Speeter-Anthony tryptamine (B22526) synthesis. The key steps involve the formation of a glyoxylamide intermediate, which is then reduced to the corresponding tryptamine. This is followed by protection of the amine, introduction of the prenyl group at the C2 position of the indole (B1671886) ring, and subsequent deprotection to yield Desformylflustrabromine.

Q2: Are there any major solubility issues with Desformylflustrabromine?

A2: Yes, the free base of Desformylflustrabromine has low solubility in aqueous buffers, which can be problematic for biological assays.[1] To address this, it is often converted to its hydrochloride (HCl) salt, which exhibits significantly better solubility.[1] During purification, the compound's solubility in common organic solvents should be considered for efficient chromatography and crystallization.

Q3: Can the prenyl side chain be modified to create analogs?

A3: Yes, the synthetic route is amenable to the introduction of different side chains at the C2 position. For instance, catalytic reduction of the double bond in the prenyl group of a protected intermediate can yield an analog with a saturated side chain.[2] Other analogs can be prepared by using different organoboron reagents in place of prenyl-9-BBN.

Troubleshooting Guide

Low Yield in the Speeter-Anthony Reaction

Problem: I am experiencing low yields during the initial Speeter-Anthony synthesis of the N-methyltryptamine intermediate from 6-bromoindole.

Possible Causes & Solutions:

  • Reagent Purity: Oxalyl chloride and methylamine (B109427) are reactive and can degrade. Ensure you are using fresh or properly stored reagents.

  • Reaction Conditions: The reaction of the indole with oxalyl chloride should be carried out at low temperatures (typically 0 °C) to prevent side reactions. The subsequent reaction with methylamine should also be carefully controlled.

  • Incomplete Reduction: The reduction of the glyoxylamide intermediate is a critical step. Dimethylethylamine-alane (DMEA-alane) has been used effectively.[1] Ensure the reducing agent is active and used in sufficient stoichiometric amounts. Alternative reducing agents like LiAlH₄ could be explored, but may require different reaction conditions and workup procedures.[2]

Difficulties with the Prenylation Step

Problem: The introduction of the prenyl group at the C2 position is inefficient, resulting in a low yield of the desired product.

Possible Causes & Solutions:

  • Intermediate Purity: The N-Boc-protected 6-bromo-N-methyltryptamine intermediate must be pure. Impurities can interfere with the subsequent steps.

  • Chlorination Step: The indole nitrogen is first chlorinated (e.g., with t-BuOCl) at low temperatures (-78 °C) to activate the C2/C3 positions.[1][2] This intermediate can be unstable, so it's crucial to proceed to the next step without delay.

  • Organoboron Reagent: Freshly prepared prenyl-9-BBN is recommended for the best results.[2] The quality of this reagent is critical for the success of the C-C bond formation.

  • Reaction Temperature: Maintain a low temperature (-78 °C) during the addition of prenyl-9-BBN to avoid side reactions and decomposition of intermediates.[2]

Challenges in Purification

Problem: I am struggling to purify the final Desformylflustrabromine product and its intermediates.

Possible Causes & Solutions:

  • Choice of Chromatography: Column chromatography is the standard method for purification.[1][2]

    • For intermediates like the Boc-protected tryptamine, a hexane/EtOAc solvent system is often effective.[1]

    • For the final amine product, a more polar system such as CH₂Cl₂/MeOH may be necessary. The addition of a small amount of base (e.g., Et₃N or NH₄OH) to the eluent can prevent tailing of the amine on the silica (B1680970) gel.[2]

  • Product Stability: While not extensively reported, indole derivatives can be sensitive to light and acid. It is good practice to store them in a cool, dark place and use caution with acidic conditions, although acidic deprotection is a necessary step.

Experimental Protocols

Synthesis of N-Boc-6-bromo-N-methyltryptamine
  • Step 1: Glyoxylamide Formation: To a solution of 6-bromoindole in an anhydrous ether at 0 °C, add oxalyl chloride dropwise. After stirring, the solvent is removed under reduced pressure. The resulting glyoxylyl chloride is dissolved in an anhydrous solvent and treated with an aqueous solution of methylamine.

  • Step 2: Reduction: The crude glyoxylamide is reduced using a solution of dimethylethylamine-alane in toluene.[1] The reaction is monitored by TLC until completion.

  • Step 3: Boc Protection: The resulting 6-bromo-N-methyltryptamine is dissolved in a suitable solvent like DMF, and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a base such as triethylamine (B128534) (Et₃N) are added. The reaction mixture is stirred until the starting material is consumed. The product is then purified by column chromatography.[1]

Synthesis of Desformylflustrabromine
  • Step 1: Chlorination and Prenylation: A solution of N-Boc-6-bromo-N-methyltryptamine and Et₃N in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. t-BuOCl is added, and the mixture is stirred. Freshly prepared prenyl-9-BBN is then added dropwise, and the reaction is allowed to warm to room temperature.[2]

  • Step 2: Deprotection: The Boc-protected precursor is dissolved in a solvent such as CH₂Cl₂ and treated with an acid like trifluoroacetic acid (TFA) to remove the Boc protecting group.[2] The reaction is typically fast and can be monitored by TLC.

  • Step 3: Purification: The crude product is purified by column chromatography. To obtain the HCl salt for improved solubility, the purified free base can be dissolved in a suitable solvent and treated with a solution of HCl in ether.

Data Presentation

StepProductYield (%)Reference
Boc Protection of TryptamineN-Boc-6-bromo-N-methyltryptamineNot specifiedKim et al., 2007[1]
Prenylation of Boc-protected amineN-Boc-2-(1,1-dimethylallyl)-6-bromotryptamine44German et al., 2011[2]
Boc DeprotectionDesformylflustrabromineNot specifiedGerman et al., 2011[2]
Solvent Optimization (unspecified step)Improved Yield80German et al., 2011[2]

Note: Specific yields for all steps are not consistently reported in the literature.

Visualizations

Synthetic Workflow for Desformylflustrabromine

Desformylflustrabromine_Synthesis Start 6-Bromoindole Step1 1. Oxalyl Chloride 2. MeNH2 Start->Step1 Intermediate1 Glyoxylamide Step1->Intermediate1 Step2 DMEA-alane Reduction Intermediate1->Step2 Intermediate2 6-Bromo-N-methyltryptamine Step2->Intermediate2 Step3 (Boc)2O, Et3N Intermediate2->Step3 Intermediate3 Boc-protected Tryptamine Step3->Intermediate3 Step4 1. t-BuOCl, Et3N 2. Prenyl-9-BBN Intermediate3->Step4 Intermediate4 Boc-protected dFBr Step4->Intermediate4 Step5 TFA Intermediate4->Step5 Step6 Catalytic Hydrogenation (before deprotection) Intermediate4->Step6 FinalProduct Desformylflustrabromine Step5->FinalProduct Analog Analogs Step6->Analog

Caption: Synthetic pathway for Desformylflustrabromine and a key analog.

Troubleshooting Logic for Low Prenylation Yield

Troubleshooting_Prenylation Problem Low Yield in Prenylation Step Cause1 Impure Starting Material Problem->Cause1 Cause2 Unstable Chloroindolenine Intermediate Problem->Cause2 Cause3 Poor Quality Prenyl-9-BBN Problem->Cause3 Cause4 Incorrect Reaction Temperature Problem->Cause4 Solution1 Re-purify Boc-protected tryptamine Cause1->Solution1 Solution2 Use immediately after formation Cause2->Solution2 Solution3 Use freshly prepared reagent Cause3->Solution3 Solution4 Maintain at -78 °C during additions Cause4->Solution4

Caption: Troubleshooting guide for the C2-prenylation step.

References

"stability of Desformylflustrabromine Hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Desformylflustrabromine (B1197942) Hydrochloride (dFBr HCl) in solution. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

1. How should I prepare stock solutions of Desformylflustrabromine Hydrochloride?

This compound is available as a water-soluble salt.[1] For most applications, sterile, distilled water or a buffered saline solution is recommended. As noted in the literature, dFBr stock solutions have been successfully prepared in 0.9% saline for behavioral experiments.[2][3] For higher concentrations, DMSO can be used.[4]

2. What are the recommended storage conditions for this compound solutions?

It is recommended to store stock solutions at -20°C or -80°C for long-term storage. For short-term use, solutions can be kept at 4°C for a few days. The solid form of this compound should be stored at +4°C.[4] To minimize degradation, protect solutions from light and repeated freeze-thaw cycles.

3. What is the stability of this compound in aqueous solutions?

While detailed, publicly available stability studies on this compound in various solutions are limited, its use in aqueous buffers for electrophysiological and in vivo studies suggests it possesses sufficient short-term stability for these experimental procedures.[3][5][6] For long-term experiments, it is advisable to prepare fresh solutions or conduct an in-house stability assessment.

4. Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound have not been extensively documented in the available literature. Generally, compounds with similar structures can be susceptible to hydrolysis and oxidation.[7]

5. How can I tell if my this compound solution has degraded?

Visual indicators of degradation can include a change in color or the appearance of precipitates in the solution. However, the absence of these signs does not guarantee stability. The most reliable method to assess the integrity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and a decrease in the parent compound's peak area.

6. What solvents are compatible with this compound?

This compound is soluble in water and DMSO.[4] For biological experiments, it has been dissolved in distilled water and saline.[3][5] The choice of solvent should be guided by the specific requirements of your experiment, including desired concentration and compatibility with the biological system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Compound The concentration may be too high for the chosen solvent.Gentle warming can aid in the dissolution of this compound in water.[4] If solubility issues persist, consider using DMSO to create a concentrated stock solution, which can then be diluted into your aqueous experimental buffer.
Precipitate Forms in Solution Upon Storage The solution may be supersaturated, or the compound may be degrading.Try preparing a more dilute solution. If a precipitate forms in a previously clear solution, this may indicate degradation, and a fresh solution should be prepared.
Inconsistent Experimental Results This could be due to the degradation of the compound in solution.Prepare fresh solutions before each experiment. If using frozen stock solutions, aliquot them after the initial preparation to avoid multiple freeze-thaw cycles. Consider performing a simple stability test under your specific experimental conditions.
Unexpected Biological Response Degradation products may have different biological activities.Use an analytical method like HPLC to verify the purity and integrity of your solution. Compare the results with a freshly prepared standard.

Data Summary

Solubility Data
Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Notes
DMSO35.77100-
Water3.5810With gentle warming

This data is based on a molecular weight of 357.72 g/mol .[4]

Experimental Protocols

Protocol for a General Forced Degradation Study

Objective: To determine the potential degradation pathways and identify suitable analytical methods for stability testing.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • A suitable buffer for your experimental pH

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[8]

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the stock solution to light (e.g., using a photostability chamber).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control (time 0) sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl) prep->acid base Base Hydrolysis (0.1M NaOH) prep->base oxidation Oxidation (3% H2O2) prep->oxidation thermal Thermal Stress (60°C) prep->thermal photo Photostability prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc evaluation Data Evaluation hplc->evaluation

Caption: Workflow for a forced degradation study.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcome Potential Outcomes cluster_mitigation Mitigation Strategies pH pH Degradation Chemical Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Light->Degradation Solvent Solvent Solvent->Degradation Loss Loss of Potency Degradation->Loss Storage Proper Storage (-20°C to -80°C, protected from light) Loss->Storage Fresh Use Freshly Prepared Solutions Loss->Fresh Aliquot Aliquot Stock Solutions Loss->Aliquot

Caption: Factors influencing solution stability.

References

Technical Support Center: Desformylflustrabromine (DFFB) Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Desformylflustrabromine (DFFB) in behavioral studies. Our aim is to help you navigate potential inconsistencies and achieve reproducible results in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during DFFB behavioral experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I not observing the reported pro-cognitive effects of DFFB in my novel object recognition task (NORT)?

Answer: Several factors could contribute to a lack of pro-cognitive effects in the NORT. Consider the following:

  • Timing of Injection: DFFB is typically administered 30 minutes prior to the task.[1] Given its predicted half-life of approximately 8.6 hours, the timing of administration relative to the training and testing phases is critical.[2] Ensure your protocol aligns with this window.

  • Dosage: Effective doses for cognitive enhancement in rats have been reported in the range of 0.3-1.0 mg/kg (IP).[1] If you are using a lower dose, you may not see an effect. Conversely, higher doses might lead to off-target effects or the inhibitory phase of the bell-shaped dose-response curve seen in vitro, although this has not been extensively documented in vivo.

  • Animal Model: The original studies reporting pro-cognitive effects used male Sprague-Dawley or Wistar rats.[1][3] Strain, age, and sex differences can all influence behavioral outcomes.

  • Baseline Cognitive Performance: If your control animals exhibit very high levels of performance (i.e., a ceiling effect), it may be difficult to detect cognitive enhancement. Consider increasing the delay between the sample and test phases to lower baseline performance.

Question: My study failed to replicate the compulsive-like behavior-reducing effects of DFFB in a mouse model of obsessive-compulsive disorder (OCD). What could be the reason?

Answer: A failure to replicate the anxiolytic or anti-compulsive effects of DFFB has been noted in at least one study. This highlights the sensitivity of behavioral assays to methodological variables. Potential reasons for this inconsistency include:

  • Mouse Strain Differences: The original positive findings for compulsive-like behaviors were observed in specific mouse models. Genetic differences between mouse strains can significantly impact their response to pharmacological agents.

  • Behavioral Assay Nuances: The specific parameters of your behavioral assay (e.g., marble-burying, nestlet shredding) and the testing environment (e.g., lighting, noise levels) can profoundly influence the outcome. Ensure your protocol is as close as possible to the original published methodology.

  • Dose Selection: While doses of 1 and 3 mg/kg have been shown to reduce compulsive-like behavior, it is possible that the optimal dose for your specific strain and assay differs. A full dose-response study may be necessary.

Question: I am observing inconsistent results in my ethanol (B145695) or nicotine (B1678760) self-administration studies with DFFB. What should I check?

Answer: Studies on addiction models are complex and prone to variability. For DFFB's effects on substance intake, consider these points:

  • Route of Administration: Most studies have used subcutaneous (SC) or intraperitoneal (IP) injections.[2][4][5] Ensure your chosen route is consistent and appropriate for your experimental design.

  • Timing Relative to Access: DFFB is typically administered 30 minutes prior to the animals having access to ethanol or nicotine.[6] Deviations from this timing could alter the observed effects.

  • Sex Differences: While DFFB has been shown to be effective in both male and female rats for reducing ethanol intake, the magnitude of the effect and baseline consumption levels can differ between sexes.[2][5][6][7]

  • Diet and Water Access: Ensure that food and water are available ad libitum, as DFFB has been noted to increase water consumption in female rats at the 24-hour time point in some paradigms.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Desformylflustrabromine (DFFB)?

A1: DFFB is a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][5][7] Specifically, it is a Type II PAM, meaning it does not activate the receptor on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[2][5] This modulation is thought to occur without causing the receptor desensitization often seen with direct agonists.[2] DFFB is selective for the α4β2 subtype over other nAChRs like α3β2 and α7.[2][5]

Q2: What are the established behavioral effects of DFFB?

A2: Preclinical studies have shown that DFFB has several behavioral effects, including:

  • Pro-cognitive effects: It enhances cognitive performance in tasks of object recognition and cognitive flexibility.[1][3]

  • Reduction of substance use-related behaviors: It has been shown to decrease voluntary ethanol consumption and preference in rats and reduce nicotine self-administration.[2][5][7]

  • Amelioration of withdrawal symptoms: DFFB can reverse anxiety-related behaviors and somatic signs of nicotine withdrawal in mice.[4]

  • Reduction of compulsive-like behaviors: It has been reported to attenuate compulsive-like behaviors in a mouse model of OCD.[1]

Q3: What is the appropriate dosage range for DFFB in behavioral studies?

A3: The effective dose of DFFB can vary depending on the animal model and the behavioral paradigm. Generally, doses in the range of 0.1 mg/kg to 3 mg/kg have been shown to be effective. For cognitive enhancement in rats, 1.0 mg/kg (IP) has been effective.[1] For reversing nicotine withdrawal in mice, a dose-dependent effect was seen from 0.02 to 1 mg/kg (SC).[4] For reducing ethanol intake in rats, 1 and 3 mg/kg (SC) were effective.[2][5]

Q4: Is DFFB known to have off-target effects?

A4: DFFB is considered to be a selective modulator for the α4β2 nAChR.[1][2][5] At higher concentrations (>10 µM) in vitro, it can inhibit α4β2 receptor responses, possibly through open-channel block. While significant off-target effects at typical in vivo behavioral doses have not been reported, it is always good practice to consider this possibility, especially if unexpected behavioral outcomes are observed at higher doses.

Data Presentation

Table 1: Summary of Effective Doses of DFFB in Various Behavioral Paradigms

Behavioral ParadigmSpeciesDose RangeRoute of AdministrationOutcomeReference
Novel Object Recognition Task (NORT)Rat0.3 - 1.0 mg/kgIPCognitive Enhancement[1]
Attentional Set-Shifting Task (ASST)Rat1.0 mg/kgIPImproved Cognitive Flexibility[1]
Nicotine WithdrawalMouse0.02 - 1.0 mg/kgSCReversal of anxiety and somatic signs[4]
Ethanol Self-Administration (IA2BC)Rat1.0 - 3.0 mg/kgSCReduced ethanol intake and preference[2][5]
Compulsive-Like BehaviorMouse1.0 - 3.0 mg/kgIPReduced compulsive-like behavior[1]

Experimental Protocols

Protocol 1: Novel Object Recognition Task (NORT) for Assessing Pro-cognitive Effects of DFFB in Rats

  • Habituation: Individually habituate rats to the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes per day for 3 consecutive days.

  • Drug Administration: On day 4, administer DFFB (e.g., 1.0 mg/kg, IP) or vehicle 30 minutes before the training session.

  • Training (Sample Phase): Place the rat in the arena with two identical objects for a 5-minute exploration period. Record the time spent exploring each object.

  • Inter-trial Interval (ITI): Return the rat to its home cage for a defined delay period (e.g., 6 hours to induce forgetting).

  • Testing (Test Phase): Place the rat back in the arena, where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 5 minutes.

  • Data Analysis: Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

Protocol 2: Intermittent Access to 20% Ethanol Two-Bottle Choice (IA2BC) in Rats

  • Acclimation: House rats individually and acclimate them to drinking from two sipper tubes.

  • Induction: For several weeks, provide rats with one bottle of 20% ethanol and one bottle of water for 24-hour sessions on three alternating days per week (e.g., Monday, Wednesday, Friday). On the intervening days, provide two bottles of water.

  • Baseline Measurement: After stable ethanol consumption is established, record baseline intake for one week.

  • Drug Administration: Administer DFFB (e.g., 1 or 3 mg/kg, SC) or vehicle 30 minutes before the presentation of the ethanol and water bottles on the drinking days.

  • Data Collection: Measure ethanol and water consumption at 4 and 24 hours. Calculate ethanol preference as (volume of ethanol consumed) / (total volume of fluid consumed).

  • Washout: Include a washout period after the drug treatment phase to assess any rebound effects.

Visualizations

G cluster_0 Troubleshooting Inconsistent DFFB Behavioral Results Start Inconsistent or Null Results Observed Q1 Is the DFFB dose appropriate? Start->Q1 Q2 Is the timing of administration correct? Q1->Q2 Yes Sol1 Conduct a dose-response study (e.g., 0.1-3 mg/kg) Q1->Sol1 No Q3 Are the animal model and strain appropriate? Q2->Q3 Yes Sol2 Administer 30 min pre-test, consider DFFB half-life (~8.6h) Q2->Sol2 No Q4 Are there potential ceiling/floor effects in the assay? Q3->Q4 Yes Sol3 Verify strain and sex match with published positive studies Q3->Sol3 No Q5 Are there subtle methodological differences? Q4->Q5 Yes Sol4 Adjust task difficulty to avoid performance extremes Q4->Sol4 No Sol5 Standardize all environmental and procedural variables Q5->Sol5 Yes

A troubleshooting workflow for addressing inconsistent DFFB study results.

G cluster_1 DFFB Signaling Pathway DFFB Desformylflustrabromine (DFFB) nAChR α4β2 Nicotinic Acetylcholine Receptor DFFB->nAChR Positive Allosteric Modulation IonChannel Cation Channel Opening nAChR->IonChannel Enhanced by DFFB ACh Acetylcholine (ACh) ACh->nAChR Binds to Orthosteric Site Neuron Postsynaptic Neuron Depolarization Neuronal Depolarization IonChannel->Depolarization Behavioral Behavioral Outcomes (e.g., Pro-cognitive, Reduced Intake) Depolarization->Behavioral

Mechanism of action of DFFB at the α4β2 nAChR leading to behavioral effects.

G cluster_2 Experimental Workflow for Behavioral Testing Habituation Animal Habituation (3-5 days) Baseline Baseline Behavioral Measurement (if applicable) Habituation->Baseline DrugAdmin DFFB/Vehicle Administration (e.g., 1 mg/kg, IP/SC) Baseline->DrugAdmin PreTestDelay Pre-Test Delay (30 minutes) DrugAdmin->PreTestDelay BehavioralTest Behavioral Assay (e.g., NORT, IA2BC) PreTestDelay->BehavioralTest DataAnalysis Data Collection & Analysis BehavioralTest->DataAnalysis

A generalized workflow for conducting behavioral experiments with DFFB.

References

Validation & Comparative

Validating the Effects of Desformylflustrabromine on Nicotinic Acetylcholine Receptors with the Antagonist DHβE

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the effects of Desformylflustrabromine (B1197942) (DFFB), a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), and the validation of its mechanism of action using the competitive antagonist Dihydro-β-erythroidine (DHβE). The data and protocols presented are intended for researchers, scientists, and drug development professionals working with nAChR modulation.

Desformylflustrabromine has emerged as a significant tool in neuroscience research due to its selectivity for the α4β2 nAChR subtype, which is implicated in a variety of neurological processes, including cognition, pain perception, and addiction.[1][2][3] As a PAM, DFFB enhances the receptor's response to an agonist, such as acetylcholine or nicotine (B1678760), without directly activating the receptor itself.[4] This modulatory action presents a promising therapeutic strategy by amplifying endogenous cholinergic signaling.

To ascertain that the observed effects of DFFB are indeed mediated by its interaction with the α4β2 nAChR, it is crucial to employ a selective antagonist to block these effects. Dihydro-β-erythroidine (DHβE) is a well-characterized competitive antagonist with a notable selectivity for nAChRs containing the β2 subunit.[5] By competing with agonists for the same binding site, DHβE can inhibit receptor activation and is therefore an excellent tool for validating the on-target effects of compounds like DFFB.

Quantitative Data Summary

The following table summarizes key quantitative data from electrophysiological studies, illustrating the interaction between DFFB, nAChR agonists, and the antagonist DHβE. The data demonstrates that DFFB potentiates agonist-induced currents and that this effect is mediated through the nAChR, as evidenced by the inhibitory action of DHβE.

ParameterConditionValueReference
DFFB Potentiation Peak potentiation of Acetylcholine (ACh) response on α4β2 nAChRs>265%
Half-maximal potentiation (EC50) of ACh-induced currents~120 nM
DHβE Antagonism pIC50 (-log IC50) for DHβE inhibiting ACh (1 mM) response6.5 ± 0.1
pIC50 for DHβE inhibiting ACh (1 mM) response in the presence of DFFB (1 µM)6.4 ± 0.1
In Vivo Validation Blockade of DFFB's potentiation of nicotine-evoked antinociceptionDHβE pretreatment significantly reverses the effect of DFFB[1]
Inhibition of DFFB's procognitive effectsDHβE pretreatment inhibits the beneficial effects of DFFB in cognitive tasks[2]
Attenuation of DFFB's effect on ethanol (B145695) responseThe reduction in ethanol-induced loss of righting reflex by DFFB is suggested to be mediated via the β2 nAChR subunit, as validated by studies with DHβE.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from studies characterizing the effects of DFFB and its interaction with nAChR antagonists on cloned receptors expressed in Xenopus laevis oocytes.[4]

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the human α4 and β2 nAChR subunits.

  • Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, serving as the voltage-sensing and current-passing electrodes.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Record whole-cell currents using a suitable amplifier and data acquisition system.

  • Drug Application:

    • Dissolve DFFB, DHβE, and the agonist (e.g., acetylcholine) in the perfusion saline.

    • To assess potentiation, apply the agonist alone to establish a baseline response, followed by co-application of the agonist with DFFB.

    • To validate the mechanism, pre-apply DHβE for a set duration, followed by the co-application of DHβE, the agonist, and DFFB.

  • Data Analysis: Measure the peak amplitude of the inward currents. Normalize the responses to the baseline agonist response to quantify potentiation and inhibition.

In Vivo Behavioral Assay: Neuropathic Pain Model

This protocol is based on a study investigating the antinociceptive effects of DFFB and their blockade by DHβE in a mouse model of neuropathic pain.[1]

  • Animal Model: Induce chronic constriction injury (CCI) of the sciatic nerve in adult male mice to create a model of neuropathic pain.

  • Drug Administration:

    • Dissolve DFFB, nicotine (agonist), and DHβE in saline.

    • Administer drugs via intraperitoneal (i.p.) injection.

    • For validation, pretreat a group of animals with DHβE (e.g., 2 mg/kg, i.p.) 15 minutes before the administration of DFFB and nicotine.

  • Behavioral Testing (Mechanical Allodynia):

    • Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.

    • Test the animals at baseline and at various time points after drug administration.

  • Data Analysis: Compare the paw withdrawal thresholds between different treatment groups. A significant reversal of the DFFB-potentiated antinociceptive effect by DHβE indicates that the effect is mediated by β2-containing nAChRs.

Visualizations

The following diagrams illustrate the signaling pathway and a typical experimental workflow for validating the effects of Desformylflustrabromine.

nAChR_Signaling_Pathway cluster_receptor α4β2 Nicotinic Acetylcholine Receptor cluster_ligands Ligands cluster_effects Cellular Effects nAChR Orthosteric Site Allosteric Site Ion Channel Activation Channel Opening (Na+, Ca2+ influx) nAChR->Activation Agonist Agonist (e.g., ACh, Nicotine) Agonist->nAChR:ortho Binds Agonist->Activation DFFB DFFB (PAM) DFFB->nAChR:allo Binds Potentiation Enhanced Channel Opening DFFB->Potentiation DHBE DHβE (Antagonist) DHBE->nAChR:ortho Competitively Binds Inhibition Channel Remains Closed DHBE->Inhibition Activation->Potentiation

Caption: nAChR signaling with DFFB and DHβE.

Experimental_Workflow cluster_vitro In Vitro Validation (Electrophysiology) cluster_vivo In Vivo Validation (Behavioral Assay) cluster_conclusion Conclusion A1 Establish Baseline: Apply Agonist A2 Test Potentiation: Co-apply Agonist + DFFB A1->A2 A3 Validate Mechanism: Pre-apply DHβE, then co-apply Agonist + DFFB + DHβE A2->A3 A4 Measure & Compare Receptor Currents A3->A4 C1 DFFB's effects are mediated by nAChRs A4->C1 B1 Establish Baseline: Behavioral Test B2 Test Effect: Administer DFFB + Agonist, then test behavior B1->B2 B3 Validate Mechanism: Pre-treat with DHβE, then administer DFFB + Agonist, then test behavior B2->B3 B4 Measure & Compare Behavioral Outcomes B3->B4 B4->C1

Caption: Experimental workflow for validation.

References

A Comparative Analysis of Desformylflustrabromine and Varenicline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Desformylflustrabromine (dFBr) and varenicline, two compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), intended for researchers, scientists, and drug development professionals. The information presented herein is based on a comprehensive review of preclinical studies and aims to facilitate an objective comparison of their pharmacological profiles.

Introduction

Varenicline is a well-established partial agonist of the α4β2 nicotinic acetylcholine receptor, widely used as a first-line pharmacotherapy for smoking cessation.[1][2][3] Its mechanism involves alleviating withdrawal symptoms and reducing the rewarding effects of nicotine (B1678760).[4][5] Desformylflustrabromine (dFBr), a marine alkaloid, has emerged as a positive allosteric modulator (PAM) of α4β2 and α2β2 nAChRs.[6][7] Unlike direct agonists, PAMs enhance the effect of the endogenous neurotransmitter, acetylcholine, offering a potentially more nuanced and safer therapeutic approach for various neurological and psychiatric disorders, including cognitive deficits and addiction.[8][9][10] This guide presents a side-by-side comparison of their in vitro and in vivo pharmacological properties, supported by detailed experimental data and protocols.

Quantitative Data Presentation

The following tables summarize the key quantitative data for Desformylflustrabromine and varenicline, focusing on their interaction with various nAChR subtypes.

Table 1: Receptor Binding Affinities (Ki)
CompoundReceptor SubtypeKi ValueSpeciesReference
Varenicline α4β20.06 nMHuman[7]
α3β413 nMHuman[11]
α7322 nMHuman[7]
α6β2*0.12 nMRat[6]
Desformylflustrabromine α4β2Low micromolarRat[6]
α7Low micromolarRat[6]
Muscle-type (Torpedo)IC50 = 1 mM (ACh binding site)Torpedo[12]

Note: The asterisk () indicates the possible presence of other subunits in the receptor complex.*

Table 2: Functional Potency and Efficacy (EC50, IC50, and % Efficacy)
CompoundReceptor SubtypeAssayParameterValueSpeciesReference
Varenicline α4β2Two-electrode voltage clampEC501.30 µMHuman[11]
α4β2Two-electrode voltage clamp% Efficacy (vs. ACh)20% (Partial Agonist)Human[11]
α3β4Two-electrode voltage clampEC506.4 µMHuman[11]
α3β4Two-electrode voltage clamp% Efficacy (vs. ACh)45% (Partial Agonist)Human[11]
α7Two-electrode voltage clampEC500.18 µMHuman[11]
α7Two-electrode voltage clamp% Efficacy (vs. ACh)101% (Full Agonist)Human[11]
α6β2*[3H]dopamine releaseEC500.007 µMRat[6]
Desformylflustrabromine α4β2Two-electrode voltage clampPotentiation of ACh>265% at 3 µMHuman[13]
α4β2Two-electrode voltage clampIC50 (Inhibition)150 µMSynthetic[6]
α2β2Two-electrode voltage clampPotentiation of ACh127% at 1 µMRat[6]
Muscle-type (Torpedo)Two-electrode voltage clampIC50 (Inhibition)~1 µMHuman/Torpedo[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assays

This technique is used to characterize the functional effects of compounds on ion channels expressed in Xenopus oocytes.

Protocol:

  • Oocyte Preparation: Harvest stage V-VI oocytes from female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in calcium-free oocyte Ringer's 2 (OR2) solution) for 1-2 hours with gentle agitation. Manually select healthy oocytes and store them in Barth's solution supplemented with antibiotics.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2 subunits at a 1:1 ratio for α4β2 receptor expression). Typically, 50 nL of cRNA solution (at a concentration of 10-100 ng/µL) is injected into the oocyte's cytoplasm. Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution. Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 to -70 mV).

  • Drug Application: Apply acetylcholine (ACh) alone or in combination with the test compound (varenicline or dFBr) via the perfusion system. For determining EC50 values, apply increasing concentrations of the agonist. For studying modulation, co-apply a fixed concentration of agonist with varying concentrations of the modulator.

  • Data Analysis: Record the current responses using a suitable amplifier and data acquisition system. Analyze the data using software like Clampfit to determine parameters such as peak current amplitude, EC50, IC50, and percentage of potentiation or inhibition.

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex for α4β2 nAChRs) or cultured cells expressing the target receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes). Wash the pellet and resuspend it in the assay buffer.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound (varenicline or dFBr).

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

In Vivo Assays

This task assesses a form of recognition memory.

Protocol:

  • Habituation: Individually habituate rats to the testing arena (an open field box) for a few minutes on consecutive days before the task to reduce novelty-induced stress.

  • Familiarization Phase: Place the rat in the arena containing two identical objects and allow it to explore them for a set period (e.g., 5 minutes).

  • Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 to 24 hours).

  • Test Phase: Place the rat back into the arena, where one of the familiar objects has been replaced with a novel object. Record the time the rat spends exploring each object.

  • Drug Administration: Administer the test compound (e.g., dFBr) intraperitoneally at a specific time before the familiarization or test phase, depending on the study design.

  • Data Analysis: Calculate a discrimination index (DI) as the difference in exploration time between the novel and familiar objects, divided by the total exploration time for both objects. A higher DI indicates better recognition memory.

This task assesses cognitive flexibility, a component of executive function.

Protocol:

  • Apparatus: Use a testing chamber with two digging pots, which can be distinguished by different digging media and odors.

  • Habituation and Pre-training: Food-restrict the rats to motivate them to dig for a food reward (e.g., a piece of cereal) buried in the pots. Train them to dig for the reward.

  • Discrimination Phases: The task consists of a series of discrimination problems where the rat must learn to associate the reward with a specific stimulus dimension (e.g., digging medium). The phases include:

    • Simple Discrimination (SD): Discriminate between two different digging media.

    • Compound Discrimination (CD): Introduce irrelevant odor cues.

    • Intra-dimensional Shift (IDS): Introduce new digging media and odors, but the rule (attend to the medium) remains the same.

    • Extra-dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward.

  • Drug Administration: Administer the test compound (e.g., dFBr) before the testing session.

  • Data Analysis: The primary measure is the number of trials required to reach a set criterion (e.g., six consecutive correct choices) for each phase. An increase in trials to criterion in the EDS phase indicates impaired cognitive flexibility.

This is a model of nicotine addiction used to evaluate potential smoking cessation therapies.

Protocol:

  • Surgery: Implant an intravenous catheter into the jugular vein of the rat.

  • Training: Train the rats to press a lever in an operant chamber to receive an intravenous infusion of nicotine. Each infusion is typically paired with a sensory cue (e.g., a light or a tone).

  • Stable Self-Administration: Continue training until the rats exhibit stable lever-pressing behavior for nicotine infusions.

  • Drug Testing: Administer the test compound (e.g., varenicline) before the self-administration session and measure its effect on the number of nicotine infusions self-administered.

  • Data Analysis: Compare the number of nicotine infusions taken after drug treatment to the baseline levels. A significant reduction indicates that the compound may reduce the reinforcing effects of nicotine.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to orthosteric site Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening PI3K PI3K nAChR->PI3K G-protein coupling Depolarization Membrane Depolarization Ion_Influx->Depolarization CaMK CaMK Ion_Influx->CaMK Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release CREB CREB CaMK->CREB Akt Akt PI3K->Akt Akt->CREB Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression PAM_Mechanism cluster_ligands Ligands cluster_receptor nAChR Subunit Interface cluster_effects Functional Effects ACh Acetylcholine (ACh) Receptor Orthosteric Site Allosteric Site ACh->Receptor:f0 Binds dFBr Desformylflustrabromine (dFBr - PAM) dFBr->Receptor:f1 Binds Conformational_Change Enhanced Conformational Change Receptor->Conformational_Change Leads to Increased_Current Increased Ion Current Conformational_Change->Increased_Current Potentiation Potentiation of ACh Response Increased_Current->Potentiation Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Comparison Binding Radioligand Binding Assay (Determine Ki) Analysis Statistical Analysis of In Vitro and In Vivo Data Binding->Analysis Function Two-Electrode Voltage Clamp (Determine EC50/IC50, Efficacy) Function->Analysis Cognition Cognitive Tasks (NORT, ASST) Cognition->Analysis Addiction Addiction Models (Nicotine Self-Administration) Addiction->Analysis Comparison Comparative Analysis of dFBr and Varenicline Analysis->Comparison

References

A Comparative Guide to Desformylflustrabromine and Other α4β2 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Desformylflustrabromine (dFBr) with other notable positive allosteric modulators (PAMs) of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). The α4β2 nAChR is a crucial neurotransmitter receptor in the central nervous system, implicated in a variety of cognitive functions and neurological disorders. PAMs that target this receptor represent a promising therapeutic avenue. This document summarizes key pharmacological data, details experimental methodologies for assessing these compounds, and visualizes the relevant biological pathways and workflows.

Quantitative Comparison of α4β2 PAMs

The following tables summarize the pharmacological properties of dFBr and other selected α4β2 PAMs based on available experimental data. These parameters are critical for evaluating the potency, efficacy, and selectivity of these modulators.

Table 1: Potentiation of α4β2 nAChR Function

CompoundReceptor Isoform(s)EC₅₀ (Potentiation)Maximal Potentiation (% of control)Efficacy ChangeReference(s)
Desformylflustrabromine (dFBr) High-Sensitivity (HS) & Low-Sensitivity (LS)HS: ~2.5 µM (pEC₅₀=5.6); LS: ~0.4 µM (pEC₅₀=6.4)>265%Increases[1]
Zinc (Zn²⁺) Low-Sensitivity (LS)~16 µM~260%Increases[1][2]
LY-2087101 High-Sensitivity (HS) & Low-Sensitivity (LS)Not explicitly statedHS: ~460%; LS: ~840%Increases
17β-Estradiol Human α4β2Micromolar range~3-4 fold (300-400%)Increases[3]
NS9283 Low-Sensitivity (LS)~3.3 µM~638%No change

Table 2: Inhibition of α4β2 nAChR Function

CompoundIC₅₀ (Inhibition)Mechanism of InhibitionReference(s)
Desformylflustrabromine (dFBr) ~150 µMOpen channel block[1]
Zinc (Zn²⁺) ~440 µMNot specified[1][2]
Galantamine >10 µMOpen-channel pore blockade[4]

Note on Galantamine: While some earlier studies suggested galantamine as a PAM for α4β2 nAChRs, more recent and comprehensive studies on human receptors have concluded that it does not act as a PAM at therapeutic concentrations but rather as an open-channel blocker at higher concentrations.[4][5][6]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of α4β2 nAChR modulation and the methods used to study these effects, the following diagrams illustrate a key signaling pathway and standard experimental workflows.

Signaling Pathways

Activation of α4β2 nAChRs can trigger multiple downstream signaling cascades. One important pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), which plays a crucial role in promoting cell survival and neuroprotection.[1] A more recently elucidated metabotropic pathway highlights an ion-flux-independent mechanism involving Src kinase, Syk, and Phospholipase C gamma 1 (PLCγ1), leading to the activation of Protein Kinase C (PKC).

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm nAChR α4β2 nAChR Src Src nAChR->Src Activates PI3K PI3K nAChR->PI3K Activates PLCg1 PLCγ1 PKC PKCβII PLCg1->PKC Activates via DAG ACh Acetylcholine (ACh) ACh->nAChR Binds to orthosteric site PAM α4β2 PAM (e.g., dFBr) PAM->nAChR Binds to allosteric site Syk Syk Src->Syk Phosphorylates Syk->PLCg1 Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Neuroprotection Akt->CellSurvival Promotes

Figure 1: Simplified signaling pathways of the α4β2 nAChR.
Experimental Workflows

The characterization of α4β2 PAMs predominantly relies on two key experimental techniques: two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes and radioligand binding assays.

G cluster_TEVC Two-Electrode Voltage Clamp (TEVC) Workflow OocytePrep Xenopus Oocyte Preparation cRNAInject cRNA Injection (α4 & β2 subunits) OocytePrep->cRNAInject Incubation Incubation (2-4 days) cRNAInject->Incubation TEVCSetup TEVC Setup Incubation->TEVCSetup Recording Electrophysiological Recording TEVCSetup->Recording DataAnalysis Data Analysis (EC₅₀, I_max) Recording->DataAnalysis

Figure 2: Workflow for Two-Electrode Voltage Clamp experiments.

G cluster_BindingAssay Radioligand Binding Assay Workflow MembranePrep Membrane Preparation (from cells/tissue) Incubation Incubation with Radioligand & Competitor MembranePrep->Incubation Filtration Separation of Bound & Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC₅₀, Kᵢ) Counting->DataAnalysis

Figure 3: Workflow for Radioligand Binding Assays.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the core protocols used to generate the data presented in this guide.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a cornerstone for characterizing the function of ion channels, including ligand-gated ion channels like the α4β2 nAChR.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Complementary RNA (cRNA) encoding the human α4 and β2 subunits are injected into the oocytes. The ratio of α4 to β2 cRNA can be varied to preferentially express either the high-sensitivity (HS) (α4)₂(β2)₃ or low-sensitivity (LS) (α4)₃(β2)₂ stoichiometry.

  • Incubation: Injected oocytes are incubated for 2-4 days at 16-18°C in a nutrient-rich medium to allow for receptor expression.

  • TEVC Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection. The oocyte is continuously perfused with a saline solution (e.g., Ringer's solution).

  • Electrophysiological Recording: The oocyte membrane potential is clamped at a holding potential (typically -50 to -70 mV). The agonist (e.g., acetylcholine) is applied alone or in combination with the PAM. The resulting ionic current passing through the nAChRs is recorded.

  • Data Analysis: Dose-response curves are generated by applying a range of agonist or modulator concentrations. The EC₅₀ (half-maximal effective concentration) for potentiation and the maximal potentiation (I_max) are determined by fitting the data to a sigmoidal dose-response equation.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a receptor.

  • Membrane Preparation: Cell membranes expressing the α4β2 nAChR are prepared from cultured cells (e.g., HEK293) or brain tissue. This involves homogenization and centrifugation to isolate the membrane fraction.

  • Incubation: The membrane preparation is incubated with a specific radioligand for the α4β2 receptor (e.g., [³H]cytisine or [³H]epibatidine) and varying concentrations of the unlabeled test compound (the competitor).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) of the test compound can then be calculated using the Cheng-Prusoff equation.

References

Cross-Validation of Desformylflustrabromine's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Desformylflustrabromine's (DFFB) performance as a nicotinic acetylcholine (B1216132) receptor (nAChR) positive allosteric modulator (PAM) against other alternatives. This document synthesizes available experimental data, details key experimental protocols, and visualizes the underlying molecular pathways and workflows.

Executive Summary

Desformylflustrabromine (B1197942) (DFFB) is a selective positive allosteric modulator (PAM) of α4β2 and α2β2 neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] It enhances the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) at nanomolar concentrations, while exhibiting inhibitory effects at micromolar concentrations.[1][3] Notably, DFFB shows selectivity, with no potentiation observed at α7, α3β2, α3β4, or α4β4 nAChR subtypes.[1] This guide provides a detailed analysis of its mechanism, compares it with other nAChR modulators, and outlines the primary experimental methodology used for its characterization.

It is important to note that while the allosteric modulation of nAChRs by DFFB is well-documented, there is currently a lack of published scientific literature investigating the direct effects of DFFB on cellular processes such as apoptosis and cell cycle arrest across different cell lines.

Comparative Performance Analysis

The primary mechanism of DFFB is the potentiation of ACh-induced currents in specific nAChR subtypes. The following table summarizes the quantitative data from electrophysiological studies, primarily conducted using the Xenopus laevis oocyte expression system.

Table 1: Quantitative Analysis of DFFB's Effects on Various nAChR Subtypes

nAChR SubtypeCell SystemAgonistDFFB EffectPotentiation (EC50 / Peak)Inhibition (IC50)
α4β2 Xenopus oocytesAcetylcholine (ACh)Potentiation & InhibitionEC50: ~120 nM / Peak: ~295% at 3 µM[3]~150 µM[3]
α2β2 Xenopus oocytesAcetylcholine (ACh)Potentiation & InhibitionHalf-maximal potentiation at 446 nM[1]Half-maximal inhibition at 11.3 µM[1]
α7 Xenopus oocytesAcetylcholine (ACh)Inhibition OnlyNo potentiation observed[3]Not specified
α3β2 Xenopus oocytesAcetylcholine (ACh)No Effect------
α3β4 Xenopus oocytesAcetylcholine (ACh)No Effect------
α4β4 Xenopus oocytesAcetylcholine (ACh)No Effect------
Muscle-type (α1β1δε) Xenopus oocytesAcetylcholine (ACh)Inhibition Only---~1 µM[4]
Torpedo (α1β1γδ) Xenopus oocytesAcetylcholine (ACh)Inhibition Only---~1 µM[4]

Comparison with Alternative nAChR Modulators

DFFB's profile as a PAM can be better understood when compared to other modulators targeting nAChRs.

Table 2: Comparison of DFFB with Other nAChR Positive Allosteric Modulators

CompoundTarget nAChR Subtype(s)Mechanism of ActionKey Distinguishing Features
Desformylflustrabromine (DFFB) α4β2, α2β2Positive Allosteric Modulator (PAM)Subtype-selective; increases agonist efficacy.[1][2]
Galantamine α4β2, α7PAM and Acetylcholinesterase InhibitorIncreases agonist's apparent affinity without altering efficacy.[5]
NS9283 α4β2PAMSelective for the (α4)3(β2)2 stoichiometry and enhances agonist potency.[6][7]
PNU-120596 α7Type II PAMSignificantly delays receptor desensitization.[8][9]

Experimental Protocols

The characterization of DFFB's mechanism has predominantly relied on the Two-Electrode Voltage Clamp (TEVC) technique using Xenopus laevis oocytes.

Detailed Protocol for Two-Electrode Voltage Clamp (TEVC) Analysis of nAChRs in Xenopus Oocytes:

  • Oocyte Preparation:

    • Harvest of ovarian lobes from an anesthetized adult female Xenopus laevis frog.

    • Manual or enzymatic (e.g., collagenase treatment) defolliculation to isolate individual oocytes.

    • Selection of healthy, stage V-VI oocytes for injection.

  • Microinjection of cRNA:

    • In vitro transcription of cRNA from linearized cDNA templates encoding the desired nAChR subunits (e.g., human α4 and β2).

    • Nanoinjection of a precise volume and concentration of the cRNA mixture into the oocyte cytoplasm.

    • Incubation of injected oocytes in a buffered solution (e.g., Barth's solution) at 16-18°C for 2-5 days to allow for receptor protein expression and assembly.

  • Electrophysiological Recording:

    • Placement of a single oocyte in a small-volume recording chamber.

    • Continuous perfusion of the chamber with a recording buffer (e.g., ND96).

    • Impalement of the oocyte with two sharp glass microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

    • The membrane potential is clamped to a holding potential, typically between -50 mV and -90 mV.

    • Application of the agonist (e.g., acetylcholine) alone or in combination with DFFB via the perfusion system.

    • Recording of the elicited transmembrane current using the voltage-clamp amplifier.

  • Data Analysis:

    • Measurement of peak current amplitude, activation, and desensitization kinetics.

    • Generation of dose-response curves to determine parameters such as EC50 (for potentiation) and IC50 (for inhibition).[10][11][12][13][14]

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of DFFB and the experimental workflow.

DFFB_Mechanism_of_Action cluster_receptor α4β2 nAChR ACh Acetylcholine (ACh) nAChR_Resting Resting State ACh->nAChR_Resting Binds to orthosteric site DFFB DFFB (PAM) DFFB->nAChR_Resting Binds to allosteric site nAChR_Active Active (Open) State DFFB->nAChR_Active Enhances agonist efficacy nAChR_Resting->nAChR_Active Conformational Change nAChR_Desensitized Desensitized State nAChR_Active->nAChR_Desensitized Prolonged exposure Ion_Influx Cation Influx (Na+, Ca2+) nAChR_Active->Ion_Influx Channel Gating Neuronal_Response Neuronal Response Ion_Influx->Neuronal_Response

Caption: DFFB's potentiation of the α4β2 nAChR signaling pathway.

TEVC_Experimental_Workflow start Start oocyte_harvest Oocyte Harvest from Xenopus laevis start->oocyte_harvest injection cRNA Microinjection into Oocytes oocyte_harvest->injection crna_prep cRNA Synthesis (α4 & β2 subunits) crna_prep->injection incubation Incubation & Receptor Expression (2-5 days) injection->incubation recording_setup Two-Electrode Voltage Clamp (TEVC) Setup incubation->recording_setup drug_application Application of ACh +/- DFFB recording_setup->drug_application data_acquisition Current Recording drug_application->data_acquisition analysis Data Analysis (Dose-Response Curves) data_acquisition->analysis end End analysis->end

Caption: A streamlined workflow for the TEVC experimental protocol.

Unexplored Territories: Apoptosis and Cell Cycle Regulation

Currently, there is no direct scientific evidence linking DFFB to the induction of apoptosis or cell cycle arrest. However, it is known that nAChR activation can modulate intracellular calcium levels, a key second messenger that can influence these pathways.[15] The sustained influx of cations through nAChRs could potentially trigger downstream signaling cascades that impact cell fate. Future research is warranted to explore these potential effects.

Potential_Downstream_Effects DFFB_Modulation DFFB-Mediated nAChR Potentiation Ca_Signaling Altered Intracellular Ca2+ Signaling DFFB_Modulation->Ca_Signaling Apoptosis_Pathway Apoptosis Pathways (Intrinsic/Extrinsic) Ca_Signaling->Apoptosis_Pathway ? Cell_Cycle_Machinery Cell Cycle Machinery (Cyclins/CDKs) Ca_Signaling->Cell_Cycle_Machinery ?

Caption: Hypothetical link between DFFB's action and downstream cellular processes.

References

Unlocking the Therapeutic Promise of Desformylflustrabromine: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Desformylflustrabromine's (DFFB) therapeutic potential against other nicotinic acetylcholine (B1216132) receptor (nAChR) modulators. Supported by experimental data, this document delves into the in vivo validation of DFFB, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Desformylflustrabromine, a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs), has emerged as a promising therapeutic candidate for neurological and substance use disorders.[1][2][3] In vivo studies have demonstrated its potential in reducing alcohol and nicotine (B1678760) dependence, as well as enhancing cognitive function.[1][2][3] This guide synthesizes the available preclinical evidence to offer a clear comparison of DFFB's in vivo performance with alternative nAChR modulators.

Comparative Efficacy in Alcohol Dependence

DFFB has been shown to selectively reduce ethanol (B145695) consumption and preference in rodent models of alcohol abuse.[2][3] The following table summarizes the in vivo efficacy of DFFB in comparison to other nAChR modulators in reducing alcohol intake in rats.

CompoundMechanism of ActionAnimal ModelDosing RegimenKey Findings
Desformylflustrabromine (DFFB) α4β2 nAChR Positive Allosteric ModulatorSprague-Dawley Rats (IA2BC Model)1 and 3 mg/kg, intraperitoneal (i.p.)Significantly decreased 20% ethanol consumption and preference at both 4-hour and 24-hour time points. Did not alter sucrose (B13894) consumption.[3]
Mecamylamine Non-selective nAChR AntagonistC57BL/6J Mice (Two-Bottle Choice)0.5, 1, and 2 mg/kg, subcutaneous (s.c.)Significantly reduced alcohol consumption and preference with both intermittent and daily administration.
Varenicline α4β2 nAChR Partial AgonistWistar Rats (Operant Self-Administration)1 and 2 mg/kg, s.c.Selectively reduced ethanol but not sucrose seeking and consumption. Chronic administration did not lead to a rebound in ethanol intake.
Dihydro-β-erythroidine (DHβE) Selective α4β2 nAChR AntagonistRodent models of alcohol consumptionNot specified in readily available comparative studiesDid not reduce ethanol intake in a study comparing nAChR blockade strategies.[3]

Cognitive Enhancement Potential

In addition to its effects on substance dependence, DFFB has demonstrated pro-cognitive effects in rats.

CompoundMechanism of ActionAnimal ModelDosing RegimenKey Findings
Desformylflustrabromine (DFFB) α4β2 nAChR Positive Allosteric ModulatorRats (Novel Object Recognition Task)1 mg/kg, i.p.Attenuated delay-induced impairments in novel object recognition performance.
Desformylflustrabromine (DFFB) α4β2 nAChR Positive Allosteric ModulatorRats (Attentional Set-Shifting Task)0.3 and 1 mg/kg, i.p.Facilitated cognitive flexibility in the attentional set-shifting task.

Mechanism of Action: α4β2 nAChR Modulation

DFFB functions as a Type II PAM, meaning it does not activate the α4β2 nAChR on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[3] This allosteric modulation is thought to increase the frequency of channel opening and prolong the open-channel duration, leading to an overall potentiation of nicotinic signaling. This mechanism is distinct from that of agonists, which directly activate the receptor, and antagonists, which block its activation.

G Signaling Pathway of Desformylflustrabromine (DFFB) cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds Ion_Channel Ion Channel nAChR->Ion_Channel Opens DFFB DFFB (PAM) DFFB->nAChR Modulates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Allows Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Na_Influx->Neuronal_Excitation NT_Release Neurotransmitter Release (e.g., Dopamine) Neuronal_Excitation->NT_Release

DFFB's modulation of the α4β2 nAChR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Intermittent Access Two-Bottle Choice (IA2BC) Model for Alcohol Consumption

This model is used to assess voluntary ethanol consumption and preference in rodents.

  • Animals: Male and female Sprague-Dawley rats are individually housed.

  • Acclimation: Animals are acclimated to the housing conditions for at least one week with ad libitum access to food and water.

  • Sucrose Fading: To encourage initial alcohol consumption, a sucrose fading procedure is employed. For one week, rats have access to one bottle of 10% sucrose and one bottle of water for 24 hours on alternating days.

  • Ethanol Introduction: Over the next two weeks, the sucrose concentration is gradually decreased while the ethanol concentration is increased in the second bottle until a final concentration of 20% ethanol is reached.

  • Intermittent Access: For the following 7-8 weeks, rats are given access to one bottle of 20% ethanol and one bottle of water for 24-hour sessions on Mondays, Wednesdays, and Fridays. On all other days, they have access to two bottles of water.

  • Drug Administration: Following the establishment of a stable baseline of ethanol consumption, animals are administered DFFB (e.g., 1 or 3 mg/kg, i.p.) or vehicle prior to the start of an ethanol access session.

  • Data Collection: Fluid consumption from both bottles is measured at various time points (e.g., 4 and 24 hours) to determine ethanol intake (g/kg) and preference (%).

Novel Object Recognition Task (NORT)

This task assesses cognitive function, specifically recognition memory, in rodents.

  • Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 50 cm).

  • Habituation: On the first day, each rat is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.

  • Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena. The rat is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5 minutes).

  • Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour or 24 hours).

  • Testing Phase: After the ITI, the rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for a set period (e.g., 5 minutes).

  • Drug Administration: DFFB or vehicle is administered (e.g., 30 minutes) before the training phase.

  • Data Analysis: The time spent exploring each object during the testing phase is recorded. A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo validation of a therapeutic compound like DFFB.

G Experimental Workflow for In Vivo Validation of DFFB cluster_0 Phase 1: Preclinical Model Development cluster_1 Phase 2: Pharmacological Intervention cluster_2 Phase 3: Data Collection and Analysis cluster_3 Phase 4: Interpretation and Conclusion A1 Animal Acclimation (e.g., Sprague-Dawley Rats) A2 Establishment of Behavioral Baseline (e.g., IA2BC for Alcohol Consumption or NORT for Cognition) A1->A2 B1 Randomized Group Assignment (Vehicle, DFFB low dose, DFFB high dose) A2->B1 B2 Drug Administration (e.g., Intraperitoneal Injection) B1->B2 C1 Behavioral Testing (Measure Ethanol Intake or Object Exploration Time) B2->C1 C2 Data Quantification and Statistical Analysis (e.g., ANOVA, t-test) C1->C2 D2 Assessment of Specificity and Side Effects (e.g., Sucrose Consumption, Locomotor Activity) C1->D2 D1 Evaluation of Therapeutic Efficacy (Comparison between treatment groups) C2->D1 D3 Conclusion on Therapeutic Potential D1->D3 D2->D3

A typical in vivo validation workflow.

References

Comparative Efficacy of Desformylflustrabromine in Animal Models of Pain: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical analgesic efficacy of Desformylflustrabromine (B1197942) (DFFB), a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), with established analgesics: morphine, gabapentin, and celecoxib (B62257). The data presented is compiled from various studies and is intended to provide an objective overview to inform further research and drug development.

Executive Summary

Desformylflustrabromine has demonstrated analgesic properties in rodent models of chemically-induced and neuropathic pain. As a positive allosteric modulator, DFFB enhances the effect of the endogenous neurotransmitter acetylcholine at α4β2 nAChRs, a subtype of receptors implicated in pain modulation.[1][2] This mechanism of action offers a potential alternative or adjunct to traditional analgesic pathways.

Direct comparative studies of DFFB against other analgesics are limited. This guide, therefore, presents available quantitative data from individual studies to facilitate a cross-comparison, with the caveat that experimental conditions may vary. The subsequent sections detail the efficacy of DFFB and comparator drugs in specific pain models, provide experimental protocols, and illustrate relevant biological pathways and workflows.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the analgesic effects of Desformylflustrabromine, Morphine, Gabapentin, and Celecoxib in various animal models of pain. It is crucial to note that the data are extracted from different studies, and direct comparison should be made with caution due to variations in experimental protocols, including animal strains, drug administration routes, and specific pain assessment parameters.

Table 1: Efficacy in the Acetic Acid-Induced Writhing Test (Visceral Pain Model)
CompoundAnimal ModelDoseRoute of AdministrationMeasured ParameterEfficacyCitation(s)
Desformylflustrabromine CD-1 Mice10, 20, 30 mg/kgIntraperitoneal (i.p.)Number of writhesDose-dependent reduction in writhing behavior.[3][4]
Morphine Mice5 mg/kgSubcutaneous (s.c.)Number of writhesStandard positive control, produces significant reduction.[5]
Celecoxib Rats10 mg/kgOralNumber of writhesSignificant reduction in writhing.
Table 2: Efficacy in the Formalin Test (Inflammatory Pain Model)
CompoundAnimal ModelDoseRoute of AdministrationMeasured ParameterEfficacy (Phase II)Citation(s)
Desformylflustrabromine CD-1 Mice10, 20, 30 mg/kgIntraperitoneal (i.p.)Paw licking timeDose-dependent reduction in licking time.[3]
Morphine Mice3, 6, 9 mg/kgIntraperitoneal (i.p.)Licking responseDose-dependent inhibition of both early and late phases.[6][7][6][7][8][9]
Gabapentin Mice50 mg/kgIntraperitoneal (i.p.)Pain behavior scoreSignificant reduction in the late phase.[10]
Celecoxib Rats20 mg/kgIntraperitoneal (i.p.)Flinching and lickingInhibition of the second phase.[11][12][11][12][13]
Table 3: Efficacy in the Chronic Constriction Injury (CCI) Model (Neuropathic Pain Model)
CompoundAnimal ModelDoseRoute of AdministrationMeasured ParameterEfficacyCitation(s)
Desformylflustrabromine Mice1 mg/kg (in combination with nicotine)Subcutaneous (s.c.)Paw withdrawal thresholdPotentiates the antiallodynic effect of nicotine (B1678760).[14]
Gabapentin Rats100 mg/kgIntraperitoneal (i.p.)Paw withdrawal latency/thresholdSignificant attenuation of mechanical and heat hyperalgesia.[15][15][16]
Morphine Rats5 nmol (intracerebral)MicroinjectionAnalgesiaStrong analgesia when injected into specific brain regions.[17]

Experimental Protocols

Detailed methodologies for the key animal models of pain cited in this guide are provided below.

Acetic Acid-Induced Writhing Test

This model is used to evaluate visceral inflammatory pain.

  • Animals: Typically, adult male mice (e.g., CD-1 strain) weighing 20-30g are used.

  • Acclimatization: Animals are allowed to acclimatize to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: The test compound (e.g., DFFB) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the acetic acid injection (e.g., 30 minutes).

  • Induction of Writhing: A solution of 0.6-1% acetic acid is injected intraperitoneally at a volume of 10 ml/kg body weight.[5][18]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a latency period of approximately 5 minutes, the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period, typically 10-20 minutes.[2][18]

  • Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

Formalin Test

This model assesses both acute non-inflammatory and tonic inflammatory pain.

  • Animals: Adult mice or rats are used.

  • Acclimatization: Animals are placed in a clear observation chamber for at least 30 minutes to acclimatize.

  • Drug Administration: The test compound or vehicle is administered prior to the formalin injection.

  • Induction of Pain: A dilute solution of formalin (typically 1-5% in saline, 20-50 µl) is injected subcutaneously into the plantar surface of one hind paw.[10][17]

  • Observation: The animal's behavior is observed for a period of up to 60 minutes. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases:

    • Phase I (Early Phase): 0-5 minutes post-injection, representing acute, direct nociceptor activation.

    • Phase II (Late Phase): 15-40 minutes post-injection, reflecting inflammatory pain and central sensitization.[19]

  • Data Analysis: The total time spent exhibiting pain behaviors in each phase is quantified. The efficacy of the analgesic is determined by its ability to reduce the duration of these behaviors in one or both phases compared to a control group.

Chronic Constriction Injury (CCI) Model

This is a widely used model of peripheral neuropathic pain.

  • Animals: Adult rats or mice are used.

  • Surgical Procedure:

    • The animal is anesthetized.

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Proximal to the sciatic trifurcation, 3-4 loose ligatures of chromic gut or silk suture are tied around the nerve at approximately 1 mm intervals.[6][20] The ligatures should be tied just tight enough to cause a slight constriction without arresting epineural blood flow.

    • The muscle and skin are then closed in layers.

  • Post-Operative Care: Animals are monitored for recovery and signs of infection. Neuropathic pain behaviors typically develop over several days to weeks.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (the minimum force required to elicit a paw withdrawal response) is determined. A lower threshold in the injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.

    • Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus). The paw withdrawal latency (the time taken for the animal to withdraw its paw from the heat source) is recorded. A shorter latency indicates thermal hyperalgesia.

  • Drug Administration and Testing: Test compounds are administered, and behavioral testing is performed at various time points to assess the reversal of allodynia and hyperalgesia.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Desformylflustrabromine's analgesic effect through positive allosteric modulation of the α4β2 nicotinic acetylcholine receptor.

Caption: DFFB enhances ACh-mediated activation of α4β2 nAChRs, leading to pain modulation.

Experimental Workflows

The following diagrams illustrate the workflows for the Formalin Test and the Chronic Constriction Injury model.

Formalin_Test_Workflow start Start acclimatize Acclimatize Animal (Observation Chamber) start->acclimatize drug_admin Administer DFFB or Comparator Drug acclimatize->drug_admin formalin_injection Inject Formalin (Subcutaneous, Hind Paw) drug_admin->formalin_injection phase1 Observe Phase I (0-5 min) Record Licking/Flinching Time formalin_injection->phase1 interphase Interphase (5-15 min) phase1->interphase phase2 Observe Phase II (15-40 min) Record Licking/Flinching Time interphase->phase2 data_analysis Analyze Data (% Inhibition) phase2->data_analysis end End data_analysis->end

Caption: Workflow of the Formalin Test for assessing inflammatory pain.

CCI_Workflow start Start surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve start->surgery recovery Post-operative Recovery (Days to Weeks) surgery->recovery baseline Baseline Behavioral Testing (von Frey, Hargreaves) recovery->baseline drug_admin Administer DFFB or Comparator Drug baseline->drug_admin post_drug_testing Post-drug Behavioral Testing drug_admin->post_drug_testing data_analysis Analyze Data (Paw Withdrawal Threshold/Latency) post_drug_testing->data_analysis end End data_analysis->end

Caption: Workflow of the Chronic Constriction Injury model for neuropathic pain.

References

Replicating Published Findings on Desformylflustrabromine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on Desformylflustrabromine (B1197942) Hydrochloride (dFBr), a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). It aims to facilitate the replication of key experiments by presenting detailed methodologies, comparative data, and visual representations of the underlying mechanisms.

Core Findings and Mechanism of Action

Desformylflustrabromine has been consistently characterized as a selective positive allosteric modulator of the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1][2][3][4][5][6] Its primary mechanism involves enhancing the effect of the endogenous neurotransmitter, acetylcholine (ACh), at these receptors.[1][6][7] This potentiation of the ACh response occurs without dFBr directly activating the receptor on its own.[2]

At lower micromolar concentrations, dFBr increases the efficacy of agonists, leading to a greater response for a given concentration of ACh.[1][6] However, at higher concentrations (typically above 10 µM), dFBr exhibits inhibitory effects, which are thought to be mediated by open-channel block.[1][7][8] The selectivity of dFBr for the α4β2 subtype over other nAChR subtypes, such as α7 and α3β4, is a key feature highlighted in the literature.[1][2][6]

The therapeutic potential of dFBr has been explored in several preclinical models, with studies suggesting pro-cognitive effects, as well as potential for treating nicotine (B1678760) and alcohol dependence, and neuropathic pain.[2][5][9][10][11] Furthermore, research has indicated that dFBr may counteract the inhibitory effects of β-amyloid on α4β2 nAChRs, suggesting a potential role in Alzheimer's disease.[8]

Comparative Data

The following tables summarize quantitative data from key publications to facilitate comparison of dFBr's effects with other compounds and across different experimental conditions.

Table 1: In Vitro Potency and Efficacy of Desformylflustrabromine (dFBr)

CompoundReceptor SubtypeAssay SystemParameterValueReference
dFBrα4β2 nAChRXenopus oocytespEC50 (potentiation)120 nM[8]
dFBrα4β2 nAChRXenopus oocytesEC50 (potentiation)0.2 µM[4]
dFBrα4β2 nAChRXenopus oocytesIC50 (inhibition)150 µM[8]
5-bromo dFBrα4β2 nAChRXenopus oocytesEC50 (potentiation)0.4 µM[4]
dFBrα7 nAChRXenopus oocytesEffectInhibition only[6][8]

Table 2: Comparison with Other α4β2 nAChR Ligands

CompoundMechanism of ActionKey FindingsReference
TC-2403Selective α4β2-nAChR agonistSynergistic pro-cognitive effects when co-administered with dFBr.[9]
Dihydro-β-erythroidine (DHβE)Selective α4β2-nAChR antagonistBlocks the pro-cognitive effects of dFBr, confirming the involvement of α4β2 nAChRs. Did not reduce ethanol (B145695) intake in other studies.[2][9]
MecamylamineNon-selective nAChR antagonistReduces ethanol drinking in animal models, but with mixed results in human studies.[2]

Experimental Protocols

To aid in the replication of these findings, detailed methodologies for key experiments are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is the primary in vitro method used to characterize the modulatory effects of dFBr on nAChR subtypes.

Objective: To measure the potentiation and inhibition of acetylcholine-induced currents by dFBr on specific nAChR subtypes expressed in Xenopus laevis oocytes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a saline solution.

    • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording. The membrane potential is typically held at -60 mV.

    • Acetylcholine (ACh) is applied to the oocyte to elicit a baseline current response.

    • dFBr is co-applied with ACh at varying concentrations to determine its effect on the ACh-induced current.

    • For potentiation studies, a fixed concentration of ACh is used with varying concentrations of dFBr.

    • For inhibition studies, higher concentrations of dFBr are co-applied with ACh.

  • Data Analysis: The peak current amplitude in the presence of dFBr is compared to the baseline ACh response to calculate the percentage of potentiation or inhibition. Dose-response curves are generated to determine EC50 (for potentiation) and IC50 (for inhibition) values.

Intermittent Access to 20% Ethanol (IA2BC) Model in Rats

This is a widely used behavioral model to study voluntary ethanol consumption and the effects of pharmacological interventions.

Objective: To assess the effect of dFBr on voluntary ethanol consumption and preference in rats.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats are commonly used.[2]

  • Housing: Rats are singly housed to allow for accurate measurement of individual fluid consumption.

  • Induction of Drinking: Rats are given intermittent access to a 20% ethanol solution and water for several weeks to establish a baseline of high ethanol consumption. This typically involves 24-hour access to ethanol on alternating days.

  • Drug Administration: dFBr hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) injection at various doses.

  • Measurement of Consumption: Ethanol and water consumption are measured daily to determine the total grams of ethanol consumed per kilogram of body weight.

  • Preference Ratio: The preference for ethanol is calculated as the volume of ethanol consumed divided by the total volume of fluid (ethanol + water) consumed.

  • Data Analysis: Ethanol consumption and preference in the dFBr-treated group are compared to a vehicle-treated control group.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key concepts and experimental procedures described.

G Signaling Pathway of dFBr at the α4β2 nAChR cluster_synapse Synaptic Cleft cluster_receptor α4β2 Nicotinic Acetylcholine Receptor ACh Acetylcholine (ACh) orthosteric_site Orthosteric Binding Site ACh->orthosteric_site Binds dFBr Desformylflustrabromine (dFBr) allosteric_site Allosteric Binding Site dFBr->allosteric_site Binds ion_channel Ion Channel (Closed) orthosteric_site->ion_channel Induces conformational change allosteric_site->ion_channel Enhances opening probability ion_channel_open Ion Channel (Open) Na+, Ca2+ influx ion_channel->ion_channel_open Opens potentiation Potentiation of Neuronal Signal ion_channel_open->potentiation

Caption: dFBr binds to an allosteric site on the α4β2 nAChR, enhancing the channel opening effect of ACh.

G Experimental Workflow: Two-Electrode Voltage Clamp start Harvest Xenopus Oocytes inject Inject with α4 and β2 nAChR cRNA start->inject incubate Incubate for Receptor Expression inject->incubate setup Voltage Clamp Setup (-60 mV) incubate->setup apply_ach Apply ACh (Baseline Current) setup->apply_ach apply_dFBr Co-apply ACh + dFBr apply_ach->apply_dFBr record Record Current Traces apply_dFBr->record analyze Analyze Data (EC50/IC50) record->analyze end Results analyze->end

Caption: Workflow for characterizing dFBr's effects on nAChRs using TEVC in Xenopus oocytes.

G Logical Relationship of dFBr's Therapeutic Hypotheses dFBr Desformylflustrabromine (dFBr) pam α4β2 nAChR Positive Allosteric Modulation dFBr->pam cognition Cognitive Enhancement pam->cognition addiction Reduced Alcohol & Nicotine Seeking pam->addiction alzheimers Amelioration of Aβ Pathology pam->alzheimers

Caption: The central mechanism of dFBr and its potential downstream therapeutic applications.

References

Safety Operating Guide

Prudent Disposal of Desformylflustrabromine Hydrochloride: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The proper disposal of Desformylflustrabromine Hydrochloride (DFB HCl), a neuroactive compound, is crucial for maintaining laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this guide provides a comprehensive, step-by-step procedure based on best practices for handling analogous bromo-organic and neurotoxic research compounds. Adherence to these guidelines, in conjunction with your institution's specific protocols, is paramount.

I. Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all DFB HCl waste—including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves)—as hazardous chemical waste.

    • Do not mix DFB HCl waste with other waste streams unless compatibility is confirmed.[1]

  • Containerization:

    • Place DFB HCl waste in a dedicated, leak-proof, and chemically compatible container.[2][3] The container should have a secure, tight-fitting lid.[1]

    • For sharps contaminated with DFB HCl (e.g., needles), use a designated, puncture-proof sharps container labeled for chemically contaminated sharps.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1]

    • The label must include:

      • The full chemical name: "this compound." Avoid using abbreviations.[1]

      • The approximate concentration and quantity of the waste.

      • The date when waste was first added to the container (accumulation start date).[1]

      • The name of the principal investigator and the laboratory location.[1]

      • A clear indication of the hazards. Since the specific hazards are not fully characterized, it is prudent to label it as "Toxic" and "Caution: Hazards Not Fully Known."

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.[3]

    • Utilize secondary containment, such as a plastic tub, to mitigate potential spills or leaks.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with all available information regarding the compound.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

III. Disposal Considerations for this compound

The following table summarizes the key considerations and recommended practices for the disposal of DFB HCl.

ConsiderationRecommended PracticeRationale
Chemical Nature Bromo-organic, heterocyclic amine hydrochloridePotential for environmental persistence and formation of hazardous decomposition products (e.g., NOx, HBr) upon improper treatment.
Biological Activity Neuroactive compoundTo prevent unintended biological effects on personnel and the environment.
Waste Form Solid, solutions, and contaminated labwareEach form requires proper containment and disposal as hazardous waste.
Primary Disposal Route Licensed hazardous waste disposal facilityEnsures environmentally sound management through methods like high-temperature incineration.
Secondary Disposal Not recommended without EHS approvalChemical neutralization should only be performed by trained personnel following a validated protocol.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for the disposal of this compound.

References

Navigating the Safe Handling of Desformylflustrabromine Hydrochloride: A Guide to Personal Protective Equipment and Operational Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Desformylflustrabromine Hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on established best practices for handling potent neuroactive and cytotoxic compounds.[1] A thorough risk assessment should be conducted before any handling of this substance.

This compound is a positive allosteric modulator of nicotinic α4β2 receptors and has demonstrated moderate cytotoxicity. Due to its potent biological activity, it is imperative to handle this compound with stringent safety measures to minimize exposure risk.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, particularly when working with the solid compound or preparing solutions.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol or dust generation (e.g., weighing, scraping). Ensures a high protection factor.
Half or Full-Facepiece RespiratorUse with P100 (or equivalent) particulate filters for lower-risk activities. A quantitative fit test is mandatory to ensure a proper seal.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular, frequent intervals.
Body Protection Disposable Lab Coat or CoverallsA dedicated, disposable lab coat should be worn over personal clothing. For procedures with a higher risk of contamination, disposable coveralls (e.g., Tyvek®) are recommended.
Eye Protection Chemical Splash GogglesGoggles must provide a complete seal around the eyes to protect against splashes and airborne particles.
Face ShieldA face shield should be worn in conjunction with goggles, especially when there is a significant risk of splashing.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

Pre-Handling Setup
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, a glove box, or a similar containment enclosure.

  • Decontamination Supplies: Ensure that a validated decontamination solution (e.g., a suitable surfactant-based cleaner) and spill kit are readily available.

  • Waste Containers: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).

Handling Procedures
  • Weighing and Aliquoting:

    • Whenever feasible, use a containment system such as a ventilated balance enclosure or glove box for weighing the solid compound.

    • Handle powders with care to minimize dust generation. Use tools and techniques that reduce the potential for aerosolization, such as gentle scooping.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly and carefully to prevent splashing.

    • Keep containers covered as much as possible during the process.

Post-Handling Decontamination
  • Surface Cleaning: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using a validated cleaning agent.

  • PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of waste contaminated with this compound is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with the compound, including gloves, lab coats, shoe covers, and weighing papers, must be disposed of in a labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with the compound must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

PPE Selection and Use Workflow

The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_execution Execution cluster_completion Completion cluster_high_risk High Risk Operations (e.g., Weighing Powder) cluster_low_risk Lower Risk Operations (e.g., Handling Dilute Solutions) start Start: Handling Desformylflustrabromine HCl risk_assessment Conduct Risk Assessment start->risk_assessment select_ppe Select Appropriate PPE (Based on Task) risk_assessment->select_ppe papr PAPR Required risk_assessment->papr respirator Half/Full-Face Respirator Sufficient risk_assessment->respirator don_ppe Don PPE Correctly (Anteroom/Clean Area) select_ppe->don_ppe handling Perform Handling Task (in Containment) don_ppe->handling decontaminate Decontaminate Surfaces & Equipment handling->decontaminate doff_ppe Doff PPE Safely (Designated Area) decontaminate->doff_ppe dispose_waste Dispose of Contaminated Waste Properly doff_ppe->dispose_waste hand_wash Wash Hands Thoroughly dispose_waste->hand_wash end_op End of Operation hand_wash->end_op papr->select_ppe respirator->select_ppe

Caption: Workflow for PPE selection and use when handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。